molecular formula C11H12O B159067 2-Methyl-4-phenylbut-3-yn-2-ol CAS No. 1719-19-3

2-Methyl-4-phenylbut-3-yn-2-ol

Cat. No.: B159067
CAS No.: 1719-19-3
M. Wt: 160.21 g/mol
InChI Key: FUPXYICBZMASCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-phenylbut-3-yn-2-ol is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-phenylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPXYICBZMASCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302174
Record name 2-methyl-4-phenylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1719-19-3
Record name 1719-19-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-4-phenylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-2-methyl-3-butyn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-4-phenylbut-3-yn-2-ol, a valuable propargyl alcohol intermediate in organic synthesis. The primary synthetic route discussed is the Favorskii reaction, involving the base-catalyzed addition of phenylacetylene (B144264) to acetone (B3395972). This document details the underlying reaction mechanism, presents experimental protocols for various catalytic systems, and summarizes quantitative data to guide reaction optimization. Furthermore, a workflow for the synthesis and purification of the target molecule is provided, along with a detailed reaction mechanism diagram.

Introduction

This compound is a tertiary propargylic alcohol of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenyl ring, a carbon-carbon triple bond, and a tertiary alcohol, provides a versatile scaffold for the synthesis of more complex molecules. The primary and most efficient method for its synthesis is the Favorskii reaction, which involves the nucleophilic addition of a terminal alkyne to a carbonyl compound under basic conditions.[1][2] This guide will focus on the practical aspects of this synthesis, providing detailed experimental procedures and data to aid in its successful implementation in a laboratory setting.

Reaction Mechanism

The synthesis of this compound from phenylacetylene and acetone proceeds via a base-catalyzed nucleophilic addition, commonly known as the Favorskii reaction. The mechanism can be summarized in two key steps:

  • Deprotonation of Phenylacetylene: A strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu), deprotonates the terminal alkyne of phenylacetylene. This generates a resonance-stabilized phenylacetylide anion, which is a potent nucleophile.[1]

  • Nucleophilic Attack: The phenylacetylide anion then attacks the electrophilic carbonyl carbon of acetone.

  • Protonation: The resulting alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base or during aqueous work-up, to yield the final product, this compound.

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Phenylacetylene Phenylacetylene (C₆H₅C≡CH) Phenylacetylide Phenylacetylide Anion (C₆H₅C≡C⁻) Phenylacetylene->Phenylacetylide + B⁻ Base Base (B⁻) HB HB Phenylacetylide2 Phenylacetylide Anion (C₆H₅C≡C⁻) Acetone Acetone ((CH₃)₂C=O) Alkoxide Alkoxide Intermediate Acetone->Alkoxide + C₆H₅C≡C⁻ Alkoxide2 Alkoxide Intermediate Product This compound Alkoxide2->Product + H⁺ H_source H⁺ Source (e.g., H₂O) cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3

Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.

Experimental Protocols

Two common base systems for this reaction are potassium hydroxide (KOH) and potassium tert-butoxide (KOtBu). Below are detailed protocols for each.

Protocol 1: Using Potassium Hydroxide (KOH)

This protocol is adapted from procedures for similar Favorskii reactions.

Materials:

  • Phenylacetylene

  • Acetone, anhydrous

  • Potassium hydroxide (KOH), powdered

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add powdered potassium hydroxide (1.2 to 2.0 equivalents relative to phenylacetylene).

  • Solvent and Reagent Addition: Add anhydrous THF or DMSO to the flask. Cool the suspension to 0 °C in an ice bath.

  • Add a solution of phenylacetylene (1.0 equivalent) and acetone (1.0 to 1.5 equivalents) in the chosen anhydrous solvent dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Using Potassium tert-Butoxide (KOtBu)

This protocol offers an alternative base that is often more soluble in organic solvents.

Materials:

  • Phenylacetylene

  • Acetone, anhydrous

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add phenylacetylene (1.0 equivalent) dropwise, followed by the dropwise addition of acetone (1.2 equivalents).

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 6-12 hours).

  • Work-up and Purification: Follow the same work-up, extraction, washing, drying, and purification steps as described in Protocol 1.

Data Presentation

The yield of this compound is dependent on the reaction conditions. The following table summarizes reported yields under different catalytic systems.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
KOHTHF0881.4Benchchem
KOtBuTHF0 to RT6-1260-72Benchchem

Note: "RT" denotes room temperature.

Experimental Workflow

The overall process from starting materials to the purified product can be visualized as follows:

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine Phenylacetylene and Acetone add_base Add Base (KOH or KOtBu) in Solvent start->add_base reaction Stir at Controlled Temperature add_base->reaction quench Quench with Saturated NH₄Cl reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound via the Favorskii reaction of phenylacetylene and acetone is a robust and high-yielding method. The choice of base, either potassium hydroxide or potassium tert-butoxide, can influence the reaction time and overall yield. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. Careful control of reaction conditions and meticulous purification are key to obtaining a high-purity product suitable for further applications in drug development and materials science.

References

An In-depth Technical Guide to 2-Methyl-4-phenylbut-3-yn-2-ol (CAS: 1719-19-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-phenylbut-3-yn-2-ol, a versatile acetylenic alcohol with applications in organic synthesis and potential for biological activity. This document consolidates its chemical and physical properties, details a standard laboratory synthesis protocol, and explores its reactivity and known applications.

Chemical Identity

This compound is an organic compound classified as a tertiary acetylenic alcohol.[1] Its structure features a phenyl group attached to a butynyl chain, with a hydroxyl group and two methyl groups on the tertiary carbon.[1][2]

IdentifierValue
CAS Number 1719-19-3[1][2][3]
IUPAC Name This compound[1][4]
Molecular Formula C₁₁H₁₂O[1][3][5]
Molecular Weight 160.21 g/mol [1][2][3]
Canonical SMILES CC(C)(C#CC1=CC=CC=C1)O[1][4][5]
InChI Key FUPXYICBZMASCM-UHFFFAOYSA-N[1][2]
Synonyms 4-PHENYL-2-METHYLBUTYN-2-OL, 1,1-Dimethyl-3-phenylpropargyl alcohol, 3-Methyl-1-phenyl-1-butyne-3-ol[3]

Physicochemical Properties

The compound is a solid at room temperature, appearing as a white to light yellow powder or crystal.[5] Its key physical and chemical properties are summarized below.

PropertyValue
Melting Point 48-49°C[3], 51.0 to 55.0 °C, 54 °C
Boiling Point 77°C at 0.1 mmHg[3], 85°C at 1 mmHg[6]
Density 1.04 g/cm³[3]
Flash Point 116.3°C[3]
Vapor Pressure 0.00644 mmHg at 25°C[3]
Refractive Index 1.557[3]
pKa 13.07 ± 0.29 (Predicted)[3][5]
Storage Temperature 2-8°C[3][5]
Purity >98.0% (GC), 97%

Synthesis

Experimental Protocol: Laboratory Scale Synthesis

A common laboratory-scale synthesis of this compound involves the condensation of phenylacetylene (B144264) with acetone.[1][2] This reaction is typically facilitated by a base catalyst.[1]

  • Reagents:

    • Phenylacetylene

    • Acetone

    • Base catalyst (e.g., potassium t-butoxide[1], KOH[2])

  • Conditions:

    • The reaction is carried out under an inert atmosphere.[1]

    • The temperature is controlled, typically between 0-25°C.[1][2] An optimized yield of 81.4% has been reported at 0°C for 8 hours in tetrahydrofuran (B95107) (THF).[2]

  • Purification:

    • The crude product can be purified by recrystallization from a non-polar solvent such as hexane (B92381) to achieve high purity.[1]

Synthesis Workflow

Synthesis_Workflow reagents Reactants: Phenylacetylene Acetone reaction Condensation Reaction reagents->reaction catalyst Base Catalyst (e.g., KOH, Potassium t-butoxide) catalyst->reaction conditions Reaction Conditions: Inert Atmosphere 0-25°C conditions->reaction crude_product Crude this compound reaction->crude_product purification Purification: Recrystallization from Hexane crude_product->purification final_product Pure this compound purification->final_product

Laboratory Synthesis Workflow

Chemical Reactivity and Mechanisms

The chemical behavior of this compound is dictated by its three main functional groups: the carbon-carbon triple bond, the tertiary hydroxyl group, and the phenyl ring.[1]

  • Carbon-Carbon Triple Bond: This site is prone to addition reactions, such as hydrogenation and halogenation.[1] It also allows for participation in metal-catalyzed coupling reactions.[1]

  • Hydroxyl Group: The tertiary alcohol group can undergo substitution and elimination reactions.[1] It also allows the molecule to participate in hydrogen bonding.[2]

  • Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation.[1]

General Reactivity Overview

Reactivity_Overview start This compound triple_bond C≡C Triple Bond start->triple_bond hydroxyl Tertiary -OH Group start->hydroxyl phenyl Phenyl Ring start->phenyl add_react Addition Reactions (Hydrogenation, Halogenation) triple_bond->add_react coupling Coupling Reactions (Metal-catalyzed) triple_bond->coupling sub_elim Substitution & Elimination hydroxyl->sub_elim eas Electrophilic Aromatic Substitution (Friedel-Crafts) phenyl->eas

Functional Group Reactivity

Biological Activity

Preliminary studies suggest that this compound possesses antimicrobial properties.[1] Its activity is reportedly more pronounced against Gram-positive bacteria.[1] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[1] The carbon-carbon triple bond is considered essential for this antimicrobial effect.[1]

Bacterial TypeInhibitionPotency
Gram-positive bacteria SignificantHigher potency (lower MIC values)[1]
Gram-negative bacteria LimitedLower potency (higher MIC values)[1]

The mechanism of action is thought to involve interactions with various molecular targets, where the hydroxyl group can participate in hydrogen bonding and the phenyl group contributes to hydrophobic interactions, enhancing binding affinity.[2]

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis.[1][3]

  • Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of new drug molecules that contain alkyne or hydroxyl functionalities.[1][3]

  • Agrochemical Synthesis: The compound is employed in the creation of pesticides and other crop protection agents.[1][3]

  • Fine and Specialty Chemicals: It is utilized in the production of specialty chemicals for various research and industrial applications.[1]

Safety and Handling

According to GHS classifications, this compound is considered a warning-level hazard.[4]

  • Hazard Statements:

    • H315: Causes skin irritation[4]

    • H319: Causes serious eye irritation[4]

    • H335: May cause respiratory irritation[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[6]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Methyl-4-phenylbut-3-yn-2-ol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile intermediate compound in organic synthesis. This document includes a summary of its quantitative physical data, detailed experimental protocols for its synthesis, and a visualization of the synthetic workflow.

Core Physical and Chemical Properties

This compound, with the molecular formula C₁₁H₁₂O, is an aromatic acetylenic alcohol.[1] Its structure, featuring a phenyl group, a carbon-carbon triple bond, and a tertiary alcohol, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] The compound is a solid at room temperature and is soluble in polar organic solvents.[1][3]

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 160.21 g/mol [1][2][3][4]
160.22 g/mol [5]
Melting Point 48-49°C[2][6]
51.0 to 55.0°C[7]
54°C[5]
Boiling Point 147°C[1]
77°C at 0.1 mmHg[2][6]
85°C at 1 mmHg[8]
Density 1.04 g/cm³[2][6]
Flash Point 116.3°C[2]
Vapor Pressure 0.00644 mmHg at 25°C[2]
Refractive Index 1.557[2]
pKa (Predicted) 13.07 ± 0.29[2]
Appearance White to Light yellow powder/crystal[5][7]
Colorless to pale yellow liquid[2]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound.

Synthesis of this compound via Base-Catalyzed Condensation

The primary method for synthesizing this compound is through the base-catalyzed condensation of phenylacetylene (B144264) and acetone (B3395972).[1][3] This reaction is a variation of the Favorskii reaction.

Methodology:

  • Reactants and Catalyst: The key reactants are phenylacetylene and acetone. A strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu), is used as a catalyst.[1]

  • Solvent: The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF).[1]

  • Reaction Conditions:

    • In a reaction vessel under an inert atmosphere, phenylacetylene and acetone are dissolved in THF.

    • The solution is cooled to 0°C in an ice bath.

    • The base catalyst (e.g., KOH) is added to the mixture.

    • The reaction is stirred at 0°C for a period of approximately 8 hours to achieve optimal yield.[1] Alternatively, with KOtBu, the reaction can be run for 6-12 hours, starting at 0°C and allowing it to warm to room temperature.[1]

  • Purification: After the reaction is complete, the product is typically purified. This can involve an aqueous workup followed by extraction with an organic solvent. Further purification can be achieved through recrystallization from a non-polar solvent system, such as hexane/ethyl acetate, to yield the final product.[1]

Yields as high as 81.4% have been reported under optimized conditions.[1]

General Protocols for Determining Physical Properties

The physical properties listed in the table are determined using standard laboratory techniques:

  • Melting Point: Determined using a calibrated melting point apparatus where a small sample of the crystalline solid is heated, and the temperature range over which it melts is recorded.

  • Boiling Point: Measured by distillation at a specific pressure. For substances that may decompose at atmospheric pressure, vacuum distillation is employed, and the boiling point is reported at that lower pressure.

  • Density: Typically measured using a pycnometer or a hydrometer at a specified temperature.

  • Refractive Index: Determined using a refractometer, which measures the extent to which light is bent when it passes through the liquid substance.

  • Spectroscopic Analysis: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.[4][9]

Workflow Visualization

The following diagram illustrates the synthesis workflow for this compound.

SynthesisWorkflow Reactants Reactants: - Phenylacetylene - Acetone ReactionVessel Reaction Mixture in THF Reactants->ReactionVessel Add to Solvent Solvent: Tetrahydrofuran (THF) Solvent->ReactionVessel Dissolve in Catalyst Catalyst: Potassium Hydroxide (KOH) Catalyst->ReactionVessel Add to Conditions Reaction Conditions: 0°C, 8 hours ReactionVessel->Conditions Purification Purification: - Aqueous Workup - Extraction - Recrystallization Conditions->Purification Process Product Final Product: This compound Purification->Product

Caption: Synthesis workflow of this compound.

Signaling Pathways and Applications

Currently, there is no specific signaling pathway that has been identified in the literature for this compound. Its primary significance in the field of drug development and research lies in its role as a versatile chemical intermediate.[1] The presence of the hydroxyl group and the carbon-carbon triple bond allows for a variety of chemical transformations, such as oxidation, reduction, and substitution reactions.[1] These reactions enable the synthesis of more complex molecules with potential biological activities. Its use in the pharmaceutical industry is as an intermediate in the creation of new drugs.[2]

References

Spectroscopic Profile of 2-Methyl-4-phenylbut-3-yn-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the aromatic acetylenic alcohol, 2-methyl-4-phenylbut-3-yn-2-ol. The information presented herein is intended to support research and development activities by providing detailed spectral characterization, experimental methodologies, and a logical framework for spectral analysis.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and expected IR spectroscopy for this compound.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.41 - 7.43m2HAromatic (ortho-protons)
7.29 - 7.31m3HAromatic (meta- & para-protons)
2.33s (br)1HHydroxyl (-OH)
1.62s6HMethyl (2 x -CH₃)
¹³C NMR Spectral Data
Chemical Shift (δ) ppmCarbon Type
131.6Aromatic C-H
128.2Aromatic C-H
122.7Aromatic C (quaternary)
93.8Alkyne (C≡C-Ph)
82.1Alkyne (C≡C-C(CH₃)₂)
65.6Quaternary Carbon (C-OH)
31.4Methyl (-CH₃)
Infrared (IR) Spectral Data

While a detailed experimental peak list is not publicly available, the following table outlines the expected characteristic IR absorption bands for the functional groups present in this compound. The data is based on an Attenuated Total Reflectance (ATR) FT-IR analysis.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200O-H stretch (broad)Alcohol (-OH)
3100 - 3000C-H stretchAromatic (sp² C-H)
2985 - 2870C-H stretchMethyl (sp³ C-H)
~2250C≡C stretchAlkyne
1600 - 1450C=C stretchAromatic Ring
1260 - 1000C-O stretchTertiary Alcohol
900 - 675C-H bend (out-of-plane)Aromatic Ring

Experimental Protocols

The spectral data presented in this guide are based on standard laboratory procedures for NMR and IR spectroscopy.

NMR Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz and 100 MHz spectrometer, respectively.

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

¹H NMR Spectroscopy Protocol:

  • A solution of the compound in CDCl₃ was prepared.

  • The solution was transferred to a 5 mm NMR tube.

  • The ¹H NMR spectrum was recorded at 400 MHz.

  • The chemical shifts were referenced to the residual solvent peak of CHCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy Protocol:

  • A solution of the compound in CDCl₃ was prepared.

  • The solution was transferred to a 5 mm NMR tube.

  • The ¹³C NMR spectrum was recorded at 100 MHz with proton decoupling.

  • The chemical shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used for analysis.[1]

Technique: Attenuated Total Reflectance (ATR) using a DuraSamplIR II accessory was employed.[1]

IR Spectroscopy Protocol (ATR-Neat):

  • The ATR crystal surface was thoroughly cleaned with an appropriate solvent (e.g., isopropanol) and dried.

  • A small amount of the solid this compound sample was placed directly onto the ATR crystal.

  • The pressure arm was lowered to ensure firm contact between the sample and the crystal.

  • The IR spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_structure Structural Elucidation Synthesis Synthesis of 2-Methyl-4- phenylbut-3-yn-2-ol Purification Purification Synthesis->Purification NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy (FT-IR ATR) Purification->IR_Spectroscopy NMR_Data NMR Data Analysis: - Chemical Shift - Multiplicity - Integration NMR_Spectroscopy->NMR_Data IR_Data IR Data Analysis: - Peak Positions (cm⁻¹) - Functional Group ID IR_Spectroscopy->IR_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-phenylbut-3-yn-2-ol, a versatile acetylenic alcohol with significant applications in organic synthesis. The document details its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it presents a detailed experimental protocol for its synthesis and purification. The guide also briefly touches upon its known biological activities and its role as a key intermediate in the development of pharmaceuticals and agrochemicals.

Chemical Identity and Structure

This compound is an aromatic acetylenic alcohol. Its structure features a phenyl group attached to a butynyl chain with a tertiary alcohol at the C2 position.[1][2][3] This unique combination of a hydroxyl group, a carbon-carbon triple bond, and a phenyl ring makes it a valuable precursor in various chemical transformations.[1][3]

IdentifierValue
IUPAC Name This compound
CAS Number 1719-19-3[1][4]
Molecular Formula C₁₁H₁₂O[1][2][3]
Molecular Weight 160.21 g/mol [1][2][3]
Canonical SMILES CC(C)(C#CC1=CC=CC=C1)O
InChI Key FUPXYICBZMASCM-UHFFFAOYSA-N[1]
Synonyms 4-Phenyl-2-methylbutyn-2-ol, 1,1-Dimethyl-3-phenyl-2-propyne-1-ol, 3-Methyl-1-phenyl-1-butyne-3-ol[3]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. The compound is a solid at room temperature and is soluble in polar organic solvents.[1]

PropertyValue
Appearance White to light yellow powder/crystal
Melting Point 48-51 °C
Boiling Point 147 °C[1]
Density 1.04 g/cm³
Flash Point 116.3 °C
Refractive Index 1.557
Storage Temperature 2-8 °C[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound is supported by ¹H and ¹³C NMR spectroscopy. The following data has been reported in CDCl₃:

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ = 7.41 - 7.43 (m, 2H)δ = 131.6
δ = 7.29 - 7.31 (m, 3H)δ = 128.2
δ = 2.33 (s, br, 1H)δ = 122.7
δ = 1.62 (s, 6H)δ = 93.8
δ = 82.1
δ = 65.6
δ = 31.4
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR and MS data are available for this compound, providing further confirmation of its functional groups and molecular weight. This information can be accessed through various chemical databases.

Synthesis

Synthetic Pathway

This compound is commonly synthesized via the condensation reaction of phenylacetylene (B144264) with acetone. This reaction is typically base-catalyzed.

Synthesis_Workflow reagents Phenylacetylene + Acetone reaction_mixture Reaction Mixture reagents->reaction_mixture base Base Catalyst (e.g., KOH, NaH) base->reaction_mixture solvent Solvent (e.g., THF, DMF) solvent->reaction_mixture purification Purification (Column Chromatography) reaction_mixture->purification Workup product This compound purification->product

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a detailed protocol for the synthesis of this compound:

Materials:

Procedure:

  • To a 50 mL round-bottom flask, add phenylacetylene (1 equivalent) in DMF (5 mL).

  • Cool the mixture to 0 °C and stir for 10 minutes.

  • Add sodium hydride (1 equivalent) to the flask.

  • Continue the reaction at 0 °C for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an appropriate workup.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the reactivity of its functional groups.[1] The hydroxyl group can undergo substitution and elimination reactions, while the carbon-carbon triple bond is susceptible to addition reactions like hydrogenation and halogenation.[3] The phenyl group can also participate in electrophilic aromatic substitution.[3]

These reactive sites allow for its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][3]

Chemical_Reactivity start This compound oxidation Oxidation start->oxidation reduction Reduction start->reduction substitution Substitution start->substitution ketones Ketones oxidation->ketones carboxylic_acids Carboxylic Acids oxidation->carboxylic_acids alkenes Alkenes reduction->alkenes alkanes Alkanes reduction->alkanes alkyl_halides Alkyl Halides substitution->alkyl_halides

Caption: Key chemical reactions of this compound.

Biological Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties.[3] This activity is reported to be more pronounced against Gram-positive bacteria.[3] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[3] The presence of the carbon-carbon triple bond is considered essential for its antimicrobial effects.[3] The hydroxyl group facilitates interactions with enzymes and receptors through hydrogen bonding, while the phenyl group contributes to hydrophobic interactions.[1] Further research is necessary to fully elucidate its biological role and potential therapeutic applications.

Safety Information

For detailed safety and handling information, refer to the Safety Data Sheet (SDS). Standard laboratory safety protocols should be followed when working with this compound.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity centered on the hydroxyl group of 2-Methyl-4-phenylbut-3-yn-2-ol, a tertiary propargylic alcohol. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Its unique structure, featuring a tertiary alcohol adjacent to a carbon-carbon triple bond, gives rise to characteristic and synthetically useful transformations, primarily dominated by acid-catalyzed rearrangements.

Synthesis of this compound

The principal and most direct synthesis of this compound involves the nucleophilic addition of a phenylacetylide anion to acetone (B3395972). This reaction is typically achieved by deprotonating phenylacetylene (B144264) with a strong base, followed by the addition of acetone as the electrophile.

Common Synthetic Methodologies:

  • Base-Catalyzed Condensation: The reaction between phenylacetylene and acetone can be catalyzed by a base such as potassium hydroxide (B78521) (KOH) or potassium t-butoxide.[1][3]

  • Organometallic Addition: Grignard reagents (RMgX) or organolithium reagents (n-BuLi) can also be used to generate the phenylacetylide nucleophile for addition to acetone.

The logical workflow for this synthesis is illustrated below.

SynthesisWorkflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Phenylacetylene Phenylacetylene Step1 1. Deprotonation of Phenylacetylene Phenylacetylene->Step1 Base Strong Base (e.g., KOH, n-BuLi) Base->Step1 Acetone Acetone Step2 2. Nucleophilic attack on Acetone Acetone->Step2 Step1->Step2 Phenylacetylide anion Step3 3. Aqueous Workup Step2->Step3 Alkoxide intermediate Product This compound Step3->Product

Caption: General synthetic workflow for this compound.

Core Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is dominated by its behavior as a tertiary propargylic alcohol. Under acidic conditions, it is highly susceptible to rearrangement reactions. Direct substitution is also possible, while esterification is challenging due to steric hindrance.

The primary reaction pathways are summarized in the diagram below.

ReactivityPathways cluster_rearrangement Acid-Catalyzed Rearrangement cluster_substitution Substitution (SN1-type) Start This compound MeyerSchuster 4-Phenyl-3-methylbut-3-en-2-one (Meyer-Schuster Product) Start->MeyerSchuster Meyer-Schuster Rearrangement Substitution 2-Halo-2-methyl-4-phenylbut-3-yne Start->Substitution SN1 Reaction Acid Strong Acid (e.g., H₂SO₄) Acid->MeyerSchuster Halogenating Halogenating Agent (e.g., SOCl₂, PBr₃) Halogenating->Substitution

Caption: Key reactivity pathways of the hydroxyl group.

The most prominent reaction of tertiary propargyl alcohols like this compound is the Meyer-Schuster rearrangement.[4][5] This acid-catalyzed process converts the alcohol into an α,β-unsaturated ketone.[4][6][7] The reaction proceeds through protonation of the hydroxyl group, elimination of water to form a resonance-stabilized carbocation, followed by a 1,3-hydroxyl shift and tautomerization.

For this compound, the expected product is 4-phenyl-3-methylbut-3-en-2-one. It is important to note that for tertiary alcohols, the Meyer-Schuster rearrangement can compete with the Rupe reaction, which yields a different α,β-unsaturated ketone.[4] However, the Meyer-Schuster pathway is generally favored. Modern protocols often use milder Lewis acid or transition-metal catalysts to improve yields and selectivity.[4][8]

Reaction Catalyst/Conditions Product Yield Reference
Meyer-SchusterStrong acids (e.g., PTSA, H₂SO₄)4-Phenyl-3-methylbut-3-en-2-oneModerate to High[4][5]
Meyer-SchusterMicrowave, InCl₃4-Phenyl-3-methylbut-3-en-2-oneExcellent[4]

The tertiary nature of the alcohol and its propargylic position facilitate nucleophilic substitution reactions (SN1-type) via a stabilized carbocation intermediate.[1][3] The hydroxyl group can be replaced by various nucleophiles, most commonly halides.

Common reagents for these transformations include:

  • Thionyl chloride (SOCl₂) for chlorination.[1]

  • Phosphorus tribromide (PBr₃) for bromination.[1]

Reaction Reagent Product Yield
ChlorinationThionyl Chloride (SOCl₂)2-Chloro-2-methyl-4-phenylbut-3-yneNot Specified
BrominationPhosphorus Tribromide (PBr₃)2-Bromo-2-methyl-4-phenylbut-3-yneNot Specified

Direct esterification of tertiary alcohols with carboxylic acids under standard acidic conditions (Fischer esterification) is often inefficient.[9][10] This is due to the steric hindrance around the tertiary carbon and the competing elimination reaction (dehydration) that forms alkenes.[9][11]

Alternative mechanisms for esterifying tertiary alcohols involve the formation of a stable tertiary carbocation, which is then attacked by the carboxylic acid.[11] However, for a molecule prone to rearrangement like this compound, this pathway can be complicated. More effective methods would typically involve activating the carboxylic acid (e.g., using acyl chlorides or anhydrides) or employing specialized catalysts.

Tertiary alcohols are resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols (e.g., KMnO₄, CrO₃).[1] Lacking a hydrogen atom on the carbinol carbon, oxidation can only occur under harsh conditions that lead to the cleavage of carbon-carbon bonds, resulting in degradation of the molecule.

Experimental Protocols

This protocol is adapted from literature procedures describing the condensation of phenylacetylene and acetone.[1][3]

  • Reagents: Phenylacetylene, Acetone, Potassium Hydroxide (KOH), Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium (B1175870) chloride.

  • Procedure:

    • A solution of phenylacetylene (1.0 eq) in anhydrous THF is cooled to 0°C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

    • Powdered potassium hydroxide (1.2 eq) is added portion-wise to the stirred solution.

    • Acetone (1.5 eq) is added dropwise to the mixture, maintaining the temperature at 0°C.

    • The reaction is stirred at 0°C for 8 hours, monitoring progress by TLC.[1]

    • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered.

    • The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like hexane (B92381) to yield the pure product.

  • Expected Yield: Optimized conditions report yields up to 81.4%.[1]

This is a general protocol for the acid-catalyzed rearrangement of a tertiary propargyl alcohol.

  • Reagents: this compound, Sulfuric acid (or p-toluenesulfonic acid), Dioxane (or other suitable solvent), Water.

  • Procedure:

    • This compound (1.0 eq) is dissolved in a mixture of dioxane and water.

    • A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added to the solution.

    • The mixture is heated to reflux and the reaction is monitored by TLC until the starting material is consumed.

    • After cooling to room temperature, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

    • The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography to afford 4-phenyl-3-methylbut-3-en-2-one.

References

Stability of 2-Methyl-4-phenylbut-3-yn-2-ol Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of 2-methyl-4-phenylbut-3-yn-2-ol, a tertiary propargyl alcohol, under acidic conditions. The document elucidates the primary acid-catalyzed transformations this compound undergoes, namely the Meyer-Schuster and Rupe rearrangements. Detailed reaction mechanisms, influencing factors, and expected product outcomes are presented. Furthermore, this guide furnishes comprehensive, representative experimental protocols for conducting these reactions and for the potential minimization of undesired rearrangements. The information is intended to assist researchers in predicting the behavior of this molecule in acidic environments, controlling its reactivity, and developing robust synthetic and formulation strategies.

Introduction

This compound is a valuable synthetic intermediate in organic chemistry and drug development.[1][2] Its structure, featuring a tertiary alcohol adjacent to a phenyl-substituted alkyne, confers unique reactivity. While stable under neutral and basic conditions, the presence of acid catalyzes profound molecular rearrangements, significantly impacting its chemical integrity. Understanding these transformations is critical for its effective utilization in multi-step syntheses and for ensuring stability in acidic drug formulations. This guide details the key acid-catalyzed degradation pathways of this compound.

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound is susceptible to two primary competing rearrangement reactions: the Meyer-Schuster rearrangement and the Rupe rearrangement.[3][4] The reaction conditions, particularly the nature of the acid catalyst and temperature, can influence the product distribution.

The Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds.[3] For a tertiary propargyl alcohol such as this compound, this rearrangement leads to the formation of an α,β-unsaturated ketone. The generally accepted mechanism involves the protonation of the hydroxyl group, followed by the elimination of water to form a resonance-stabilized carbocation. A 1,3-hydroxyl shift and subsequent tautomerization yield the final product.

The Rupe Rearrangement

A competing pathway for tertiary propargyl alcohols is the Rupe rearrangement, which yields an α,β-unsaturated methyl ketone.[3][4] This reaction also proceeds through an initial protonation and dehydration. However, instead of a 1,3-hydroxyl shift, the reaction is thought to involve the formation of an enyne intermediate, which is then hydrated to give the final product.

Quantitative Data and Product Distribution

Condition Acid Catalyst Temperature Expected Major Product(s) Notes
Mild Lewis Acids (e.g., InCl₃, Ag-based catalysts)Low to AmbientMinimized rearrangement; starting material recoveryLewis acids can promote other reactions, but are generally milder for this rearrangement.[3]
Moderate Brønsted Acids (e.g., PTSA, aqueous H₂SO₄)Ambient to Moderate (e.g., 40-60 °C)Mixture of Meyer-Schuster and Rupe productsThe ratio will depend on the specific acid and solvent system.
Harsh Strong Brønsted Acids (e.g., concentrated H₂SO₄)Elevated (e.g., >80 °C)Predominantly Rupe and Meyer-Schuster products, potential for polymerization/charringHarsh conditions can lead to complex product mixtures and decomposition.

Experimental Protocols

The following are representative experimental protocols for the acid-catalyzed rearrangement of this compound, based on general procedures for Meyer-Schuster and Rupe rearrangements found in the literature.

Protocol for Meyer-Schuster/Rupe Rearrangement with a Brønsted Acid

Objective: To induce the rearrangement of this compound using a common Brønsted acid.

Materials:

  • This compound

  • p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄)

  • Toluene (B28343) or Dioxane (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in toluene (or dioxane) to a concentration of approximately 0.1-0.5 M.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq) or a few drops of concentrated sulfuric acid.

  • Heat the reaction mixture to a desired temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the rearrangement products.

Protocol for Minimizing Rearrangement During Acidic Workup

Objective: To neutralize a reaction mixture containing this compound while minimizing acid-catalyzed rearrangement.

Materials:

  • Reaction mixture containing this compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or a phosphate (B84403) buffer (pH 7)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of ammonium chloride or a neutral phosphate buffer with vigorous stirring to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract with the appropriate organic solvent.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure at a low temperature.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Meyer_Schuster_Rupe_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Rearrangement Products start This compound carbocation Resonance-Stabilized Carbocation start->carbocation + H⁺ - H₂O ms_product Meyer-Schuster Product (α,β-Unsaturated Ketone) carbocation->ms_product 1,3-OH Shift & Tautomerization rupe_product Rupe Product (α,β-Unsaturated Methyl Ketone) carbocation->rupe_product Formation of Enyne & Hydration

Caption: Acid-catalyzed rearrangement pathways of this compound.

Experimental_Workflow start Dissolve Starting Material in Solvent add_catalyst Add Acid Catalyst start->add_catalyst heat Heat and Monitor Reaction add_catalyst->heat quench Quench with Base heat->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for acid-catalyzed rearrangement.

Conclusion

The stability of this compound is significantly compromised under acidic conditions, leading to the formation of Meyer-Schuster and Rupe rearrangement products. The extent of these transformations is dependent on the reaction conditions, with stronger acids and higher temperatures favoring rearrangement. For synthetic applications where the integrity of the tertiary propargyl alcohol is desired, careful control of pH and the use of mild, non-acidic conditions are paramount. This guide provides the foundational knowledge and practical protocols to enable researchers to anticipate and control the reactivity of this versatile chemical entity.

References

Solubility Profile of 2-Methyl-4-phenylbut-3-yn-2-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-4-phenylbut-3-yn-2-ol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the known qualitative solubility of the compound, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this process.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specified temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] The molecular structure of this compound, featuring a hydrophobic phenyl group and a hydrophilic tertiary alcohol group, results in a mixed polarity that dictates its solubility in various organic solvents.[3]

Qualitative Solubility Data

Published data indicates that this compound, a crystalline solid at room temperature, exhibits good solubility in several common organic solvents.[3] Conversely, its solubility in water is limited due to the presence of the hydrophobic phenyl group.[3]

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
EthanolGood solubility[3]
AcetoneGood solubility[3]
Ethyl AcetateGood solubility[3]
WaterLimited solubility[3]

While this qualitative data is useful for initial solvent screening, quantitative data is essential for precise process design and development. The following sections provide a framework for obtaining this critical information.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using the widely accepted shake-flask method.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration within the analytical instrument's linear range.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

    • Analyze the diluted sample solution using the same analytical method.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Table 2: Template for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Acetone25Experimental ValueExperimental Value
Ethyl Acetate25Experimental ValueExperimental Value
Toluene25Experimental ValueExperimental Value
Hexane25Experimental ValueExperimental Value

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Determination_Workflow start Start step1 Add excess 2-Methyl-4- phenylbut-3-yn-2-ol to vial start->step1 step2 Add known volume of solvent step1->step2 step3 Equilibrate at constant temperature with agitation step2->step3 step4 Allow solid to settle step3->step4 step5 Filter supernatant step4->step5 step6 Dilute sample step5->step6 step7 Analyze by HPLC or UV-Vis step6->step7 step8 Calculate solubility step7->step8 end_node End step8->end_node

Caption: Workflow for the experimental determination of solubility.

Conclusion

While qualitative data provides a general understanding, quantitative solubility data is paramount for the effective application of this compound in research and development. The experimental protocol and workflow detailed in this guide provide a robust framework for researchers to determine the precise solubility of this compound in various organic solvents, thereby facilitating more efficient and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Oxidation of 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of 2-Methyl-4-phenylbut-3-yn-2-ol, a tertiary propargylic alcohol. The unique structural features of this molecule, specifically the presence of a tertiary alcohol adjacent to a carbon-carbon triple bond, present distinct challenges and opportunities in its oxidative transformation. This document details the primary oxidation pathways, outlines relevant experimental methodologies, and presents a comparative analysis of various oxidizing agents.

Introduction: Structural Considerations and Reactivity

This compound is an aromatic acetylenic alcohol with a tertiary hydroxyl group.[1] The absence of an alpha-hydrogen on the carbinol carbon makes this substrate resistant to standard oxidation mechanisms that proceed via C-H bond abstraction at this position.[2] Consequently, many common oxidation protocols for primary and secondary alcohols are ineffective or lead to undesired side reactions such as carbon-carbon bond cleavage or molecular rearrangements.

The primary product of a successful oxidation would be the corresponding α,β-unsaturated ketone, 2-methyl-4-phenylbut-3-yn-2-one. However, achieving this transformation selectively and in high yield is a significant synthetic challenge. This guide will explore both classical and modern oxidation methods and discuss their applicability to this specific substrate.

Mechanisms of Oxidation

The oxidation of this compound can be approached through several mechanistic pathways, depending on the chosen reagent and reaction conditions.

Chromium-Based Oxidants (e.g., Jones Reagent)

Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, is a powerful oxidizing agent.[3][4][5][6][7] While highly effective for primary and secondary alcohols, its application to tertiary alcohols like this compound is limited. A direct oxidation to the ketone is not feasible due to the lack of an alpha-hydrogen.[2] Under the harsh acidic conditions of the Jones oxidation, an elimination reaction to form an alkene, followed by oxidative cleavage, is a more probable pathway.

Jones_Oxidation_Mechanism cluster_0 General Jones Oxidation of a Secondary Alcohol cluster_1 Plausible Pathway for a Tertiary Alcohol SA Secondary Alcohol (R₂CHOH) CE Chromate Ester SA->CE + H₂CrO₄ Ketone Ketone (R₂C=O) CE->Ketone - H₂O, - H⁺ CrIV Cr(IV) species CE->CrIV TA This compound Carbocation Tertiary Carbocation TA->Carbocation + H⁺ Alkene Elimination Product Carbocation->Alkene - H⁺ Cleavage Oxidative Cleavage Products Alkene->Cleavage + H₂CrO₄ (harsh)

Figure 1: General mechanism of Jones oxidation for secondary alcohols and a plausible alternative pathway for tertiary alcohols.

Permanganate (B83412) Oxidation

Potassium permanganate (KMnO₄) is another strong oxidizing agent.[8][9] Similar to chromium-based oxidants, KMnO₄ is generally unreactive toward tertiary alcohols under mild conditions.[9] Under vigorous conditions (e.g., heat, strong acid or base), oxidative cleavage of the carbon-carbon bonds is the likely outcome. For alkynes, permanganate can lead to the formation of diones, and under harsher conditions, cleavage to carboxylic acids.[8][10]

Permanganate_Oxidation cluster_0 Permanganate Oxidation of an Alkyne cluster_1 Application to this compound Alkyne Alkyne Dione Diketone Alkyne->Dione KMnO₄ (neutral, cold) Cleavage Carboxylic Acids (cleavage) Dione->Cleavage KMnO₄ (hot, acidic/basic) Substrate This compound Products Complex mixture of cleavage products Substrate->Products KMnO₄ (harsh conditions)

Figure 2: General pathways for the permanganate oxidation of alkynes and the expected outcome for the title compound.

TEMPO-Catalyzed Oxidation

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant (e.g., sodium hypochlorite), can selectively oxidize alcohols.[1][3][11][12] This system is particularly mild and often shows high selectivity for primary over secondary alcohols. While generally less reactive with tertiary alcohols, some TEMPO-based systems have been developed for their oxidation. The active oxidizing species is the N-oxoammonium ion, which is generated in situ.

TEMPO_Oxidation_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->TEMPO Oxidation Alcohol Alcohol (R₂CHOH) Carbonyl Carbonyl (R₂C=O) Alcohol->Carbonyl Cooxidant Co-oxidant (e.g., NaOCl) Cooxidant_used Used Co-oxidant (e.g., NaCl)

Figure 3: Catalytic cycle for the TEMPO-mediated oxidation of alcohols.

Comparative Data on Oxidation Methods

Quantitative data for the direct oxidation of this compound to the corresponding ketone is scarce in the literature due to the challenges mentioned. The following table summarizes various oxidation methods applied to propargylic alcohols, providing a comparative framework.

Oxidation MethodOxidizing Agent/CatalystCo-oxidant/ConditionsSubstrate TypeProductYield (%)Reference
Jones Oxidation CrO₃/H₂SO₄Acetone, 0 °C to rtPrimary & Secondary Propargylic AlcoholsCarboxylic Acids/KetonesGenerally High[3],[4]
Permanganate Oxidation KMnO₄Acetone/H₂O, neutral or basicAlkynesDiones or Cleavage ProductsVariable[8],[10]
TEMPO/Bleach TEMPONaOCl, NaHCO₃, KBr, CH₂Cl₂/H₂OPrimary & Secondary Propargylic AlcoholsAldehydes/KetonesUp to 97%[13]
Fe/TEMPO Aerobic Fe(NO₃)₃·9H₂O, TEMPONaCl, O₂ (air), Toluene, rtPrimary & Secondary Propargylic AlcoholsAldehydes/KetonesGood to Excellent[14]
Electrochemical TFNHPI (mediator)tBuOOH, undivided cellPropargylic Benzylic AlcoholsKetones>75%[15]
Oxidative Rearrangement m-CPBATrifluoroacetic acidTertiary Propargylic AlcoholsEnoic Acids-[1]

Experimental Protocols

Given the difficulty of a direct oxidation, a robust experimental protocol for the selective conversion of this compound to 2-methyl-4-phenylbut-3-yn-2-one is not well-established. Below is a general protocol for a TEMPO-based oxidation, which is considered a milder method and may offer a better chance of success compared to harsher reagents. Researchers should be prepared to optimize conditions and anticipate potential side reactions.

General Protocol for TEMPO-Catalyzed Oxidation

This protocol is adapted from procedures for the oxidation of secondary alcohols and may require optimization for the tertiary substrate.

Materials:

  • This compound

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (B82951) (NaOCl, commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add an aqueous solution of sodium bicarbonate, followed by potassium bromide (0.1 eq) and TEMPO (0.01-0.05 eq).

  • Oxidation: Cool the biphasic mixture in an ice bath (0 °C). Slowly add sodium hypochlorite solution (1.1-1.5 eq) dropwise while stirring vigorously. The rate of addition should be controlled to maintain the temperature below 5 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess hypochlorite.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.

Expected Challenges:

  • Low Reactivity: Due to the tertiary nature of the alcohol, the reaction may be very slow or may not proceed to completion.

  • Side Reactions: Under forcing conditions (e.g., elevated temperature, prolonged reaction time), degradation or rearrangement of the starting material or product may occur.

Conclusion

The oxidation of this compound is a challenging transformation due to the steric hindrance and lack of an alpha-hydrogen at the tertiary carbinol center. While traditional strong oxidizing agents like Jones reagent and potassium permanganate are likely to cause cleavage or other undesired reactions, milder catalytic systems, such as those based on TEMPO, offer a more promising, albeit still challenging, route to the desired α,β-unsaturated ketone. Further research and methods development, possibly exploring novel catalytic systems or electrochemical approaches, are warranted to establish a reliable and high-yielding protocol for this specific transformation. Researchers in drug development should consider these synthetic challenges when designing synthetic routes involving this or similar structural motifs.

References

An In-depth Technical Guide on the Reduction of the Alkyne in 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the stereoselective reduction of the alkyne functionality in 2-Methyl-4-phenylbut-3-yn-2-ol. The controlled reduction of propargyl alcohols is a critical transformation in organic synthesis, enabling access to stereochemically defined allylic alcohols, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. This document details the experimental protocols, underlying mechanisms, and expected outcomes for three principal reduction strategies: catalytic hydrogenation for cis-alkene synthesis, dissolving metal reduction for trans-alkene synthesis, and hydride reduction for the stereoselective formation of trans-allylic alcohols.

Catalytic Hydrogenation: Synthesis of (Z)-2-Methyl-4-phenylbut-3-en-2-ol

Catalytic hydrogenation of alkynes in the presence of a "poisoned" catalyst, such as Lindlar's catalyst, is the most common method for the stereoselective synthesis of cis or (Z)-alkenes. The catalyst's reduced activity prevents over-reduction to the corresponding alkane.

ParameterValue/RangeNotes
Product (Z)-2-Methyl-4-phenylbut-3-en-2-olHigh stereoselectivity for the cis-isomer is expected.
Catalyst Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)P-2 Nickel catalyst can also be used for similar selectivity.
Solvent Ethyl acetate, Hexane, Ethanol (B145695), or MethanolThe choice of solvent can influence reaction rate and selectivity.[1]
Hydrogen Pressure 1-4 atm (or balloon pressure)Higher pressures may lead to over-reduction.
Temperature Room TemperatureThe reaction is typically run at ambient temperature.
Reaction Time 1-12 hoursMonitored by TLC or GC until starting material is consumed.
Typical Yield >90%Yields are generally high for this type of transformation.
Stereoselectivity >95% (Z)-isomerExcellent stereocontrol is a hallmark of this method.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606) (optional, as a co-catalyst poison)

  • Anhydrous solvent (e.g., Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer

  • Celite or activated carbon for filtration

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq).

  • Solvent and Catalyst Addition: The substrate is dissolved in a suitable anhydrous solvent (e.g., ethyl acetate, approx. 0.1 M concentration). Lindlar's catalyst (5-10 mol% of palladium relative to the substrate) is then added to the solution.[2] A small amount of quinoline (1-2 drops) can be added to further prevent over-reduction.

  • Inert Atmosphere: The flask is sealed and purged with an inert gas (argon or nitrogen) to remove oxygen.

  • Hydrogenation: The atmosphere is then replaced with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenator is used with a controlled pressure of 1-4 atm.[2]

  • Reaction: The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

  • Work-up: Upon completion, the hydrogen gas is carefully vented and the reaction mixture is purged with an inert gas. The mixture is then filtered through a pad of Celite or activated carbon to remove the catalyst. The filter cake is washed with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product, (Z)-2-Methyl-4-phenylbut-3-en-2-ol, can be purified by column chromatography on silica (B1680970) gel if necessary.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve this compound in anhydrous solvent B Add Lindlar's Catalyst (5-10 mol%) A->B C Purge with Inert Gas B->C D Introduce Hydrogen Gas (1-4 atm) C->D E Stir vigorously at Room Temperature D->E F Monitor reaction by TLC or GC E->F G Vent Hydrogen & Purge with Inert Gas F->G H Filter through Celite to remove catalyst G->H I Concentrate filtrate H->I J Purify by Column Chromatography (if needed) I->J K K J->K (Z)-2-Methyl-4-phenylbut-3-en-2-ol

Caption: Experimental workflow for Lindlar hydrogenation.

Dissolving Metal Reduction: Synthesis of (E)-2-Methyl-4-phenylbut-3-en-2-ol

The reduction of alkynes with sodium or lithium metal in liquid ammonia (B1221849) is a classic method for preparing trans or (E)-alkenes. The reaction proceeds through a radical anion intermediate, and the stereochemical outcome is determined by the greater stability of the trans-vinylic radical intermediate.

ParameterValue/RangeNotes
Product (E)-2-Methyl-4-phenylbut-3-en-2-olHigh stereoselectivity for the trans-isomer is expected.
Reagents Sodium (Na) or Lithium (Li) metal, Liquid Ammonia (NH₃)At least two molar equivalents of the alkali metal are required.[3]
Solvent Liquid AmmoniaThe reaction is carried out at the boiling point of ammonia (-33 °C).
Proton Source Ammonia or an added alcohol (e.g., ethanol or tert-butanol)Alcohol can accelerate the protonation steps.
Temperature -33 °C to -78 °CA dry ice/acetone bath is typically used for cooling.
Reaction Time 0.5-2 hoursThe persistence of the blue color indicates the presence of solvated electrons.
Typical Yield 80-95%Yields are generally high for internal alkynes.
Stereoselectivity >95% (E)-isomerThe reaction is highly stereoselective for the trans-product.

Materials:

  • This compound

  • Sodium metal

  • Liquid ammonia

  • Anhydrous diethyl ether or THF

  • Ammonium (B1175870) chloride (for quenching)

  • Dry ice/acetone bath

  • Dewar condenser

Procedure:

  • Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dry ice/acetone condenser, and a gas inlet is assembled and flame-dried under a stream of inert gas.

  • Ammonia Condensation: The flask is cooled to -78 °C in a dry ice/acetone bath, and ammonia gas is condensed into the flask.

  • Sodium Dissolution: Small pieces of sodium metal (2.2 eq) are carefully added to the liquid ammonia with vigorous stirring. The formation of a deep blue solution indicates the presence of solvated electrons.[3]

  • Substrate Addition: A solution of this compound (1.0 eq) in a minimal amount of anhydrous THF or ether is added dropwise to the sodium-ammonia solution.

  • Reaction: The reaction is stirred at -78 °C to -33 °C. The reaction is typically complete when the blue color persists for an extended period, indicating the consumption of the alkyne.

  • Quenching: The reaction is carefully quenched by the slow addition of solid ammonium chloride until the blue color disappears.

  • Work-up: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether). The aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, (E)-2-Methyl-4-phenylbut-3-en-2-ol, can be purified by column chromatography on silica gel.

G Alkyne This compound RadicalAnion Vinylic Radical Anion Alkyne->RadicalAnion + e⁻ (from Na) VinylicRadical trans-Vinylic Radical RadicalAnion->VinylicRadical + H⁺ (from NH₃) VinylicAnion trans-Vinylic Anion VinylicRadical->VinylicAnion + e⁻ (from Na) Alkene (E)-2-Methyl-4-phenylbut-3-en-2-ol VinylicAnion->Alkene + H⁺ (from NH₃)

Caption: Mechanism of sodium in liquid ammonia reduction.

Hydride Reduction (Chan Alkyne Reduction): Synthesis of (E)-2-Methyl-4-phenylbut-3-en-2-ol

The reduction of propargyl alcohols with certain aluminum hydrides, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) or lithium aluminum hydride (LiAlH₄), provides a highly stereoselective route to trans or (E)-allylic alcohols. This method is known as the Chan alkyne reduction.

ParameterValue/RangeNotes
Product (E)-2-Methyl-4-phenylbut-3-en-2-olHigh stereoselectivity for the trans-isomer is expected.
Reagent Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) or LiAlH₄Red-Al® is often preferred due to its higher solubility in organic solvents.[4]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherAprotic ethereal solvents are required.
Temperature 0 °C to room temperatureThe reaction is typically initiated at a lower temperature.
Reaction Time 1-4 hoursMonitored by TLC or GC.
Typical Yield 80-95%Good to excellent yields are generally obtained.
Stereoselectivity >98% (E)-isomerThe reaction is highly stereospecific for the trans product.[4]

Materials:

  • This compound

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®, 70% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt) or dilute sulfuric acid for work-up

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of this compound (1.0 eq) in anhydrous THF.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Red-Al® (1.5-2.0 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. Hydrogen gas evolution will be observed initially as the hydroxyl group reacts.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours.

  • Monitoring: The reaction progress is monitored by TLC or GC.

  • Work-up: The reaction is cooled back to 0 °C and cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Alternatively, a saturated aqueous solution of sodium potassium tartrate is added, and the mixture is stirred vigorously until two clear layers form.

  • Extraction: The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude (E)-2-Methyl-4-phenylbut-3-en-2-ol is purified by column chromatography on silica gel.

G PropargylAlcohol This compound AluminateComplex Aluminum Alkoxide Intermediate PropargylAlcohol->AluminateComplex + Red-Al® Hydrometallation Intramolecular Hydride Transfer (Hydrometallation) AluminateComplex->Hydrometallation VinylicAluminate trans-Vinylic Aluminate Hydrometallation->VinylicAluminate AllylicAlcohol (E)-2-Methyl-4-phenylbut-3-en-2-ol VinylicAluminate->AllylicAlcohol Work-up (H₂O)

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-4-phenylbut-3-yn-2-ol in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3][4] 2-Methyl-4-phenylbut-3-yn-2-ol is a valuable reagent in this context, serving as a stable, easily handled, and commercially available surrogate for the volatile and potentially hazardous phenylacetylene. The tertiary alcohol moiety acts as a protecting group for the terminal alkyne, which can be readily removed in situ or in a subsequent step. This document provides detailed application notes and experimental protocols for the use of this compound in Sonogashira coupling reactions, including both copper-free and copper-cocatalyzed systems.

Reaction Principle

The overall transformation involves the palladium-catalyzed coupling of an aryl or vinyl halide with this compound, followed by the removal of the acetone (B3395972) protecting group to yield the desired phenylalkyne derivative. The reaction can be performed as a one-pot, two-step sequence or as a direct coupling followed by a separate deprotection step.

General Reaction Scheme:

G Workflow for Copper-Free Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Ar-Br, this compound, Pd(OAc)2, and P(p-tol)3 to a dry flask. prep2 Purge the flask with an inert gas (e.g., Argon). prep1->prep2 prep3 Add anhydrous THF and DBU via syringe. prep2->prep3 reaction Heat the reaction mixture at 80 °C for 6 hours. prep3->reaction monitor Monitor reaction progress by TLC or GC-MS. reaction->monitor workup1 Cool the reaction to room temperature. monitor->workup1 workup2 Filter through Celite and wash with ethyl acetate. workup1->workup2 workup3 Concentrate the filtrate in vacuo. workup2->workup3 purify Purify the crude product by flash column chromatography. workup3->purify Sonogashira_Mechanism Simplified Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_oxidative Ar-Pd(II)-X(L2) Pd0->Pd_oxidative Oxidative Addition (Ar-X) Pd_transmetal Ar-Pd(II)-C≡CR(L2) Pd_oxidative->Pd_transmetal Transmetalation (from Cu Cycle) Pd_transmetal->Pd0 Reductive Elimination Product Ar-C≡CR Pd_transmetal->Product CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide R-C≡C-H, Base Cu_acetylide->Pd_oxidative Transmetalation Alkyne R-C≡C-H Alkyne->Cu_acetylide note In copper-free systems, the alkyne is activated by the base and coordinates directly to the palladium center.

References

Application Notes: 2-Methyl-4-phenylbut-3-yn-2-ol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-Methyl-4-phenylbut-3-yn-2-ol and its structural analogs as key intermediates in the synthesis of complex pharmaceutical compounds. The unique chemical structure of this propargyl alcohol, featuring a terminal alkyne and a tertiary alcohol, makes it a valuable building block, particularly in carbon-carbon bond-forming reactions such as the Sonogashira coupling.

This document provides an overview of its application, focusing on the synthesis of an intermediate for the anticancer drug Erlotinib, quantitative data from various synthetic protocols, detailed experimental procedures, and visualizations of the synthetic pathway and experimental workflow.

Application in the Synthesis of an Erlotinib Intermediate

A significant application of acetylenic alcohols like 2-methyl-3-butyn-2-ol (B105114), a close structural analog of this compound, is in the synthesis of the anticancer drug Erlotinib.[1] Specifically, it is used to synthesize 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol, a key precursor to Erlotinib.[1] This is achieved through a palladium-catalyzed Sonogashira cross-coupling reaction with a substituted aryl halide, such as 3-bromoaniline (B18343) or 3-iodoaniline (B1194756).[1][2][3] The Sonogashira reaction is a robust and widely used method for forming C(sp²)–C(sp) bonds, essential in the synthesis of many pharmaceutical agents.[4][5]

The use of 2-methyl-3-butyn-2-ol serves as a protected form of acetylene, which, after the coupling reaction, can be deprotected to yield the terminal alkyne necessary for the final steps of the Erlotinib synthesis.[3] This strategy is crucial in multi-step syntheses to ensure the stability and desired reactivity of the acetylenic group.

While the primary example focuses on a pharmaceutical application, it is noteworthy that this compound also serves as an intermediate in the agrochemical industry, highlighting its versatility as a building block in the synthesis of complex organic molecules.

Quantitative Data for the Synthesis of Erlotinib Intermediate

The following tables summarize quantitative data from various studies on the Sonogashira coupling reaction to produce aryl-2-methyl-3-butyn-2-ols, including the Erlotinib intermediate, 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol.

Table 1: Sonogashira Coupling of Aryl Halides with 2-Methyl-3-butyn-2-ol

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromoaniline (1a)Pd(OAc)₂ / P(p-tol)₃DBUTHF80691[3]
3-Iodoaniline (11)Pd₁@NC / CuI / PPh₃NEt₃MeCN805>95[2]
4-BromotoluenePd(OAc)₂ / P(p-tol)₃DBUTHF80692[3]
4-BromoanisolePd(OAc)₂ / P(p-tol)₃DBUTHF80693[3]
3-BromopyridinePd(OAc)₂ / P(p-tol)₃DBUTHF80685[3]

Table 2: Optimized Reaction Conditions for Copper-Free Sonogashira Coupling of 3-Bromoaniline with 2-Methyl-3-butyn-2-ol

Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventYield (%)Reference
Pd(OAc)₂ (3)P(p-tol)₃ (6)DBU (3)THF91[3]
Pd(OAc)₂ (3)PPh₃ (6)DBU (3)THF85[3]
Pd(OAc)₂ (3)SPhos (6)DBU (3)THF88[3]
Pd(OAc)₂ (3)XPhos (6)DBU (3)THF89[3]

Experimental Protocols

Protocol 1: Copper-Free Palladium-Catalyzed Synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

This protocol is adapted from a study focused on developing an efficient copper-free Sonogashira coupling method.[3]

Materials:

  • 3-Bromoaniline

  • 2-Methyl-3-butyn-2-ol

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (3 mol%) and P(p-tol)₃ (6 mol%).

  • Add anhydrous THF to dissolve the catalyst and ligand.

  • Add 3-bromoaniline (1.0 mmol).

  • Add 2-methyl-3-butyn-2-ol (1.2 mmol).

  • Finally, add DBU (3.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol.

Protocol 2: Heterogeneous Palladium Single-Atom Catalyzed Synthesis of an Erlotinib Intermediate

This protocol utilizes a heterogeneous catalyst, which can be advantageous for product purification and catalyst recycling.[2]

Materials:

  • 3-Iodoaniline

  • 2-Methyl-3-butyn-2-ol

  • Pd₁@NC (Palladium single-atom on nitrogen-doped carbon, 0.5 wt% Pd)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (B128534) (NEt₃)

  • Acetonitrile (B52724) (MeCN)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • To a reaction vessel, add 3-iodoaniline (1 equiv).

  • Add 2-methyl-3-butyn-2-ol (1.5 equiv).

  • Add the Pd₁@NC catalyst (0.3 mol%).

  • Add CuI (2 mol%) and PPh₃ (1 mol%).

  • Add acetonitrile as the solvent.

  • Add triethylamine (2.2 equiv) as the base.

  • Heat the reaction mixture to 80 °C and stir for 5 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, the heterogeneous catalyst can be removed by filtration.

  • The filtrate can then be concentrated and the product purified by standard methods such as crystallization or column chromatography.

Visualizations

Synthetic_Pathway_to_Erlotinib A 3-Bromoaniline C 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol A->C Sonogashira Coupling B 2-Methyl-3-butyn-2-ol B->C Sonogashira Coupling D 3-Ethynylaniline C->D Deprotection (Base) F Erlotinib D->F Nucleophilic Substitution E 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline E->F Nucleophilic Substitution

Caption: Synthetic pathway to Erlotinib highlighting the Sonogashira coupling step.

Experimental_Workflow start Start step1 Combine Reactants and Catalyst (Aryl Halide, Alkyne, Pd Catalyst, Ligand) start->step1 step2 Add Solvent and Base step1->step2 step3 Heat and Stir under Inert Atmosphere step2->step3 step4 Monitor Reaction by TLC/GC step3->step4 step5 Work-up and Solvent Removal step4->step5 step6 Purify by Column Chromatography step5->step6 end Pure Product step6->end

Caption: General experimental workflow for the Sonogashira coupling reaction.

References

Application of 2-Methyl-4-phenylbut-3-yn-2-ol in Agrochemical Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction:

2-Methyl-4-phenylbut-3-yn-2-ol is a versatile acetylenic alcohol that serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure, featuring a terminal alkyne, a tertiary alcohol, and a phenyl group, allows for a variety of chemical transformations, making it a molecule of interest in the development of novel agrochemicals. While direct applications of this compound as an active agrochemical ingredient are not prominently documented, its role as a key intermediate is noted in the agrochemical industry for the creation of pesticides and other agricultural chemicals essential for crop protection.[1][2] This technical note will detail the application of this compound in the synthesis of agrochemical analogues, focusing on its utilization in Sonogashira coupling reactions to construct complex molecular frameworks.

Key Application: Intermediate in Phenylacetylene-Containing Agrochemicals

The primary application of this compound in agrochemical synthesis is as a masked or protected form of phenylacetylene. The tertiary alcohol group can be readily removed under basic conditions to reveal the terminal alkyne, which is a highly reactive functional group for carbon-carbon bond formation. This strategy is particularly useful in multi-step syntheses where the unprotected alkyne might interfere with earlier reaction steps.

A cornerstone reaction leveraging this building block is the Sonogashira cross-coupling reaction . This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.

Below is a generalized workflow for the application of this compound in agrochemical synthesis.

Agrochemical_Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Further Functionalization / Final Synthesis A This compound C Coupled Intermediate A->C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) B Heterocyclic Halide (e.g., Pyridine, Thiazole derivatives) B->C D Deprotected Intermediate (Terminal Alkyne) C->D Base (e.g., NaOH or K₂CO₃) Solvent (e.g., Toluene, Methanol) E Final Agrochemical (e.g., Fungicide, Insecticide) D->E Additional Synthetic Steps (e.g., Cyclization, Amidation) Fungicide_Synthesis cluster_0 Sonogashira Coupling cluster_1 Deprotection cluster_2 Final Step: Hydration/Addition A This compound C Intermediate 1 A->C Pd(PPh₃)₂Cl₂, CuI, Et₃N B 2-Chloro-5-iodopyridine B->C D Intermediate 2 (Terminal Alkyne) C->D NaOH, Toluene E Final Product (Fungicide Analogue) D->E Hydration or other addition to the alkyne

References

Application Notes and Protocol for Copper-Free Sonogashira Coupling of Aryl Halides with 2-Methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper-free Sonogashira coupling of aryl halides with 2-methyl-3-butyn-2-ol (B105114) to synthesize various aryl-2-methyl-3-butyn-2-ols. This method avoids the use of a copper co-catalyst, which can simplify product purification and is beneficial for synthesizing compounds intended for biological applications where copper contamination is a concern.[1][2]

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely used in the synthesis of natural products, pharmaceuticals, and functional organic materials.[2][3][4] The traditional protocol involves a palladium catalyst and a copper(I) co-catalyst.[2][4] However, the copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and can complicate the purification of pharmaceutically active ingredients.[1] Consequently, copper-free methodologies have been developed and are highly sought after.[1][2]

This protocol is based on a well-established procedure that utilizes a simple palladium acetate (B1210297) catalyst in combination with a phosphine (B1218219) ligand and an organic base.[5][6][7] The reaction is robust and has been shown to be effective for a wide range of aryl bromides, including those with both electron-donating and electron-withdrawing substituents.[5][6]

Key Reaction Parameters

Several factors are critical for the success of this copper-free Sonogashira coupling:

  • Palladium Catalyst: Palladium acetate (Pd(OAc)₂) is used as the palladium source. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species that drives the catalytic cycle.

  • Phosphine Ligand: Tri(p-tolyl)phosphine (P(p-tol)₃) is an effective ligand for this transformation, stabilizing the palladium catalyst and facilitating the cross-coupling reaction.

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed as the base. The base is crucial for the deprotonation of the terminal alkyne, forming the palladium-acetylide intermediate.[8][9]

  • Solvent: Tetrahydrofuran (B95107) (THF) is used as the solvent, providing good solubility for the reactants and catalyst system.

  • Temperature: The reaction is typically carried out at an elevated temperature (80 °C) to ensure a reasonable reaction rate.[5][6]

Experimental Protocol

The following table summarizes the optimized reaction conditions for the copper-free Sonogashira coupling of an aryl bromide with 2-methyl-3-butyn-2-ol.[5][6]

ParameterValueDetails
Reactants
Aryl Bromide1.0 mmolThe limiting reagent.
2-Methyl-3-butyn-2-ol1.2 mmol1.2 equivalents relative to the aryl bromide.
Catalyst System
Palladium(II) Acetate (Pd(OAc)₂)3 mol %0.03 equivalents.
Tri(p-tolyl)phosphine (P(p-tol)₃)6 mol %0.06 equivalents.
Base
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)3.0 mmol3.0 equivalents.
Solvent
Tetrahydrofuran (THF)VariesSufficient to dissolve reactants and facilitate stirring.
Reaction Conditions
Temperature80 °C
Reaction Time6 hours
AtmosphereInert (e.g., Argon or Nitrogen)To prevent oxidation of the catalyst.

Detailed Experimental Procedure

  • To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), palladium(II) acetate (3 mol %), and tri(p-tolyl)phosphine (6 mol %).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Add 2-methyl-3-butyn-2-ol (1.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl-2-methyl-3-butyn-2-ol.

Experimental Workflow

G Experimental Workflow for Copper-Free Sonogashira Coupling reagents Combine Aryl Bromide, Pd(OAc)₂, and P(p-tol)₃ inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Anhydrous THF inert->solvent add_alkyne_base Add 2-Methyl-3-butyn-2-ol and DBU solvent->add_alkyne_base react Heat to 80 °C for 6 hours add_alkyne_base->react workup Cool and Concentrate react->workup purify Purify by Column Chromatography workup->purify product Isolated Product: Aryl-2-methyl-3-butyn-2-ol purify->product

Caption: Workflow for the copper-free Sonogashira coupling.

Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for a copper-free Sonogashira coupling reaction.

G Catalytic Cycle of Copper-Free Sonogashira Coupling cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X L₂ pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-C≡CR' L₂ pdiia->pdiib Alkynylation (R'C≡CH, Base) pdiib->pd0 Reductive Elimination product Ar-C≡CR' hbx H-Base⁺ X⁻ arx Ar-X alkyne R'C≡CH base Base

Caption: The catalytic cycle of the Sonogashira reaction.

References

Application Notes and Protocols: Synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-4-phenylbut-3-yn-2-ol is a tertiary acetylenic alcohol with applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a hydroxyl group, a phenyl ring, and a carbon-carbon triple bond, makes it a versatile building block in medicinal chemistry and materials science. This document provides a detailed protocol for the synthesis of this compound utilizing a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

The synthesis involves the reaction of a phenylacetylide Grignard reagent with acetone (B3395972). The Grignard reagent is prepared in situ from phenylacetylene (B144264) and a commercially available Grignard reagent, such as ethylmagnesium bromide. The subsequent nucleophilic addition of the phenylacetylide to the carbonyl carbon of acetone, followed by an acidic workup, yields the desired tertiary alcohol.

Quantitative Data Summary

ParameterValueReference
Product Name This compound[1][2]
Molecular Formula C₁₁H₁₂O[1][2]
Molecular Weight 160.21 g/mol [1][2][3]
Appearance White to light yellow powder or crystals[4]
Melting Point 48-49 °C[2]
Boiling Point 147 °C[3]
Theoretical Yield Based on limiting reagentN/A
Reported Yield 81.4% (via KOH catalysis)[3]

Experimental Protocol

Materials and Reagents:

  • Phenylacetylene

  • Ethylmagnesium bromide (or other suitable Grignard reagent) in a suitable solvent (e.g., THF or diethyl ether)

  • Acetone, anhydrous

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, separatory funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

Part 1: Preparation of Phenylacetylide Grignard Reagent

  • All glassware must be thoroughly dried in an oven and allowed to cool under a stream of inert gas (argon or nitrogen) to exclude moisture.

  • Set up a two or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

  • In the reaction flask, place a solution of ethylmagnesium bromide in anhydrous THF.

  • Cool the flask to 0 °C using an ice bath.

  • Dissolve phenylacetylene in an equal volume of anhydrous THF and place it in the dropping funnel.

  • Add the phenylacetylene solution dropwise to the stirred Grignard reagent solution at 0 °C. The addition should be slow enough to control the evolution of ethane (B1197151) gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure the complete formation of the phenylacetylide Grignard reagent.

Part 2: Reaction with Acetone

  • Cool the freshly prepared phenylacetylide Grignard reagent solution back down to 0 °C in an ice bath.

  • Dissolve anhydrous acetone in an equal volume of anhydrous THF and place it in the dropping funnel.

  • Add the acetone solution dropwise to the stirred Grignard reagent solution at 0 °C. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

Part 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C with an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and neutralize any remaining Grignard reagent.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) or by recrystallization from a suitable solvent to afford pure this compound.

Visual Representation

Grignard_Synthesis_Workflow start Start reagents Reactants: Phenylacetylene Ethylmagnesium Bromide Anhydrous THF start->reagents grignard_formation Formation of Phenylacetylide Grignard Reagent (0 °C to RT) reagents->grignard_formation acetone_addition Addition of Acetone in Anhydrous THF (0 °C) grignard_formation->acetone_addition reaction Reaction at RT (1-2 hours) acetone_addition->reaction workup Aqueous Work-up (sat. NH4Cl) reaction->workup extraction Extraction with Diethyl Ether workup->extraction washing Washing of Organic Layer extraction->washing drying Drying over Anhydrous MgSO4 washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Column Chromatography or Recrystallization) evaporation->purification product 2-Methyl-4-phenyl- but-3-yn-2-ol purification->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Base-Catalyzed Condensation Synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol via a base-catalyzed condensation reaction. This method, a variation of the Favorskii reaction, offers a robust and efficient route to this valuable propargyl alcohol intermediate, which is utilized in the synthesis of various organic molecules and potential pharmaceutical agents. The protocol herein describes the reaction between phenylacetylene (B144264) and acetone (B3395972) using potassium hydroxide (B78521) as the catalyst. This document includes a summary of quantitative data, detailed experimental procedures, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

This compound is a tertiary propargyl alcohol of significant interest in organic synthesis. Its structure, featuring a phenyl group, a carbon-carbon triple bond, and a hydroxyl group, makes it a versatile building block for the construction of more complex molecules. The base-catalyzed condensation of a terminal alkyne with a ketone, known as the Favorskii reaction, is a classical and effective method for the preparation of such propargyl alcohols.[1] This reaction proceeds through the in-situ formation of a metal acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone.[1] This document outlines a specific and optimized protocol for the synthesis of this compound using potassium hydroxide (KOH) as an inexpensive and readily available base.

Data Presentation

Table 1: Reaction Parameters and Yield for the Synthesis of this compound
ParameterValueReference
Reactants Phenylacetylene, Acetone[2]
Catalyst Potassium Hydroxide (KOH)[2]
Solvent Tetrahydrofuran (B95107) (THF)[2]
Reaction Temperature 0 °C[2]
Reaction Time 8 hours[2]
Yield 81.4%[2]
Table 2: Spectroscopic Data for this compound
Technique Solvent Chemical Shift (δ) / Wavenumber (cm⁻¹) and Multiplicity Reference
¹H NMR CDCl₃7.41 - 7.43 (m, 2H), 7.29 - 7.31 (m, 3H), 2.33 (s, br, 1H, -OH), 1.62 (s, 6H)[2]
¹³C NMR CDCl₃131.6, 128.2, 122.7, 93.8, 82.1, 65.6, 31.4[2]
IR (ATR) NeatData available from various sources.[3]

Note: Spectroscopic data can vary slightly depending on the instrument and conditions.

Experimental Protocols

Materials and Equipment
  • Reagents: Phenylacetylene (≥98%), Acetone (ACS grade, anhydrous), Potassium hydroxide (pellets, ≥85%), Tetrahydrofuran (THF, anhydrous), Diethyl ether (anhydrous), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, Anhydrous magnesium sulfate (B86663) (MgSO₄), and Deuterated chloroform (B151607) (CDCl₃) for NMR analysis.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, rotary evaporator, separatory funnel, standard glassware for extraction and filtration, and NMR spectrometer.

Detailed Experimental Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with finely crushed potassium hydroxide (X.X g, Y.Y mmol, Z.Z eq). The flask is flushed with dry nitrogen.

  • Addition of Solvent and Phenylacetylene: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask, and the suspension is cooled to 0 °C using an ice bath. Phenylacetylene (A.A g, B.B mmol, 1.0 eq) is then added dropwise to the stirred suspension over 15 minutes.

  • Formation of Potassium Phenylacetylide: The mixture is stirred vigorously at 0 °C for 1 hour to ensure the formation of the potassium phenylacetylide.

  • Addition of Acetone: A solution of anhydrous acetone (C.C g, D.D mmol, E.E eq) in anhydrous THF (20 mL) is added dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C. The mixture is then transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford this compound as a white to pale yellow solid.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenylacetylene Phenylacetylene (Ph-C≡C-H) Phenylacetylide Potassium Phenylacetylide (Ph-C≡C⁻ K⁺) Phenylacetylene->Phenylacetylide Deprotonation KOH Potassium Hydroxide (KOH) KOH->Phenylacetylide Acetone Acetone ((CH₃)₂C=O) Alkoxide Potassium Alkoxide Intermediate Acetone->Alkoxide Phenylacetylide->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product Protonation (from H₂O during work-up) Water Water (H₂O)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow start Start setup 1. Reaction Setup: Charge flask with KOH, flush with N₂ start->setup cool 2. Cool to 0 °C setup->cool add_phenylacetylene 3. Add Phenylacetylene cool->add_phenylacetylene stir1 4. Stir for 1h at 0 °C (Formation of Acetylide) add_phenylacetylene->stir1 add_acetone 5. Add Acetone solution stir1->add_acetone react 6. Stir for 8h at 0 °C add_acetone->react quench 7. Quench with aq. NH₄Cl react->quench extract 8. Extract with Diethyl Ether quench->extract dry 9. Dry organic layer (MgSO₄) extract->dry evaporate 10. Remove solvent dry->evaporate purify 11. Column Chromatography evaporate->purify end End: Pure this compound purify->end

References

Application Notes and Protocols: 2-Methyl-4-phenylbut-3-yn-2-ol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-4-phenylbut-3-yn-2-ol is a versatile propargylic alcohol utilized as a key building block in the synthesis of a variety of heterocyclic compounds.[1] Its unique structure, featuring a terminal phenylacetylene (B144264) group and a tertiary alcohol, allows for diverse reactivity, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of substituted tetrahydrofurans, a class of heterocyclic compounds with significant biological and chemical interest, using this compound as a primary starting material. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis of Substituted Tetrahydrofurans

Substituted tetrahydrofurans are prevalent structural motifs in numerous natural products and pharmacologically active compounds. A robust method for their synthesis involves the palladium-catalyzed cascade carboetherification of 1,3-dienes with alkynols like this compound. This approach offers excellent functional group compatibility and regioselectivity, providing a direct route to highly functionalized tetrahydrofuran (B95107) derivatives.[2][3]

Palladium-Catalyzed Cascade Carboetherification

This protocol details the synthesis of (Z)-3-(chloro(phenyl)methylene)-2,2-dimethyl-5-((E)-styryl)tetrahydrofuran through a palladium-catalyzed reaction between this compound and (E)-buta-1,3-dien-1-ylbenzene.[2][3]

Reaction Scheme:

G reactant1 This compound product (Z)-3-(chloro(phenyl)methylene)-2,2-dimethyl-5-((E)-styryl)tetrahydrofuran reactant1->product reactant2 (E)-Buta-1,3-dien-1-ylbenzene reactant2->product reagents Pd(TFA)2, CuCl2, DIPEA, HOAc reagents->product

General reaction for tetrahydrofuran synthesis.

Experimental Protocol:

To a solution of this compound (0.20 mmol) and (E)-buta-1,3-dien-1-ylbenzene (0.30 mmol) in acetic acid (2 mL) were added Pd(TFA)₂ (10 mol%), CuCl₂ (4 equiv.), and DIPEA (80 mol%). The reaction mixture was stirred at room temperature for 24 hours. After completion of the reaction, the mixture was worked up and purified by column chromatography to afford the desired product.

Quantitative Data:

EntryStarting AlkynolDieneProductYield (%)
1This compound(E)-Buta-1,3-dien-1-ylbenzene(Z)-3-(chloro(phenyl)methylene)-2,2-dimethyl-5-((E)-styryl)tetrahydrofuran82

Logical Workflow for Tetrahydrofuran Synthesis:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Combine this compound and (E)-buta-1,3-dien-1-ylbenzene in Acetic Acid add_catalyst Add Pd(TFA)2, CuCl2, and DIPEA start->add_catalyst stir Stir at Room Temperature for 24h add_catalyst->stir workup Aqueous Workup stir->workup purify Column Chromatography workup->purify characterize Characterize Product purify->characterize

Workflow for Palladium-Catalyzed Tetrahydrofuran Synthesis.

Future Directions: Synthesis of Pyrazoles and Isoxazoles

While detailed protocols for the direct conversion of this compound to pyrazoles and isoxazoles are not extensively documented in the reviewed literature, the general synthesis of these heterocycles from acetylenic compounds provides a strong foundation for future research.[4][5][6] The reaction of alkynes with hydrazine (B178648) derivatives is a well-established method for pyrazole (B372694) synthesis, and similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles.[7]

Proposed Synthetic Pathways:

The following diagrams illustrate the potential pathways for the synthesis of pyrazole and isoxazole (B147169) derivatives from this compound. These proposed schemes are based on established reactivity patterns of similar acetylenic compounds.

Proposed Pyrazole Synthesis:

G reactant1 This compound intermediate Hydrazone Intermediate reactant1->intermediate reactant2 Hydrazine Derivative (R-NHNH2) reactant2->intermediate product 3,3-Dimethyl-5-phenyl-3H-pyrazole Derivative intermediate->product Cyclization

Proposed pathway for pyrazole synthesis.

Proposed Isoxazole Synthesis:

G reactant1 This compound intermediate Oxime Intermediate reactant1->intermediate reactant2 Hydroxylamine (NH2OH) reactant2->intermediate product 5,5-Dimethyl-3-phenylisoxazole intermediate->product Cyclization

Proposed pathway for isoxazole synthesis.

Further experimental investigation is required to optimize the reaction conditions and validate these proposed synthetic routes. The development of efficient protocols for the synthesis of pyrazoles and isoxazoles from this compound would significantly expand its utility as a versatile building block in heterocyclic chemistry, providing access to novel compounds with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for palladium-catalyzed cross-coupling reactions utilizing 2-Methyl-4-phenylbut-3-yn-2-ol. This versatile building block serves as a key intermediate in the synthesis of complex organic molecules, finding applications in pharmaceutical and materials science research. The protocols outlined below are intended to serve as a starting point for reaction optimization and can be adapted for various substrates.

Sonogashira Coupling of this compound with Aryl Halides

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The following protocols are adapted from established procedures for the closely related alkyne, 2-methyl-3-butyn-2-ol (B105114), and are expected to be highly effective for this compound.[1][2]

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Alkyne This compound Product Coupled Product Alkyne->Product + ArylHalide Aryl Halide (Ar-X) X = Br, I ArylHalide->Product Catalyst Pd(OAc)₂ Catalyst->Product Ligand P(p-tol)₃ Ligand->Product Base DBU Base->Product Solvent THF Solvent->Product Temperature 80 °C Temperature->Product

Caption: General scheme for the Sonogashira coupling reaction.

Experimental Protocol: Copper-Free Sonogashira Coupling[1][2]

This protocol describes a copper-free Sonogashira coupling, which can be advantageous in avoiding copper-mediated side reactions and simplifying purification.

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene, 4-bromoanisole)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(p-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous THF (5 mL) to the flask.

  • Add DBU (3.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data: Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Various Aryl Bromides

The following table summarizes the yields obtained for the copper-free Sonogashira coupling of 2-methyl-3-butyn-2-ol with a range of aryl bromides. These results can serve as a benchmark for the expected reactivity of this compound.[2]

EntryAryl BromideProductYield (%)
13-Bromoaniline2-Methyl-4-(3-aminophenyl)but-3-yn-2-ol95
2BromobenzeneThis compound92
34-Bromoanisole2-Methyl-4-(4-methoxyphenyl)but-3-yn-2-ol96
44-Bromotoluene2-Methyl-4-(p-tolyl)but-3-yn-2-ol94
51-Bromonaphthalene2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol90
63-Bromopyridine2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol85

Suzuki-Miyaura Coupling: A General Approach

Proposed Reaction Workflow:

Suzuki_Workflow Start This compound Hydroboration Hydroboration (e.g., with Catecholborane) Start->Hydroboration Intermediate Vinylboronate Ester Intermediate Hydroboration->Intermediate Coupling Suzuki-Miyaura Coupling (Pd catalyst, Base, Aryl Halide) Intermediate->Coupling Product Coupled Product Coupling->Product

Caption: Proposed workflow for Suzuki-Miyaura coupling.

General Experimental Protocol (for optimization):

Step 1: Hydroboration

  • Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere.

  • Add a hydroborating agent (e.g., catecholborane, 1.1 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC for the formation of the vinylboronate ester.

Step 2: Suzuki-Miyaura Coupling

  • To the solution containing the in situ generated vinylboronate ester, add an aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., aqueous Na₂CO₃ solution, 2.0 M, 2.0 mmol).

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.

Heck Reaction: A General Approach

Similar to the Suzuki coupling, specific protocols for the Heck reaction of this compound are not well-documented. The following is a generalized protocol based on the Heck reaction of terminal alkynes, which would result in the formation of a substituted alkene.[3][4][5][6]

General Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Alkyne This compound Product Substituted Alkene Alkyne->Product + ArylHalide Aryl Halide (Ar-X) X = Br, I ArylHalide->Product Catalyst Pd(OAc)₂ Catalyst->Product Ligand PPh₃ Ligand->Product Base Et₃N Base->Product Solvent DMF or Toluene Solvent->Product

Caption: General scheme for the Heck reaction.

General Experimental Protocol (for optimization):

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (5 mL) followed by triethylamine (2.0 mmol).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer and purify the product by column chromatography.

Note for Researchers: The protocols for the Suzuki and Heck reactions are generalized and will likely require optimization of the catalyst system (palladium source and ligand), base, solvent, and temperature to achieve high yields and selectivity for specific substrates. The steric hindrance around the alkyne in this compound may necessitate the use of bulkier phosphine (B1218219) ligands to promote efficient catalysis.

References

Protecting Group Strategies for 2-Methyl-4-phenylbut-3-yn-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenylbut-3-yn-2-ol is a valuable building block in organic synthesis, frequently utilized in the construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[1][2] Its structure features a tertiary propargylic alcohol, a functional group that can be sensitive to various reaction conditions. The hydroxyl group can act as a nucleophile, a base, or a directing group, and its reactivity often needs to be masked to achieve desired chemical transformations on other parts of the molecule. This document provides detailed application notes and experimental protocols for the protection and deprotection of the hydroxyl function of this compound, focusing on commonly employed protecting groups suitable for sterically hindered tertiary alcohols.

Choosing a Protecting Group

The selection of an appropriate protecting group is crucial and depends on the stability required during subsequent synthetic steps and the conditions available for its removal. For a tertiary alcohol like this compound, the steric hindrance around the hydroxyl group must be considered. More reactive protecting group precursors are often necessary for efficient protection. The stability of common protecting groups under various conditions is summarized below.

Protecting GroupAbbreviationStable to Acidic ConditionsStable to Basic ConditionsStable to HydrogenolysisStable to Oxidizing/Reducing Agents
tert-ButyldimethylsilylTBSNo (cleaved by acid)YesYesGenerally Yes
TriisopropylsilylTIPSNo (more stable than TBS)YesYesGenerally Yes
p-MethoxybenzylPMBNo (cleaved by strong acid)YesNo (cleaved by hydrogenolysis)No (cleaved by oxidation)
MethoxymethylMOMNo (cleaved by acid)YesYesYes

Application Notes and Protocols

This section details the protection of this compound with silyl (B83357) ethers (TBS and TIPS), a benzyl-type ether (PMB), and an acetal (B89532) (MOM), followed by their respective deprotection protocols. The provided protocols are based on general procedures for the protection of sterically hindered tertiary alcohols and should be optimized for specific applications.

Silyl Ether Protection: tert-Butyldimethylsilyl (TBS) Ether

Silyl ethers are among the most common protecting groups for alcohols due to their ease of introduction, general stability to a wide range of reagents, and mild cleavage conditions.[3] For sterically hindered tertiary alcohols, a more reactive silylating agent such as tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) is often more effective than TBSCl.[4]

Protection Protocol: Formation of 2-Methyl-4-phenyl-2-(tert-butyldimethylsilyloxy)but-3-yne

  • Materials: this compound, tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), 2,6-lutidine, anhydrous dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add 2,6-lutidine (1.5 eq).

    • Slowly add TBSOTf (1.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the TBS-protected alcohol.

Deprotection Protocol: Cleavage of the TBS Ether

The most common method for the cleavage of silyl ethers is the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).[5]

  • Materials: TBS-protected this compound, tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF), anhydrous tetrahydrofuran (B95107) (THF), saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of the TBS-protected alcohol (1.0 eq) in anhydrous THF at 0 °C, add TBAF solution (1.1 eq).

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Protection ReactionReagentsSolventTypical YieldDeprotection ReactionReagentsSolventTypical Yield
TBS ProtectionTBSOTf, 2,6-lutidineDCM>90%TBS DeprotectionTBAFTHF>95%
TIPS ProtectionTIPSOTf, 2,6-lutidineDCM>90%TIPS DeprotectionTBAFTHF>95%
p-Methoxybenzyl (PMB) Ether Protection

PMB ethers are stable to a wide range of conditions but can be selectively cleaved by oxidation, making them orthogonal to silyl ethers. For hindered alcohols, the use of PMB-trichloroacetimidate under acidic catalysis is an effective protection method.[4]

Protection Protocol: Formation of 2-((4-Methoxybenzyl)oxy)-2-methyl-4-phenylbut-3-yne

  • Materials: this compound, sodium hydride (NaH), p-methoxybenzyl chloride (PMBCl), anhydrous N,N-dimethylformamide (DMF), saturated aqueous ammonium chloride (NH₄Cl) solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in DMF.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add PMBCl (1.2 eq) and allow the reaction to warm to room temperature, stirring for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench with saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify by flash column chromatography to give the PMB-protected alcohol.

Deprotection Protocol: Oxidative Cleavage of the PMB Ether

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common reagent for the oxidative cleavage of PMB ethers.

  • Materials: PMB-protected this compound, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), dichloromethane (DCM), water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of the PMB-protected alcohol (1.0 eq) in a mixture of DCM and water (e.g., 10:1 v/v) at room temperature, add DDQ (1.5 eq).

    • Stir the reaction for 1-3 hours, monitoring for the disappearance of the starting material by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to afford the deprotected alcohol.

Protection ReactionReagentsSolventTypical YieldDeprotection ReactionReagentsSolventTypical Yield
PMB ProtectionNaH, PMBClDMF80-90%PMB DeprotectionDDQDCM/H₂O85-95%
Methoxymethyl (MOM) Ether Protection

MOM ethers are stable to most non-acidic conditions and are readily cleaved with acid.[6]

Protection Protocol: Formation of 2-(Methoxymethoxy)-2-methyl-4-phenylbut-3-yne

  • Materials: this compound, methoxymethyl chloride (MOMCl), N,N-diisopropylethylamine (DIPEA), anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of this compound (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM at 0 °C, add MOMCl (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify by flash column chromatography to yield the MOM-protected alcohol.

Deprotection Protocol: Acidic Cleavage of the MOM Ether

  • Materials: MOM-protected this compound, hydrochloric acid (HCl, e.g., 2N), tetrahydrofuran (THF), saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve the MOM-protected alcohol (1.0 eq) in THF.

    • Add aqueous HCl and stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction by the careful addition of saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify by flash column chromatography to obtain the deprotected alcohol.

Protection ReactionReagentsSolventTypical YieldDeprotection ReactionReagentsSolventTypical Yield
MOM ProtectionMOMCl, DIPEADCM85-95%MOM DeprotectionHClTHF/H₂O>90%

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_deprotection Deprotection Pathways Alcohol This compound TBS_Protected TBS Ether Alcohol->TBS_Protected TBSOTf, 2,6-lutidine PMB_Protected PMB Ether Alcohol->PMB_Protected NaH, PMBCl MOM_Protected MOM Ether Alcohol->MOM_Protected MOMCl, DIPEA Deprotected_Alcohol This compound TBS_Protected->Deprotected_Alcohol TBAF PMB_Protected->Deprotected_Alcohol DDQ (Oxidation) MOM_Protected->Deprotected_Alcohol HCl (Acid)

Caption: Workflow for the protection and deprotection of this compound.

Orthogonal_Strategy Start Polyfunctional Molecule (with -OH and another functional group) Protect_OH Protect Hydroxyl Group (e.g., as TBS ether) Start->Protect_OH React_Other_FG React Other Functional Group Protect_OH->React_Other_FG Deprotect_OH Deprotect Hydroxyl Group (e.g., with TBAF) React_Other_FG->Deprotect_OH Final_Product Final Product Deprotect_OH->Final_Product

Caption: Logical relationship of an orthogonal protection strategy.

Conclusion

The successful synthesis of complex molecules containing the this compound moiety often hinges on a robust protecting group strategy. The choice of protecting group should be carefully considered based on the planned synthetic route. Silyl ethers, particularly TBS, offer a reliable option for protection against a variety of reagents, while PMB ethers provide an orthogonal strategy allowing for selective deprotection under oxidative conditions. MOM ethers serve as another acid-labile option. The protocols provided herein serve as a guide for the protection and deprotection of this sterically hindered tertiary propargylic alcohol, enabling chemists to navigate complex synthetic challenges.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol, a key intermediate in the pharmaceutical and agrochemical industries. The following sections outline various synthetic methodologies, present comparative data, and offer detailed experimental protocols suitable for industrial applications.

Introduction

This compound is a tertiary acetylenic alcohol widely used as a building block in organic synthesis. Its structural features, including a phenyl group, a carbon-carbon triple bond, and a tertiary alcohol moiety, make it a versatile precursor for the synthesis of more complex molecules. This document focuses on the practical aspects of scaling up its production for industrial purposes, addressing key considerations such as yield, purity, cost-effectiveness, and safety.

Comparative Analysis of Synthetic Methods

Several methods for the synthesis of this compound have been reported. The choice of method for industrial scale-up depends on a variety of factors including cost of raw materials, desired purity, scalability of the process, and waste management. A comparative analysis of the most common synthetic routes is summarized in the table below.

Synthetic Method Typical Yield (%) Relative Cost Scalability Typical Purity (%) Key Advantages Key Limitations
Base-Catalyzed Condensation 60-81.4LowPilot-scale85-90Low-cost reagents, straightforward procedure.[1]Moderate yields and purity, potential for side reactions.[1]
Grignard Addition 70-85ModerateLab-scale90-95Good yields and selectivity.Sensitive to moisture and air, limiting large-scale applicability.[1]
Palladium-Copper Cross-Coupling 65-78HighIndustrial>95High purity and regioselectivity, adaptable to continuous flow.[1]High cost of catalysts, potential for metal contamination in the final product.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound. The base-catalyzed condensation is presented as the primary method for pilot-scale production due to its economic advantages. Considerations for a continuous flow process using a palladium-copper catalyst are also discussed for large-scale industrial manufacturing.

Pilot-Scale Synthesis via Base-Catalyzed Condensation

This protocol is adapted from established laboratory procedures for a pilot-plant scale.

Materials and Equipment:

Protocol:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reaction Setup: Charge the reactor with phenylacetylene and tetrahydrofuran (THF). Begin agitation and cool the mixture to 0°C using a chiller.

  • Catalyst Addition: Slowly add a solution of potassium hydroxide (KOH) in a suitable solvent or powdered potassium tert-butoxide (KOtBu) to the cooled reaction mixture. Maintain the temperature at 0°C during the addition.

  • Acetone Addition: Once the catalyst addition is complete, add acetone dropwise via an addition funnel, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition of acetone, allow the reaction to proceed at 0°C for 8 hours.[1] Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separation funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to yield this compound as a crystalline solid.[1]

Process Parameters for Optimization:

Parameter Range Effect on Yield and Purity
Temperature -20°C to 25°CLower temperatures (-20°C) can reduce ketone enolization, potentially improving yield by 8-12%.[1]
Reaction Time 6-12 hoursLonger reaction times may not significantly increase the yield and could lead to the formation of byproducts.[1]
Solvent THF, DMFTHF is generally preferred for its ability to enhance reaction homogeneity.[1]
Catalyst Loading 0.1 - 1.0 mol equivalentHigher catalyst loading can increase the reaction rate but may also promote side reactions.
Industrial-Scale Continuous Flow Synthesis

For large-scale industrial production, a continuous flow system offers significant advantages in terms of safety, efficiency, and consistency.

Conceptual Workflow:

A continuous flow process would involve pumping streams of phenylacetylene, acetone, and a catalyst solution through a heated reactor coil. The product stream would then continuously pass through purification units.

Key Considerations:

  • Catalyst: A heterogeneous palladium-copper catalyst is often preferred for continuous flow systems to simplify catalyst recovery and minimize product contamination.

  • Reactor: A packed-bed reactor or a microreactor can be employed to ensure efficient mixing and heat transfer.

  • Downstream Processing: Continuous extraction and crystallization units would be integrated into the flow system.

  • Process Automation: The entire process would be automated with online monitoring to ensure consistent product quality.

Visualization of Workflow and Reaction

Industrial Synthesis Workflow

The following diagram illustrates the key stages in the industrial scale-up synthesis of this compound.

G Industrial Synthesis Workflow for this compound cluster_0 Raw Material Handling cluster_1 Synthesis cluster_2 Downstream Processing cluster_3 Purification & Finishing cluster_4 Waste Management A Phenylacetylene Storage E Reaction Vessel / Flow Reactor A->E B Acetone Storage B->E C Catalyst Preparation C->E D Solvent Storage D->E F Quenching & Extraction E->F G Solvent Recovery F->G H Crude Product Isolation F->H L Aqueous Waste Treatment F->L G->D Recycled Solvent I Recrystallization H->I J Drying I->J M Solid Waste Disposal I->M Filtration Waste K Final Product Packaging J->K

Caption: A flowchart illustrating the industrial synthesis process.

Reaction Mechanism: Base-Catalyzed Condensation

The following diagram illustrates the reaction mechanism for the base-catalyzed condensation of phenylacetylene and acetone.

G Reaction Mechanism: Base-Catalyzed Condensation A Phenylacetylene C Phenylacetylide Anion A->C Deprotonation B Base (e.g., KOH) B->C E Alkoxide Intermediate C->E Nucleophilic Attack D Acetone D->E G This compound (Final Product) E->G Protonation F Protonation (from solvent or work-up) F->G

Caption: The reaction mechanism for the base-catalyzed synthesis.

Safety Considerations

The scale-up of this synthesis requires careful attention to safety due to the nature of the reagents and reaction conditions.

  • Flammability: Acetone, THF, hexane, and ethyl acetate are highly flammable. All equipment should be properly grounded, and the reaction should be carried out in a well-ventilated area away from ignition sources.

  • Corrosivity: Potassium hydroxide and potassium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Exothermic Reaction: The reaction can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially during the addition of reagents.

  • Inert Atmosphere: The use of an inert atmosphere is recommended to prevent side reactions and ensure the stability of the acetylide intermediate.

Waste Management

A key aspect of industrial-scale synthesis is the management of waste streams.

  • Aqueous Waste: The aqueous layer from the extraction process will contain salts (e.g., potassium chloride) and residual organic solvents. This stream should be treated to remove organic components before disposal.

  • Solvent Waste: Used solvents from washing and recrystallization should be collected and, where possible, purified for reuse to improve the economic and environmental profile of the process.

  • Solid Waste: Solid waste, such as filter aids and residual catalyst, should be disposed of in accordance with local regulations.

By carefully considering the factors outlined in these application notes, the synthesis of this compound can be successfully scaled up for industrial applications in a safe, efficient, and cost-effective manner.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and accessible methods for the synthesis of this compound are the base-catalyzed reaction of phenylacetylene (B144264) with acetone (B3395972) (a variation of the Favorskii reaction) and the Grignard reaction utilizing an appropriate organomagnesium reagent. A third, more complex method involves the Sonogashira coupling, which is more often employed for creating substituted analogues.

Q2: I am experiencing low yields in my Favorskii-type synthesis. What are the likely causes?

A2: Low yields in the base-catalyzed reaction of phenylacetylene and acetone can often be attributed to several factors. One of the primary culprits is the competing aldol (B89426) condensation of acetone, which is also base-catalyzed. Other potential issues include incomplete deprotonation of phenylacetylene, suboptimal reaction temperature, or the presence of moisture in the reagents or solvent.

Q3: My Grignard reaction for this synthesis is failing. What should I investigate first?

A3: The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous (water-free) conditions. The Grignard reagent is a strong base and will be quenched by any trace amounts of water. Another common issue is the passivation of the magnesium metal by a layer of magnesium oxide. Activating the magnesium, typically with a small amount of iodine or 1,2-dibromoethane (B42909), is a critical first step.

Q4: What are the typical impurities I might encounter, and how can I identify them?

A4: In the Favorskii-type synthesis, the most common impurity is the product of acetone's self-condensation, such as diacetone alcohol or mesityl oxide. In the Grignard synthesis, a common byproduct is biphenyl (B1667301), which arises from a Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. These impurities can often be identified by 1H NMR spectroscopy or GC-MS analysis. The final product can be purified from these byproducts using column chromatography or recrystallization.

Q5: Can I use a Sonogashira coupling to synthesize this compound?

A5: While the Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes, it is not the most direct route for this specific molecule. It would typically involve the coupling of a protected acetylene, like 2-methyl-3-butyn-2-ol, with an aryl halide, followed by a deprotection step. A significant side reaction in Sonogashira couplings is the homocoupling of the alkyne (Glaser coupling), which can reduce the yield of the desired product.

Troubleshooting Guides

Low Yield in Favorskii-Type Synthesis (Phenylacetylene and Acetone)
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (significant starting material remains) Incomplete deprotonation of phenylacetylene.Use a stronger base (e.g., potassium tert-butoxide instead of potassium hydroxide). Ensure the base is fresh and has been stored under anhydrous conditions.
Reaction temperature is too low.While the reaction is often initiated at 0°C to control the exothermic reaction, it may require warming to room temperature to proceed to completion. Monitor the reaction by TLC or GC.
Formation of a significant amount of viscous, yellowish oil Aldol condensation of acetone is the dominant reaction pathway.Add the acetone slowly to the reaction mixture containing the deprotonated phenylacetylene. Maintain a low reaction temperature (0°C or below) during the addition. Consider using a solvent system like DMSO, which can favor the desired reaction.
Low isolated yield after workup Product loss during extraction.Ensure the pH of the aqueous layer is adjusted appropriately to neutralize the base before extraction. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Product decomposition.Avoid strong acidic conditions during workup, as this can promote dehydration of the tertiary alcohol.
Low Yield in Grignard Synthesis
Symptom Possible Cause Suggested Solution
Grignard reagent formation does not initiate (no bubbling or color change) Magnesium surface is passivated with magnesium oxide.Activate the magnesium turnings by gently crushing them in a mortar and pestle before the reaction or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.
Presence of moisture in glassware, solvent, or reagents.Flame-dry all glassware before use and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure all reagents are dry.
Formation of a white precipitate during Grignard reagent formation The Grignard reagent is being quenched by moisture or oxygen.Ensure a positive pressure of an inert gas is maintained throughout the reaction. Use a drying tube to protect the reaction from atmospheric moisture.
Low yield of the desired alcohol and presence of biphenyl impurity Wurtz coupling of the Grignard reagent with unreacted aryl halide.Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Recovery of starting ketone after reaction with Grignard reagent Steric hindrance preventing the Grignard reagent from attacking the carbonyl carbon.This is less of an issue with acetone, but if using a more hindered ketone, consider using a less sterically hindered Grignard reagent or a more reactive organolithium reagent.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound
Method Typical Yield Key Reagents Common Solvents Advantages Disadvantages
Favorskii-Type Reaction 60-82%[1]Phenylacetylene, Acetone, Base (KOH, KOtBu)THF, Diethyl Ether, DMSOCost-effective, readily available reagents.Side reactions (aldol condensation) can lower yield.
Grignard Reaction 70-85%[1]Phenylacetylide Grignard or Benzyl Grignard, Acetone or EpoxideTHF, Diethyl EtherGenerally high yielding.Requires strict anhydrous conditions, sensitive to air and moisture.
Sonogashira Coupling 65-78% (for analogous systems)[1]Aryl Halide, Terminal Alkyne, Palladium Catalyst, Copper Co-catalyst, BaseAmines (e.g., triethylamine), THF, DMFBroad substrate scope, good functional group tolerance.Expensive catalysts, potential for homocoupling side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Favorskii-Type Reaction
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add powdered potassium hydroxide (B78521) (1.2 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.

  • Reactant Addition: Cool the flask to 0°C in an ice bath. Add phenylacetylene (1.0 equivalent) dropwise to the stirred suspension.

  • Deprotonation: Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the potassium phenylacetylide.

  • Acetone Addition: Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 8 hours or until TLC/GC analysis indicates the consumption of the starting material.[1]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) or by recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis of this compound via Grignard Reaction
  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetone:

    • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

    • Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

reaction_pathway phenylacetylene Phenylacetylene base Base (e.g., KOH) phenylacetylene->base acetone Acetone product This compound acetone->product aldol_product Aldol Condensation Byproduct acetone->aldol_product Self-condensation base->product base->aldol_product

Caption: Reaction pathway for the base-catalyzed synthesis.

experimental_workflow start Start reagent_prep Prepare Anhydrous Reagents and Solvents start->reagent_prep reaction_setup Set up Flame-Dried Glassware under N2 reagent_prep->reaction_setup reaction Perform Reaction (Favorskii or Grignard) reaction_setup->reaction workup Aqueous Workup (Quench and Extract) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis.

troubleshooting_tree start Low Yield or Reaction Failure favorskii Favorskii-Type Reaction? start->favorskii Yes grignard Grignard Reaction? start->grignard No aldol Check for Aldol Byproducts (NMR, GC) favorskii->aldol Suspect side reaction base_issue Check Base Strength and Purity favorskii->base_issue Incomplete reaction anhydrous Ensure Anhydrous Conditions grignard->anhydrous Reaction won't start or is quenched mg_activation Verify Mg Activation grignard->mg_activation Reaction won't start

Caption: A decision tree for troubleshooting low product yield.

References

Preventing Glaser-Hay homocoupling in Sonogashira reactions of 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sonogashira reactions of 2-Methyl-4-phenylbut-3-yn-2-ol. The primary focus is on preventing the undesired Glaser-Hay homocoupling side reaction.

Troubleshooting Guide

Problem 1: Significant formation of 1,4-diphenyl-1,3-butadiyne, the homocoupling byproduct.

This is the most common issue, arising from the dimerization of the terminal alkyne.

Potential Cause Recommended Solution Expected Outcome
Oxygen in the reaction atmosphere Rigorously degas all solvents and reagents. Use Schlenk techniques or a glovebox to maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[1]A significant reduction in the homocoupling byproduct. The Glaser-Hay coupling is an oxidative process, and removing oxygen is a critical preventative measure.
Presence of Copper(I) co-catalyst Switch to a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed to specifically avoid Glaser-Hay coupling.[1][2]Elimination of the primary catalytic pathway for homocoupling, leading to a much cleaner reaction profile.
Suboptimal Base For copper-free conditions with a substrate analogous to this compound, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be a highly effective base.[1]Improved yields of the desired cross-coupled product and minimization of side reactions.
Inappropriate Ligand For copper-free reactions with aryl bromides and 2-methyl-3-butyn-2-ol (B105114), P(p-tol)₃ (Tri(p-tolyl)phosphine) has been demonstrated to be an effective ligand in combination with Pd(OAc)₂.[1]Enhanced catalytic activity towards the desired cross-coupling pathway over the homocoupling pathway.
Problem 2: Low or no yield of the desired cross-coupled product.
Potential Cause Recommended Solution Expected Outcome
Inactive Palladium Catalyst Ensure the use of a high-purity palladium source. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to Pd(0).An active Pd(0) species is essential for the catalytic cycle to proceed.
Poorly Optimized Reaction Conditions For the coupling of aryl bromides with 2-methyl-3-butyn-2-ol, a reaction temperature of 80 °C in THF has been shown to be effective in a copper-free system.[1]Increased reaction rate and conversion to the desired product.
Less Reactive Aryl Halide If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which are generally more reactive in Sonogashira couplings.Increased rate of oxidative addition to the palladium center, a key step in the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Glaser-Hay homocoupling and why does it compete with the Sonogashira reaction?

A1: The Glaser-Hay reaction is the copper-catalyzed oxidative coupling of two terminal alkynes to form a symmetric 1,3-diyne.[1] In the context of a Sonogashira reaction that uses a copper(I) co-catalyst, the copper acetylide intermediate, which is crucial for the Sonogashira cycle, can be oxidized (typically by oxygen) to a copper(II) species. This then reacts with another copper acetylide molecule to form the homocoupled product. This pathway directly competes with the desired transmetalation step to the palladium center in the Sonogashira cycle.

Q2: Is it always necessary to use a copper co-catalyst in Sonogashira reactions?

A2: No, it is not always necessary. While traditional Sonogashira protocols utilize a copper(I) co-catalyst to facilitate the reaction at milder conditions, numerous copper-free protocols have been developed.[1][2] These copper-free methods are particularly advantageous when dealing with substrates that are prone to homocoupling, such as this compound.

Q3: What are the key advantages of using a copper-free protocol for the Sonogashira reaction of this compound?

A3: The primary advantage is the significant reduction or complete elimination of the Glaser-Hay homocoupling byproduct.[1] This leads to a cleaner reaction, higher yield of the desired product, and simpler purification. Copper-free protocols are also beneficial in industrial applications where the removal of residual copper from the final product can be challenging and costly.[1]

Q4: Can the choice of solvent influence the extent of homocoupling?

A4: Yes, the solvent can play a role. For the copper-free Sonogashira coupling of 2-methyl-3-butyn-2-ol with aryl bromides, THF (tetrahydrofuran) has been identified as a superior solvent compared to toluene (B28343) or more polar solvents like DMF (dimethylformamide).[1]

Q5: Are there any specific safety precautions to consider when running Sonogashira reactions?

A5: Yes. Palladium catalysts and phosphine (B1218219) ligands can be toxic and should be handled in a well-ventilated fume hood. Amine bases are often corrosive and volatile. When using copper, it's important to be aware that copper acetylides can be explosive when dry, although this is less of a concern under typical reaction conditions in solution. Always consult the Safety Data Sheets (SDS) for all reagents before starting an experiment.

Experimental Protocols

Protocol 1: Optimized Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is adapted from a highly efficient method developed for the analogous substrate, 2-methyl-3-butyn-2-ol.[1]

Reagents:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(OAc)₂ (Palladium(II) acetate) (0.03 mmol, 3 mol%)

  • P(p-tol)₃ (Tri(p-tolyl)phosphine) (0.06 mmol, 6 mol%)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 mmol)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(p-tol)₃ (0.06 mmol).

  • Add 5 mL of anhydrous, degassed THF to the flask.

  • Add DBU (3.0 mmol) to the mixture.

  • Finally, add this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at 80 °C for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Sonogashira_vs_Glaser_Hay Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX ArPdC_alkyne Ar-Pd(II)-C≡C-R(L₂) ArPdX->ArPdC_alkyne Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide Cu_acetylide2 R-C≡C-Cu Alkyne->Cu_acetylide2 Cu_acetylide->ArPdC_alkyne Transmetalation Product Ar-C≡C-R (Cross-Coupled Product) ArPdC_alkyne->Product Reductive Elimination Product->Pd0 Oxidation Oxidation (O₂) Cu_acetylide2->Oxidation Dimer R-C≡C-C≡C-R (Homocoupled Product) Cu_acetylide2->Dimer Dimerization Oxidation->Dimer ArX Ar-X ArX->ArPdX Oxidative Addition Base Base Base->Cu_acetylide Base->Cu_acetylide2 CuX CuX CuX->Cu_acetylide CuX->Cu_acetylide2

Caption: Competing Sonogashira and Glaser-Hay reaction pathways.

Troubleshooting_Workflow Start Sonogashira Reaction of This compound Check_Homocoupling Significant Homocoupling? Start->Check_Homocoupling Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Ar/N₂) Check_Homocoupling->Inert_Atmosphere Yes Low_Yield Low/No Yield? Check_Homocoupling->Low_Yield No Copper_Free Switch to Copper-Free Protocol Inert_Atmosphere->Copper_Free Optimize_Base_Ligand Optimize Base and Ligand (e.g., DBU, P(p-tol)₃) Copper_Free->Optimize_Base_Ligand Optimize_Base_Ligand->Low_Yield Check_Catalyst Verify Catalyst Activity and Purity Low_Yield->Check_Catalyst Yes Success Successful Reaction Low_Yield->Success No Optimize_Conditions Optimize Temperature and Solvent (e.g., 80°C, THF) Check_Catalyst->Optimize_Conditions Check_Halide Consider More Reactive Aryl Halide (I > Br > Cl) Optimize_Conditions->Check_Halide Check_Halide->Success

Caption: Troubleshooting workflow for Sonogashira reactions.

References

Troubleshooting palladium catalyst decomposition in 2-Methyl-4-phenylbut-3-yn-2-ol couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Methyl-4-phenylbut-3-yn-2-ol in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not proceeding, or the yield is very low. What are the common causes?

A1: Low or no product yield is a frequent issue. The primary causes often involve the integrity of the reactants and the reaction environment. First, verify the quality of your palladium catalyst and, if used, the copper(I) co-catalyst. Palladium(0) complexes can be sensitive to air and moisture. Ensure that your solvents and amine base are anhydrous and have been properly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions. Finally, confirm the purity of your aryl halide and the this compound, as impurities can poison the catalyst.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser-Hay coupling). How can this be minimized?

A2: Alkyne homocoupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions, and is often promoted by the presence of oxygen. To minimize this:

  • Ensure a strictly inert atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen from your reaction vessel.

  • Optimize copper(I) concentration: If using a copper co-catalyst, reducing its concentration to the minimum effective amount can suppress homocoupling.

  • Slow addition of the alkyne: Adding the this compound slowly to the reaction mixture can help to favor the cross-coupling pathway.

  • Consider a copper-free protocol: Numerous efficient copper-free Sonogashira protocols have been developed and may be better suited for your specific substrates to avoid homocoupling.[1][2]

Q3: My reaction mixture turns black shortly after adding the reagents. What does this signify?

A3: The formation of a black precipitate, commonly known as "palladium black," is a clear indication of palladium catalyst decomposition. This occurs when the active Pd(0) catalyst agglomerates and precipitates from the solution, rendering it catalytically inactive. Common causes include:

  • Presence of oxygen: The Pd(0) species is susceptible to oxidation.

  • High reaction temperatures: Excessive heat can promote catalyst decomposition.

  • Inappropriate solvent or base: The choice of solvent and base can significantly impact catalyst stability.

  • Ligand degradation: Phosphine (B1218219) ligands can be oxidized in the presence of trace air.

Q4: Is the tertiary alcohol functional group on this compound problematic for the coupling reaction?

A4: Generally, the tertiary alcohol group is well-tolerated in Sonogashira coupling reactions.[1][2] This substrate is frequently used as a stable, less volatile, and safer alternative to phenylacetylene (B144264) itself. The tertiary propargylic alcohol can be deprotected under basic conditions in a subsequent step if the terminal alkyne is desired. However, in other types of palladium-catalyzed cross-couplings, such as C-O bond formation, tertiary alcohols can be challenging substrates due to the high energetic barrier for reductive elimination.[3][4] For Sonogashira couplings, this is not typically a primary concern.

Q5: What are the recommended catalyst systems for coupling this compound with aryl bromides?

A5: Both copper-catalyzed and copper-free systems are effective. For copper-free systems, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand is common. Bulky, electron-rich phosphine ligands are often beneficial. For example, a system using Pd(OAc)₂ with P(p-tol)₃ and DBU as the base in THF has been shown to be highly effective for the coupling of 2-methyl-3-butyn-2-ol (B105114) with a wide range of aryl bromides.[1][2] For sterically hindered substrates, more specialized ligands like SPhos or XPhos may be required.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Catalyst Decomposition (Formation of Palladium Black)
  • Possible Cause: Presence of oxygen in the reaction.

    • Troubleshooting Steps: Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them. Use Schlenk line techniques or a glovebox to maintain an inert atmosphere throughout the reaction setup and duration.

  • Possible Cause: Inappropriate ligand-to-metal ratio.

    • Troubleshooting Steps: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure the correct stoichiometry of ligand to palladium precursor is used. For bidentate ligands, a 1:1 ratio is typical, while for monodentate ligands, a 2:1 or higher ratio may be necessary.

  • Possible Cause: High reaction temperature.

    • Troubleshooting Steps: Lower the reaction temperature. Many modern catalyst systems for Sonogashira couplings are highly active and can proceed at room temperature or with gentle heating (e.g., 40-80 °C).[1][2][5]

  • Possible Cause: Incorrect solvent or base.

    • Troubleshooting Steps: The solvent and base can influence the stability of the catalytic species. Screen different anhydrous and degassed solvents (e.g., THF, dioxane, DMF, toluene) and bases (e.g., Et₃N, DBU, K₂CO₃, Cs₂CO₃).

Issue 2: Low or No Product Yield with Starting Material Recovery
  • Possible Cause: Inactive catalyst.

    • Troubleshooting Steps: Use a fresh, high-purity palladium precatalyst and ligand. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species. This reduction is often facilitated by the amine base, phosphine ligand, or the alkyne itself.

  • Possible Cause: Poor quality of reagents or solvents.

    • Troubleshooting Steps: Use anhydrous solvents and ensure the amine base is free of water. Water can interfere with the catalytic cycle. Purify starting materials if their purity is questionable.

  • Possible Cause: Insufficiently active catalyst system for the specific substrates.

    • Troubleshooting Steps: If coupling a particularly electron-rich or sterically hindered aryl halide, a more active catalyst system may be required. Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald ligands such as SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2] Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also be beneficial.

Issue 3: Formation of Alkyne Homocoupling Byproduct
  • Possible Cause: Presence of oxygen, especially in copper-catalyzed reactions.

    • Troubleshooting Steps: As mentioned, rigorously exclude oxygen from the reaction.

  • Possible Cause: High concentration of copper co-catalyst.

    • Troubleshooting Steps: Reduce the amount of the copper(I) salt (e.g., CuI) to the lowest effective loading (e.g., 1-5 mol%).

  • Possible Cause: Reaction conditions favor homocoupling.

    • Troubleshooting Steps: Switch to a copper-free Sonogashira protocol. These methods often provide excellent yields without the issue of Glaser-Hay coupling.[1][2]

Data Presentation

The following tables summarize quantitative data from the literature for the Sonogashira coupling of 2-methyl-3-butyn-2-ol and its phenyl-substituted analog with various aryl bromides.

Table 1: Copper-Free Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides [1][2]

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-BromoanilinePd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)DBUTHF80692
24-BromoacetophenonePd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)DBUTHF80695
31-BromonaphthalenePd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)DBUTHF80693
42-BromotoluenePd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)DBUTHF80685
53-BromopyridinePd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)DBUTHF80682

Table 2: Catalyst and Base Screening for Copper-Free Coupling of 3-Bromoaniline with 2-Methyl-3-butyn-2-ol [1][2]

EntryPd Source (3 mol%)Ligand (6 mol%)Base (3 equiv)SolventYield (%)
1Pd(OAc)₂PPh₃TBAFTHF61
2Pd(OAc)₂PPh₃TBAFToluene45
3Pd(OAc)₂PPh₃TBAFDMF32
4Pd(OAc)₂P(p-tol)₃DBUTHF92
5Pd(OAc)₂P(o-tol)₃DBUTHF88
6Pd(OAc)₂P(p-tol)₃Et₃NTHF55
7PdCl₂(PPh₃)₂-DBUTHF75

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol[1][2]

This protocol is adapted from a reported highly effective method for a broad range of substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-Methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃, 0.06 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (3 mol%) and P(p-tol)₃ (6 mol%). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add the aryl bromide (1.0 mmol), followed by anhydrous, degassed THF. Stir the mixture for a few minutes until the solids dissolve.

  • Add 2-Methyl-3-butyn-2-ol (1.2 mmol) and DBU (3.0 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl-2-methyl-3-butyn-2-ol.

Protocol 2: General Procedure for Copper-Catalyzed Sonogashira Coupling

This is a generalized protocol based on traditional Sonogashira conditions, which may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Anhydrous Triethylamine (B128534) (Et₃N) or another suitable amine base/solvent, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Addition of Solvent and Base: Add anhydrous, degassed triethylamine (or a mixture of a solvent like THF and an amine base). Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkyne: Add this compound (1.2 mmol) to the stirred mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., room temperature to 70 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low/No Yield in Coupling Reaction check_catalyst Is Palladium Black Observed? start->check_catalyst pd_black Catalyst Decomposition check_catalyst->pd_black Yes no_pd_black No Catalyst Decomposition check_catalyst->no_pd_black No check_o2 Exclude Oxygen: - Degas solvents - Use inert atmosphere pd_black->check_o2 check_temp Optimize Temperature: - Lower reaction temp. pd_black->check_temp check_ligand Check Ligand: - Ensure correct L:M ratio - Check ligand quality pd_black->check_ligand check_reagents Verify Reagent Quality: - Use pure/dry reagents - Use fresh catalyst no_pd_black->check_reagents check_conditions Optimize Reaction Conditions: - Screen bases/solvents - Increase catalyst loading no_pd_black->check_conditions check_homocoupling Homocoupling Observed? no_pd_black->check_homocoupling homocoupling Minimize Homocoupling check_homocoupling->homocoupling Yes go_cu_free Switch to Copper-Free Protocol homocoupling->go_cu_free reduce_cu Reduce [Cu(I)] & Exclude O2 homocoupling->reduce_cu Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle (Optional) pd0 Pd(0)L_n pd_add Oxidative Addition (Ar-X) pd0->pd_add pd_complex Ar-Pd(II)L_n-X pd_add->pd_complex transmetal Transmetalation (from Cu Cycle) pd_complex->transmetal pd_alkyne Ar-Pd(II)L_n-C≡CR transmetal->pd_alkyne red_elim Reductive Elimination pd_alkyne->red_elim red_elim->pd0 Regenerates Catalyst product product red_elim->product Product (Ar-C≡CR) cu_salt Cu(I)X pi_complex π-Alkyne Complex cu_salt->pi_complex alkyne H-C≡CR alkyne->pi_complex deprotonation Deprotonation (Base) pi_complex->deprotonation cu_acetylide Cu(I)-C≡CR deprotonation->cu_acetylide cu_acetylide->transmetal Transfers Acetylide to Palladium

References

Technical Support Center: Purification of 2-Methyl-4-phenylbut-3-yn-2-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-4-phenylbut-3-yn-2-ol by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O[1]
Molecular Weight 160.21 g/mol [1]
Appearance White to light yellow crystalline powder/solid
Melting Point 51-55 °C
Boiling Point 147 °C[2]
Solubility in Polar Organic Solvents (e.g., ethanol (B145695), acetone (B3395972), ethyl acetate) Soluble[2]
Solubility in Non-Polar Solvents (e.g., hexane) Recrystallization is possible from non-polar solvents like hexane (B92381).[1]
Solubility in Water Limited[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from a Non-Polar Solvent (e.g., Hexane or Cyclohexane)

This protocol is suitable for purifying this compound that is relatively free of polar impurities. A successful recrystallization of a similar compound, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, has been reported using cyclohexane (B81311).[3]

Methodology:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen non-polar solvent (e.g., hexane or cyclohexane).

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve a clear solution at the boiling point.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask containing a small amount of the boiling solvent to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing:

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying:

    • Dry the purified crystals in a desiccator or under vacuum to remove residual solvent.[4]

Troubleshooting Guides and FAQs

Q1: What is the best solvent for the recrystallization of this compound?

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, non-polar solvents like hexane and cyclohexane are good starting points.[1][3] Polar solvents such as ethanol may also be used, potentially in a mixed solvent system with water, but the solubility in these is higher, which might lead to lower recovery yields.[2]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To resolve this:

  • Add more solvent: This will lower the saturation temperature.

  • Lower the crystallization temperature: Try to induce crystallization at a temperature below the compound's melting point (51-55 °C).

  • Use a mixed solvent system: Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol) and then gradually add a "poor" solvent (e.g., water) at a slightly elevated temperature until turbidity is observed. Then, allow it to cool slowly.

Q3: What are the likely impurities in my crude this compound?

The synthesis of this compound is often achieved through a Favorskii reaction between phenylacetylene (B144264) and acetone.[2] Potential impurities include:

  • Unreacted starting materials: Phenylacetylene and acetone.

  • Byproducts from side reactions: Aldol condensation products of acetone may form under the basic reaction conditions.

Q4: My crystals are colored. How can I remove the color?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[4] Do not add charcoal to a boiling solution, as this may cause it to boil over.

Q5: I am getting a low recovery of my purified product. What can I do to improve the yield?

Low recovery can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Washing with warm solvent: Always wash the collected crystals with ice-cold solvent to minimize dissolution of the product.

  • Significant solubility in the cold solvent: If the compound remains significantly soluble even at low temperatures, you can try to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process.

Visualization

Recrystallization Workflow

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in minimal hot solvent Crude->Dissolve HotFilter Hot Gravity Filtration (if necessary) Dissolve->HotFilter Insoluble impurities? Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with ice-cold solvent VacuumFilter->Wash Impurities Impurities in Mother Liquor VacuumFilter->Impurities Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

References

Identifying and removing side products in 2-Methyl-4-phenylbut-3-yn-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common laboratory-scale synthesis is the Favorskii reaction, which involves the base-catalyzed reaction of phenylacetylene (B144264) with acetone (B3395972). An alternative method is the Sonogashira coupling, a cross-coupling reaction that can also be employed.

Q2: What are the potential side products in the Favorskii synthesis of this compound?

A2: The primary side products are typically from the self-condensation of acetone (aldol condensation) and the oxidative homocoupling of phenylacetylene (Glaser coupling), which forms 1,4-diphenylbutadiyne (B1203910).

Q3: How can I minimize the formation of the Glaser coupling side product?

A3: Minimizing the presence of oxygen and using copper-free reaction conditions can significantly reduce the formation of 1,4-diphenylbutadiyne. If a copper co-catalyst is used, as in some Sonogashira variations, adding a reducing agent can help prevent the oxidation of the copper(I) catalyst, which is necessary for the Glaser coupling mechanism.[1]

Q4: What are the typical yields for the synthesis of this compound?

A4: The yield can vary depending on the reaction conditions and purification methods. However, yields of over 80% have been reported for the Favorskii reaction under optimized conditions.

Troubleshooting Guides

Problem 1: Low yield of this compound

Possible Causes & Solutions:

CauseRecommended Action
Incomplete reaction - Ensure the reaction is stirred efficiently. - Check the quality and stoichiometry of the base (e.g., KOH). - Extend the reaction time or adjust the temperature as per the protocol.
Side reactions - To minimize acetone aldol (B89426) condensation, maintain a low reaction temperature (e.g., 0°C). - To reduce Glaser coupling of phenylacetylene, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product loss during workup - Ensure complete extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions. - Avoid overly aggressive drying agents that may adsorb the product.
Problem 2: Presence of significant amounts of 1,4-diphenylbutadiyne in the product

Possible Causes & Solutions:

CauseRecommended Action
Oxidative coupling of phenylacetylene (Glaser coupling) - Rigorously degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. - If using a copper-catalyzed method, consider switching to a copper-free Sonogashira protocol.[2] - Add a reducing agent to the reaction mixture to keep the copper catalyst in the +1 oxidation state.[1]
Inadequate purification - See the detailed purification protocols below for separating 1,4-diphenylbutadiyne from the desired product using column chromatography and recrystallization.
Problem 3: Presence of oily, high-boiling point impurities (likely from acetone aldol condensation)

Possible Causes & Solutions:

CauseRecommended Action
Reaction temperature is too high - Maintain the reaction temperature at or below the recommended temperature (e.g., 0°C for the Favorskii reaction) to disfavor the kinetics of the aldol condensation.
Excess base or prolonged reaction time at elevated temperatures - Use the stoichiometric amount of base required for the reaction. - Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed to avoid prolonged exposure to basic conditions.
Ineffective purification - Utilize column chromatography with a suitable eluent system to separate the more polar aldol products from the desired alcohol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Favorskii Reaction

This protocol is adapted from established procedures for the base-catalyzed addition of terminal alkynes to ketones.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add a suspension of powdered potassium hydroxide in anhydrous diethyl ether or THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of phenylacetylene in the same anhydrous solvent to the cooled suspension.

  • After the addition of phenylacetylene, add acetone dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound

This protocol is based on purification methods for structurally similar compounds and is designed to remove the common side products.[3][4]

1. Column Chromatography:

  • Stationary Phase: Silica gel or neutral alumina. Alumina can be particularly effective for removing acidic impurities.

  • Eluent System: A gradient of n-pentane/ethyl acetate (B1210297) or hexane/diethyl ether is recommended. A starting polarity of 95:5 (n-pentane:ethyl acetate) can be gradually increased to elute the desired product. The less polar 1,4-diphenylbutadiyne will elute first, followed by the desired product. More polar acetone aldol products will elute later.

    • Example Eluent System: A 6:1 (v/v) mixture of n-pentane/ethyl acetate has been successfully used for a similar compound.[3]

2. Recrystallization:

  • After column chromatography, the fractions containing the product can be combined, the solvent evaporated, and the resulting solid can be recrystallized.

  • Recrystallization Solvent: Cyclohexane (B81311) has been shown to be an effective solvent for obtaining crystalline this compound.[3] Dissolve the crude product in a minimal amount of hot cyclohexane and allow it to cool slowly to form crystals.

Data Presentation

Table 1: Physical Properties of this compound and Potential Side Products

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
This compound C₁₁H₁₂O160.21White to light yellow crystalline solid
1,4-Diphenylbutadiyne C₁₆H₁₀202.25Yellowish solid
Diacetone alcohol C₆H₁₂O₂116.16Colorless liquid
Mesityl oxide C₆H₁₀O98.14Oily colorless liquid

Visualizations

Favorskii_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Phenylacetylene Phenylacetylene ReactionVessel Reaction at 0°C in Anhydrous Solvent Phenylacetylene->ReactionVessel Acetone Acetone Acetone->ReactionVessel Base Base (KOH) Base->ReactionVessel Quench Quench (NH4Cl aq.) ReactionVessel->Quench Extraction Extraction (Diethyl Ether) Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Column Column Chromatography Evaporation->Column Recrystallization Recrystallization (Cyclohexane) Column->Recrystallization FinalProduct Pure 2-Methyl-4-phenyl- but-3-yn-2-ol Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Reaction_Pathways Start Phenylacetylene + Acetone + Base DesiredProduct This compound Start->DesiredProduct Favorskii Reaction GlaserProduct 1,4-Diphenylbutadiyne (Glaser Coupling) Start->GlaserProduct O2, Cu(I) catalyst AldolProduct Acetone Aldol Products Start->AldolProduct Self-condensation

Caption: Reaction pathways showing the desired product and major side products.

References

Improving the stability of 2-Methyl-4-phenylbut-3-yn-2-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for improving the stability of 2-Methyl-4-phenylbut-3-yn-2-ol in solution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is an aromatic acetylenic alcohol with the molecular formula C₁₁H₁₂O.[1][2][3] Its structure contains three key functional groups: a phenyl ring, a carbon-carbon triple bond (alkyne), and a tertiary alcohol.[2] This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][3] However, the reactivity of the alkyne and tertiary alcohol groups can lead to degradation in solution, compromising experimental reproducibility, product purity, and shelf-life.[2][4]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways are driven by the reactivity of its functional groups. Key pathways include:

  • Acid-Catalyzed Reactions: In acidic environments, the tertiary alcohol can undergo dehydration (elimination) to form an enyne.[2] Propargyl alcohols can also undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds.[5][6]

  • Oxidation: The molecule can be oxidized to form ketones or carboxylic acids.[1] The triple bond and the benzylic position are susceptible to oxidative cleavage.

  • Polymerization: Like simpler propargyl alcohols, it may polymerize upon heating or exposure to basic conditions.[4]

  • Photodegradation: The conjugated system formed by the phenyl group and the alkyne bond may absorb UV or visible light, leading to photochemical degradation.[7]

cluster_conditions Degradation Triggers cluster_products Degradation Products Compound This compound Acid Acidic Conditions (e.g., low pH) Oxidants Oxidizing Agents (e.g., O₂, Peroxides) Light Light Exposure (UV/Visible) Heat_Base Heat / Basic Conditions Rearrangement Meyer-Schuster Rearrangement (α,β-Unsaturated Ketones) Acid->Rearrangement Dehydration Dehydration Products (Enynes) Acid->Dehydration Oxidation Oxidation Products (Ketones, Carboxylic Acids) Oxidants->Oxidation Photo Photodegradation Products Light->Photo Polymer Polymers Heat_Base->Polymer

Caption: Potential degradation pathways for this compound.

Q3: How does pH affect the stability of the solution?

The pH of the solution is a critical factor.

  • Low pH (Acidic): Strongly acidic conditions can catalyze degradation reactions like dehydration and the Meyer-Schuster rearrangement.[2][6][8]

  • High pH (Basic): Basic conditions, especially when combined with heat, can promote polymerization of the alkyne functional group.[4] For optimal stability, maintaining a pH in the neutral range (approximately 6.0-7.5) is generally recommended. The ideal pH should be determined empirically for your specific application and solvent system.

Q4: What are the recommended solvents and storage temperatures?

  • Solvents: The compound is soluble in most polar organic solvents.[1] To minimize hydrolysis and other water-mediated degradation, use anhydrous solvents (e.g., DMSO, DMF, THF) for preparing stock solutions.[9] Impurities, including water, can negatively affect stability.[10]

  • Storage Temperature: For long-term storage, the solid compound should be kept in a dry, sealed container at 2-8°C.[11] Solutions should be stored at low temperatures (e.g., 4°C or -20°C) and protected from light.

Q5: Is the compound sensitive to light or oxygen?

Yes, sensitivity to both is a significant concern.

  • Oxygen Sensitivity: The presence of the alkyne and tertiary alcohol groups makes the molecule susceptible to oxidation.[1] To prevent this, solutions should be de-gassed and stored under an inert atmosphere (e.g., nitrogen or argon).

  • Photosensitivity: Aromatic and conjugated systems can absorb light, leading to photodegradation.[7] It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[7] Formal photostability testing should be conducted if the final product will be exposed to light.[12][13]

Q6: What types of stabilizers can be used to improve solution stability?

The addition of stabilizers can significantly inhibit degradation.

  • Antioxidants: To prevent oxidative degradation, consider adding a radical-scavenging antioxidant. Hindered phenols, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose in organic solutions.[14]

  • Chelating Agents: If trace metal ions (which can catalyze oxidation) are a concern, adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) may be beneficial.

Section 2: Troubleshooting Guide

Issue: I'm observing a rapid loss of my compound in solution. What could be the cause?

A rapid loss of the active compound, often observed via chromatography (HPLC, GC), points to a significant stability issue. Use the following workflow to diagnose the potential cause.

Start Start: Rapid Compound Loss Observed d_pH Is solution pH controlled and neutral? Start->d_pH End Problem Resolved d_Temp Is solution stored cold (e.g., 2-8°C)? d_pH->d_Temp Yes a_pH Action: Buffer solution to neutral pH (6.0-7.5) d_pH->a_pH No d_Light Is solution protected from light? d_Temp->d_Light Yes a_Temp Action: Store solution at recommended low temperature d_Temp->a_Temp No d_O2 Is solution de-gassed and stored under inert gas? d_Light->d_O2 Yes a_Light Action: Use amber vials or wrap container in foil d_Light->a_Light No d_Stabilizer Consider adding antioxidant (e.g., BHT) d_O2->d_Stabilizer Yes a_O2 Action: Sparge with N₂/Ar; use sealed vials d_O2->a_O2 No d_Stabilizer->End Yes a_Stabilizer Action: Add stabilizer and re-evaluate stability d_Stabilizer->a_Stabilizer No a_pH->d_Temp a_Temp->d_Light a_Light->d_O2 a_O2->d_Stabilizer a_Stabilizer->End

Caption: Troubleshooting workflow for rapid compound degradation in solution.

Issue: The color of my solution is changing over time (e.g., turning yellow/brown). What does this indicate?

Color change is often a visual indicator of degradation. The formation of conjugated systems or polymeric materials can lead to the absorption of visible light, resulting in a colored solution. This could be due to oxidation or polymerization.[10][15] You should immediately re-analyze the purity of the solution by a suitable method (e.g., HPLC-UV, LC-MS) to identify and quantify the impurities.

Issue: I'm seeing unexpected peaks in my HPLC/GC analysis. How do I identify degradation products?

The appearance of new peaks suggests the formation of one or more degradation products. To identify them:

  • Mass Spectrometry (LC-MS/GC-MS): This is the most powerful tool. Compare the mass-to-charge ratio (m/z) of the new peaks to the expected masses of potential degradation products (e.g., dehydrated product, oxidized product, rearranged product).

  • Forced Degradation Study: Intentionally degrade the compound under controlled harsh conditions (e.g., strong acid, strong base, peroxide, heat, intense light).[16] Analyze the resulting mixtures to see if the unknown peaks in your sample match the degradation products formed under specific stress conditions. This can help elucidate the degradation pathway.

Section 3: Experimental Protocols

Protocol 1: General Handling and Storage of Solutions
  • Solvent Preparation: Use high-purity, anhydrous solvents. If possible, de-gas the solvent by sparging with an inert gas (nitrogen or argon) for 15-20 minutes before use.

  • Weighing: Weigh the solid compound quickly in a controlled environment to minimize moisture uptake.

  • Dissolution: Dissolve the compound in the prepared solvent in a vessel that can be purged with inert gas.

  • Storage: Transfer the solution to a clean, amber glass vial or a clear vial wrapped in aluminum foil.

  • Inert Atmosphere: Purge the headspace of the vial with inert gas before sealing tightly with a PTFE-lined cap.

  • Temperature: Store the sealed vial at the recommended temperature (4°C for short-term, -20°C or lower for long-term).

  • Usage: When using the solution, allow it to come to room temperature before opening to prevent condensation. Minimize the time the vial is open and consider re-purging with inert gas before re-sealing.

Protocol 2: Evaluating the Effectiveness of Antioxidants
  • Prepare Stock Solution: Create a concentrated stock solution of this compound in the chosen anhydrous solvent.

  • Prepare Antioxidant Stocks: Prepare stock solutions of the antioxidants to be tested (e.g., BHT, BHA) in the same solvent.

  • Sample Preparation:

    • Control: Prepare a sample of the compound solution without any antioxidant.

    • Test Samples: Prepare samples containing the compound and different concentrations of each antioxidant (e.g., 0.01%, 0.05%, 0.1% w/v).

  • Initial Analysis (T=0): Immediately analyze the purity of all samples using a validated stability-indicating HPLC method.

  • Incubation: Store all samples under identical, accelerated conditions (e.g., 40°C in the dark) to promote oxidation.

  • Time-Point Analysis: Re-analyze the samples at predetermined time points (e.g., 24h, 48h, 1 week).

  • Data Evaluation: Compare the rate of degradation of the main compound and the formation of degradation products in the test samples relative to the control. Plot the percentage of remaining compound versus time for each condition.

cluster_mechanism Radical Scavenging by a Hindered Phenol (AH) RH Compound (RH) R_rad Compound Radical (R•) RH->R_rad Radical_Initiator Initiator (O₂, light, metal) Radical_Initiator->RH H• abstraction AH Antioxidant (AH) R_rad->AH H• donation Degradation Oxidative Degradation R_rad->Degradation propagation A_rad Stable Antioxidant Radical (A•) AH->A_rad

Caption: General mechanism of action for a radical-scavenging antioxidant.

Protocol 3: Basic Photostability Assessment

This is a simplified protocol based on ICH Q1B guidelines.[12][13]

  • Sample Preparation: Prepare the solution in the final proposed solvent system. Dispense the solution into two sets of transparent, photostable containers (e.g., quartz vials).

  • Dark Control: Wrap one set of samples completely in aluminum foil. This will serve as the dark control to separate thermal degradation from photodegradation.

  • Light Exposure: Place the unwrapped samples and the dark control samples side-by-side in a photostability chamber.

  • ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12][16]

  • Analysis: After the exposure is complete, analyze both the light-exposed and dark control samples for purity and degradation products using a validated HPLC method.

  • Evaluation: Compare the degradation profiles. A significant increase in degradation in the light-exposed sample compared to the dark control indicates photosensitivity.

Section 4: Data Summaries

Table 1: Illustrative Data on the Influence of pH on Compound Stability (Note: Data are hypothetical and for illustrative purposes only)

pH of Solution% Compound Remaining (24h @ 40°C)% Compound Remaining (7 days @ 40°C)Major Degradation Product(s)
3.085.2%60.1%Rearrangement Product
5.096.5%88.3%Minor Oxidation
7.0 (Control) 99.1% 97.5% Trace Oxidation
9.097.8%90.5%Polymerization Products

Table 2: Illustrative Data on the Efficacy of Antioxidants in Neutral Solution (Note: Data are hypothetical and for illustrative purposes only)

StabilizerConcentration (% w/v)% Compound Remaining (7 days @ 40°C, dark)
None (Control)097.5%
BHT0.01%99.2%
BHT0.05%99.8%
Ascorbic Acid0.05%98.1%

Table 3: Summary of Recommended Storage Conditions

FormContainerAtmosphereLight ConditionTemperature
Solid Tightly sealed, opaqueDryDark2-8°C
Solution Amber glass vial, PTFE-lined capInert (N₂ or Ar)Dark4°C (short-term) or -20°C (long-term)

References

Catalyst loading optimization for Sonogashira reactions with 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Sonogashira coupling of 2-Methyl-4-phenylbut-3-yn-2-ol.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Sonogashira reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?

A: Low to no product yield in a Sonogashira reaction is a common issue that can stem from several factors, especially when dealing with a sterically hindered alkyne like this compound. Here’s a systematic approach to troubleshooting:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect in reaction failure.

    • Solution: Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and has been stored correctly under an inert atmosphere.[1] If you suspect catalyst degradation, consider using a freshly opened bottle or a more robust pre-catalyst. The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition.[2][3]

  • Issues with Copper Co-catalyst: The copper(I) iodide (CuI) co-catalyst is crucial for activating the alkyne, but it can also be a point of failure.

    • Solution: Use fresh, high-purity CuI. Over time, it can oxidize and lose activity. Ensure it is a light-colored powder; a significant green or blue tint indicates oxidation.

  • Inadequate Reaction Conditions: The reaction environment plays a critical role in the success of the coupling.

    • Solution:

      • Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed version, is sensitive to oxygen.[2][3][4] Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also degrade the palladium catalyst.[2][3][4] It is crucial to thoroughly degas your solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and to maintain an inert atmosphere throughout the reaction.[2][3][4]

      • Solvent Choice: The choice of solvent can significantly impact the reaction. Amine bases like triethylamine (B128534) or diethylamine (B46881) can often serve as both the base and the solvent.[5] However, co-solvents such as THF, DMF, or acetonitrile (B52724) are also commonly used.[5][6] Be aware that some solvents, like THF, have been anecdotally reported to sometimes promote the formation of palladium black.[2][7]

      • Temperature: While Sonogashira reactions are known for proceeding under mild conditions, less reactive aryl halides (bromides and especially chlorides) may require heating.[3][5] A reaction that is failing at room temperature may benefit from gentle heating (e.g., 50-80 °C).[8][9] However, excessively high temperatures can lead to catalyst decomposition.[4]

  • Substrate Reactivity: The reactivity of the aryl halide partner is a key factor.

    • Solution: The general order of reactivity for aryl halides is I > OTf > Br >> Cl.[3] If you are using an aryl bromide and experiencing low reactivity, you might need to increase the temperature or use a more active catalyst system with bulkier, electron-rich phosphine (B1218219) ligands.[2][10] For aryl chlorides, the reaction is even more challenging and will likely require specialized ligands and higher temperatures.[11]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product

Q: I am observing a significant amount of a side product that I suspect is the homocoupled dimer of this compound. How can I minimize this?

A: The formation of a diyne through homocoupling is a classic side reaction in Sonogashira couplings, often referred to as Glaser coupling.[4] This is particularly problematic when a copper co-catalyst is used in the presence of oxygen.[4]

  • Strict Exclusion of Oxygen: The most critical step to prevent homocoupling is to rigorously exclude oxygen from your reaction.

    • Solution: Ensure all solvents and liquid reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.[2][4]

  • Copper-Free Conditions: The copper co-catalyst is the primary promoter of Glaser coupling.[4]

    • Solution: Switching to a copper-free Sonogashira protocol is a highly effective strategy to eliminate this side reaction.[4][5][11] These protocols often require careful optimization of the base and phosphine ligand to facilitate the catalytic cycle in the absence of copper.[4] For this compound, a successful copper-free protocol has been developed using Pd(OAc)₂ with P(p-tol)₃ as the ligand and DBU as the base in THF.[9]

  • Minimize Reaction Time: Prolonged reaction times can sometimes lead to an increase in side products.

    • Solution: Monitor the reaction progress by TLC or GC-MS and work up the reaction as soon as the starting material is consumed.

Issue 3: Reaction Stalls or is Sluggish

Q: My reaction starts but then seems to stall before completion. What could be the cause?

A: A stalling reaction often points towards catalyst deactivation or inhibition.

  • Catalyst Decomposition: Over the course of the reaction, the active Pd(0) species can be sensitive and may decompose.

    • Solution: Ensure your phosphine ligand is present in a sufficient amount to stabilize the palladium catalyst. For sterically hindered substrates, bulky, electron-rich phosphine ligands can be beneficial.[2][10][12] Also, re-evaluate the reaction temperature; it might be too high, leading to premature catalyst death.[4]

  • Product Inhibition: In some cases, the reaction product can coordinate to the palladium center and inhibit further catalytic turnover.[13]

    • Solution: While challenging to overcome directly, ensuring efficient stirring and maintaining an appropriate concentration can sometimes help. If the problem persists, a different ligand or solvent system may be required.

  • Impure Reagents: Impurities in your starting materials or solvents can act as catalyst poisons.[13]

    • Solution: Ensure the purity of your aryl halide and this compound. If necessary, purify them before use. Use high-purity, dry solvents.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Sonogashira reaction with this compound?

A1: For initial experiments, a palladium catalyst loading of 1-5 mol % is a common starting point.[1] If a copper(I) co-catalyst is used, it is typically loaded at 1-10 mol %. For the specific copper-free coupling of this compound with aryl bromides, a loading of 3 mol % Pd(OAc)₂ and 6 mol % of the phosphine ligand has been shown to be effective.[9] Catalyst loading can often be reduced with further optimization.[14][15]

Q2: How do I choose the right phosphine ligand for this reaction?

A2: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the reaction. For sterically hindered substrates like this compound, sterically demanding and electron-releasing ligands are generally most effective.[10][12] Triphenylphosphine (PPh₃) is a standard choice, but for more challenging couplings, bulkier ligands like Tri(o-tolyl)phosphine (P(o-tol)₃), Tri(p-tolyl)phosphine (P(p-tol)₃), or Buchwald-type ligands such as XPhos and SPhos can provide better results.[9][16]

Q3: What is the role of the base in the Sonogashira reaction, and which one should I use?

A3: The base has two main roles: to deprotonate the terminal alkyne, making it a better nucleophile, and to neutralize the hydrogen halide (HX) that is formed as a byproduct of the reaction.[5] Common bases include amines like triethylamine (TEA), diethylamine (DEA), or diisopropylamine (B44863) (DIPA), which can sometimes also be used as the solvent.[3][5] For copper-free conditions, stronger organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases like K₃PO₄ can be effective.[9]

Q4: Is a copper co-catalyst always necessary?

A4: No, a copper co-catalyst is not always necessary. While the traditional Sonogashira protocol uses a copper(I) salt to increase the reaction rate, copper-free protocols have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[4][5] For challenging substrates or when homocoupling is a significant issue, a copper-free approach is often preferred.[11]

Q5: How should I monitor the progress of my reaction?

A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating or potential side reactions.

Quantitative Data Summary

The following table provides typical ranges for key parameters in the Sonogashira coupling of this compound. These are starting points and may require optimization for specific substrates.

ParameterTypical RangeNotes
Palladium Catalyst Loading 0.5 - 5 mol %Can be lower for highly reactive substrates or higher for challenging couplings.[17]
Copper(I) Iodide Loading 1 - 10 mol %Used in traditional Sonogashira; omitted in copper-free protocols.
Phosphine Ligand to Palladium Ratio 1:1 to 4:1A higher ratio can help stabilize the catalyst but may slow the reaction.
Alkyne to Aryl Halide Ratio 1.1:1 to 1.5:1A slight excess of the alkyne is common to ensure full consumption of the aryl halide.[2]
Base Equivalents 2 - 5 equivalentsOr used as the solvent.[14]
Temperature Room Temp. to 100 °CAryl iodides often react at room temperature; aryl bromides and chlorides may require heating.[3][8]

Experimental Protocols

General Protocol for Copper-Free Sonogashira Coupling of an Aryl Bromide with this compound

This protocol is adapted from a literature procedure and should be considered a general guideline. Optimization may be necessary for your specific aryl bromide.[9]

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.03 mmol, 3 mol %)

  • Tri(p-tolyl)phosphine (P(p-tol)₃, 0.06 mmol, 6 mol %)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), degassed (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(p-tolyl)phosphine (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the degassed anhydrous THF (5 mL).

  • Add this compound (1.2 mmol) and DBU (3.0 mmol) to the mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Alkyne_Pd_complex Ar-Pd(II)(C≡CR)L₂ Pd_complex->Alkyne_Pd_complex Transmetalation Alkyne_Pd_complex->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX Cu_alkyne Cu-C≡CR CuX->Cu_alkyne H-C≡CR, Base Cu_alkyne->Pd_complex Enters Pd Cycle Cu_alkyne->CuX Transmetalation to Pd

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Troubleshooting_Workflow start Reaction Issue: Low/No Yield or Side Products check_inert Is the reaction under strictly inert atmosphere? start->check_inert check_catalyst Are Pd catalyst and CuI co-catalyst active? check_inert->check_catalyst Yes re_degas Action: Thoroughly degas solvents/reagents. Maintain inert gas flow. check_inert->re_degas No check_conditions Are temperature, solvent, and base appropriate? check_catalyst->check_conditions Yes fresh_catalyst Action: Use fresh, high-purity catalysts. Store properly. check_catalyst->fresh_catalyst No homocoupling Significant Homocoupling (Glaser Product)? check_conditions->homocoupling Yes optimize_conditions Action: Increase temperature for Ar-Br/Cl. Screen ligands/solvents. check_conditions->optimize_conditions No copper_free Action: Switch to a copper-free protocol. homocoupling->copper_free Yes success Problem Resolved homocoupling->success No re_degas->check_inert fresh_catalyst->check_catalyst optimize_conditions->check_conditions copper_free->success

Caption: A logical workflow for troubleshooting common Sonogashira reaction issues.

References

Technical Support Center: Reactivity of 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Methyl-4-phenylbut-3-yn-2-ol. The information is presented in a user-friendly question-and-answer format to directly address specific challenges.

I. Reaction Overview and Solvent Effects

This compound is a versatile tertiary propargyl alcohol that undergoes a variety of chemical transformations, primarily involving its hydroxyl and alkyne functionalities. The choice of solvent plays a critical role in directing the outcome of these reactions, influencing reaction rates, yields, and the distribution of products.

Key Reactions:

  • Acid-Catalyzed Rearrangements: Meyer-Schuster and Rupe rearrangements are competing pathways under acidic conditions.

  • Sonogashira Coupling: Formation of a new carbon-carbon bond by coupling with aryl or vinyl halides.

  • Oxidation: Conversion of the tertiary alcohol to a ketone.

  • Reduction: Hydrogenation of the carbon-carbon triple bond.

The following sections provide detailed experimental protocols, troubleshooting advice, and quantitative data where available to guide your experimental design and execution.

II. Acid-Catalyzed Rearrangements: Meyer-Schuster vs. Rupe

Under acidic conditions, this compound can undergo two competing rearrangement reactions: the Meyer-Schuster rearrangement, which yields an α,β-unsaturated ketone, and the Rupe rearrangement, which produces an α,β-unsaturated methyl ketone via an enyne intermediate.[1] The reaction outcome is highly dependent on the reaction conditions, including the choice of acid and solvent.

Logical Diagram: Competing Rearrangement Pathways

A This compound B Protonation of Hydroxyl Group A->B H+ C Formation of Allenic Carbocation (Meyer-Schuster Pathway) B->C D Formation of Vinylic Cation (Rupe Pathway) B->D E Meyer-Schuster Product (α,β-Unsaturated Ketone) C->E Tautomerization F Enyne Intermediate D->F Elimination of H+ G Rupe Product (α,β-Unsaturated Methyl Ketone) F->G Hydration

Caption: Acid-catalyzed rearrangement pathways of this compound.

Experimental Protocol: Acid-Catalyzed Rearrangement

Objective: To investigate the solvent effect on the product distribution of the acid-catalyzed rearrangement of this compound.

Materials:

  • This compound

  • p-Toluenesulfonic acid (p-TsOH)

  • Solvents: Toluene, Dioxane, Acetonitrile

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In three separate round-bottom flasks, dissolve this compound (1 mmol) in the chosen solvent (10 mL): Toluene, Dioxane, or Acetonitrile.

  • Add p-Toluenesulfonic acid (0.1 mmol) to each flask.

  • Heat the reaction mixtures to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixtures to room temperature and quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of Meyer-Schuster to Rupe products.

Solvent Effect on Rearrangement Product Distribution (Qualitative)
SolventPredominant Product (Expected)Rationale
Toluene Meyer-SchusterNon-polar aprotic solvent, may favor the concerted 1,3-hydroxyl shift.
Dioxane MixturePolar aprotic solvent, can solvate carbocation intermediates, potentially leading to a mixture of products.
Acetonitrile RupePolar aprotic solvent, can stabilize the vinylic cation intermediate in the Rupe pathway.

Note: The exact product ratios are highly dependent on the specific reaction conditions and should be determined empirically.

Troubleshooting Guide: Acid-Catalyzed Rearrangements
IssuePossible CauseSuggested Solution
Low Conversion Insufficient acid catalyst or low reaction temperature.Increase the catalyst loading or the reaction temperature.
Formation of Complex Mixture Decomposition of starting material or products under strong acidic conditions.Use a milder acid catalyst (e.g., Lewis acid) or lower the reaction temperature.
Polymerization Cationic polymerization of the starting material or product.Use a less polar solvent and lower the reaction temperature.
Frequently Asked Questions (FAQs)
  • Q1: How can I favor the Meyer-Schuster rearrangement over the Rupe rearrangement?

    • A1: Generally, milder acidic conditions and non-polar solvents tend to favor the Meyer-Schuster pathway. The use of certain Lewis acids instead of strong Brønsted acids can also increase selectivity.

  • Q2: What are the characteristic spectroscopic signatures to differentiate between the Meyer-Schuster and Rupe products?

    • A2: The Meyer-Schuster product (an α,β-unsaturated ketone) will show a characteristic vinylic proton signal in the ¹H NMR spectrum. The Rupe product (an α,β-unsaturated methyl ketone) will exhibit a singlet for the methyl group attached to the double bond.

III. Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds. For this compound, this reaction allows for the introduction of an aryl or vinyl substituent at the terminal position of the alkyne.

Workflow Diagram: Sonogashira Coupling

A Setup Reaction Under Inert Atmosphere B Add Aryl/Vinyl Halide, this compound, Solvent, and Base A->B C Add Palladium Catalyst and Copper Co-catalyst B->C D Heat and Monitor Reaction by TLC C->D E Aqueous Workup D->E F Purification by Column Chromatography E->F G Characterization of Product F->G

Caption: Experimental workflow for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize a coupled product from this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., Diethylamine)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a degassed mixture of the aryl bromide (1.0 equiv) and this compound (1.2 equiv) in diethylamine (B46881) (as solvent and base), add Pd(OAc)₂ (0.01 equiv), PPh₃ (0.02 equiv), and CuI (0.005 equiv).

  • Reflux the mixture under an inert atmosphere (e.g., Argon) and monitor the reaction by TLC.

  • After completion, cool the reaction, remove the solvent under reduced pressure, and dissolve the residue in water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Solvent Effect on Sonogashira Coupling Yield
SolventBaseYield (%)
THF DBU89
Toluene DBU< 84
DMF DBU< 61

Note: Data adapted from a study on a similar substrate, 2-methyl-3-butyn-2-ol. The choice of base also significantly impacts the yield.

Troubleshooting Guide: Sonogashira Coupling
IssuePossible CauseSuggested Solution
Low or No Yield Inactive catalyst, poor quality reagents, presence of oxygen.Use fresh catalyst and high-purity, degassed reagents and solvents. Ensure a strictly inert atmosphere.
Homocoupling of Alkyne (Glaser Coupling) Presence of oxygen, high concentration of copper catalyst.Thoroughly degas all reagents and solvents. Reduce the amount of copper co-catalyst.
Decomposition of Catalyst (Black Precipitate) Presence of oxygen, high temperature.Ensure an inert atmosphere. Optimize the reaction temperature.
Frequently Asked Questions (FAQs)
  • Q3: Is the copper co-catalyst always necessary?

    • A3: While traditional Sonogashira couplings use a copper co-catalyst, copper-free protocols have been developed, which can be beneficial in avoiding alkyne homocoupling.

  • Q4: What is the role of the amine base?

    • A4: The amine base is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide intermediate and to neutralize the hydrogen halide formed during the reaction.

IV. Oxidation

The tertiary alcohol group of this compound can be oxidized to a ketone using various oxidizing agents.

Experimental Protocol: Oxidation with PCC

Objective: To oxidize this compound to the corresponding ketone.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel

  • Anhydrous diethyl ether

Procedure:

  • Suspend PCC (1.5 equiv) in DCM in a round-bottom flask.

  • Add a solution of this compound (1.0 equiv) in DCM to the suspension.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude ketone.

  • Purify by column chromatography if necessary.

Troubleshooting Guide: Oxidation
IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient oxidizing agent, low reactivity.Increase the amount of oxidizing agent. Consider a more powerful oxidizing agent if necessary.
Formation of Byproducts Over-oxidation or side reactions with the alkyne.Use milder and more selective oxidizing agents (e.g., Dess-Martin periodinane).
Difficult Purification Removal of chromium residues.Ensure thorough filtration through silica gel. Alternatively, use a non-chromium-based oxidizing agent.

V. Reduction of the Alkyne

The carbon-carbon triple bond of this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane depending on the choice of reducing agent and reaction conditions.

Decision Diagram: Alkyne Reduction Strategy

A Desired Product? B cis-Alkene A->B C trans-Alkene A->C D Alkane A->D E Use Lindlar's Catalyst (H₂, Pd/CaCO₃, Pb(OAc)₂) B->E F Use Na in liquid NH₃ C->F G Use H₂ with Pd/C D->G

Caption: Selection of reagents for the targeted reduction of the alkyne.

Experimental Protocol: Partial Reduction to a cis-Alkene (Lindlar Hydrogenation)

Objective: To selectively reduce the alkyne to a cis-alkene.

Materials:

  • This compound

  • Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate)

  • Quinoline (B57606) (optional, as a catalyst poison)

  • Solvent (e.g., Ethanol)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in ethanol (B145695) in a flask suitable for hydrogenation.

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to further deactivate the catalyst and prevent over-reduction.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or by measuring hydrogen uptake.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the cis-alkene.

Troubleshooting Guide: Alkyne Reduction
IssuePossible CauseSuggested Solution
Over-reduction to Alkane Catalyst is too active.Use a more poisoned catalyst (e.g., add quinoline). Monitor the reaction carefully and stop it immediately upon consumption of the starting material.
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure.Use fresh catalyst. Ensure the hydrogenation apparatus is properly sealed and maintaining a positive hydrogen pressure.
Low Yield Adsorption of product onto the catalyst.After filtration, wash the catalyst thoroughly with the reaction solvent.
Frequently Asked Questions (FAQs)
  • Q5: How can I obtain the trans-alkene instead of the cis-alkene?

    • A5: To obtain the trans-alkene, a dissolving metal reduction using sodium or lithium in liquid ammonia (B1221849) should be employed.

  • Q6: Will catalytic hydrogenation also reduce the phenyl group?

    • A6: Under the mild conditions used for alkyne reduction (e.g., Lindlar's catalyst or Na/NH₃), the phenyl group is typically not reduced. Reduction of the aromatic ring requires more forcing conditions (high pressure and temperature, and a more active catalyst like Rhodium on carbon).

References

Technical Support Center: 2-Methyl-4-phenylbut-3-yn-2-ol Exothermic Reaction Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing temperature control during the exothermic synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol.

Troubleshooting Guides

Issue: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Possible Cause Recommended Action
Reagent Addition Rate Too High: The rate of Grignard reagent or phenylacetylene (B144264) addition is exceeding the heat removal capacity of the reactor setup.1. Immediately stop the addition of the reagent. 2. Apply emergency cooling (e.g., ice bath). 3. Once the temperature is stabilized, restart the addition at a significantly slower rate. 4. For future experiments, establish a safe addition rate through smaller-scale trials or reaction calorimetry.
Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) is insufficient for the scale of the reaction.1. Ensure the cooling bath has sufficient volume and surface area contact with the reaction vessel. 2. Check the temperature and flow rate of the coolant in a jacketed reactor. 3. Consider upgrading the cooling system for larger-scale reactions.
Poor Heat Transfer: Inefficient stirring or viscous reaction mixture is preventing effective heat dissipation from the reaction core to the vessel walls.1. Increase the stirring rate to improve mixing and heat transfer. 2. If the mixture is highly viscous, consider using a more powerful mechanical stirrer. 3. Ensure the stirrer blade is appropriately sized and positioned for the vessel.
Delayed Reaction Initiation: An induction period followed by a sudden, rapid reaction can lead to a sharp temperature spike.1. Confirm reaction initiation with a small initial charge of the Grignard reagent before proceeding with the bulk addition. 2. Use an initiator such as a small crystal of iodine or 1,2-dibromoethane (B42909) if initiation is problematic. 3. Monitor the reaction closely for signs of initiation (e.g., slight temperature increase, change in color).

Issue: Reaction Fails to Initiate or is Sluggish

Possible Cause Recommended Action
Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture.1. Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen, argon) before use. 2. Use anhydrous solvents and ensure reagents are dry.
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction.1. Use freshly crushed or sublimed magnesium. 2. Activate the magnesium with a small amount of an initiator like iodine or 1,2-dibromoethane. 3. Gentle warming may be required to initiate the reaction, but be prepared for a potential exotherm once it starts.
Low Reaction Temperature: The initial temperature may be too low for the reaction to start.1. Gently warm the reaction mixture. 2. Be cautious as the reaction is exothermic and may accelerate rapidly once initiated.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for the synthesis of this compound via a Grignard reaction?

While a specific protocol for this exact synthesis is not widely published with detailed thermal data, analogous Grignard reactions suggest a temperature range of 0°C to 70°C is feasible. A more controlled range of 30°C to 55°C has been noted in the synthesis of a similar compound, 2-methyl-3-butyn-2-ol. For the Grignard reaction involving a benzylmagnesium halide, a preferred temperature range is between 40°C and 60°C.[1] It is crucial to perform initial small-scale experiments to determine the optimal and safe temperature range for your specific conditions.

Q2: How can I predict the exotherm of my reaction?

The most accurate method is to use reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to measure the heat of reaction. This data is invaluable for safe scale-up. In the absence of calorimetry, a small-scale trial with careful temperature monitoring can provide a qualitative understanding of the exotherm.

Q3: What are the critical safety precautions for this reaction?

  • Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by moisture and oxygen.

  • Proper Quenching: Quench the reaction by slowly adding the reaction mixture to a cold solution of a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride). Never add water directly to the Grignard reagent, as this can cause a violent reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Fire Safety: Have a fire extinguisher rated for chemical fires (e.g., Class B) readily available. Diethyl ether, a common solvent for Grignard reactions, is extremely flammable.

Q4: Can I use a different solvent than diethyl ether or THF?

Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reactions because they are aprotic and solvate the magnesium complex, which is necessary for the reaction to proceed. Using other solvents may significantly impact the reaction rate and exotherm. Any solvent substitution should be thoroughly investigated on a small scale.

Quantitative Data Summary

ParameterValueSource
Recommended Temperature Range (Analogous Grignard Reaction) 0°C to 70°C[1]
Preferred Temperature Range (Analogous Grignard Reaction) 40°C to 60°C[1]
Reaction Temperature (2-methyl-3-butyn-2-ol synthesis) 30°C to 55°C[2]
Boiling Point of this compound 85°C @ 1 mmHg[3]
Melting Point of this compound 48-49°C

Experimental Protocols

Key Experiment: Temperature-Controlled Grignard Synthesis of this compound

Objective: To synthesize this compound while carefully managing the reaction exotherm.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • Phenylacetylene

  • Acetone (B3395972)

  • Saturated aqueous ammonium chloride solution

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (ice-water or cryostat)

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Grignard Reagent Preparation:

    • Place magnesium turnings and a small crystal of iodine in the flask.

    • Add a small amount of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and a gentle reflux), gently warm the flask.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Phenylacetylene and Acetone:

    • Cool the prepared Grignard reagent to the desired starting temperature (e.g., 0°C).

    • Prepare a solution of phenylacetylene and acetone in anhydrous diethyl ether in the dropping funnel.

    • Add this solution dropwise to the stirred Grignard reagent, carefully monitoring the internal temperature.

    • Maintain the temperature within the desired range (e.g., not exceeding 25-30°C) by adjusting the addition rate and the cooling bath.

  • Quenching and Workup:

    • After the addition is complete, stir the reaction mixture at room temperature for a specified time to ensure completion.

    • Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous ammonium chloride solution with vigorous stirring.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation under reduced pressure or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware under Inert Atmosphere reagents Prepare Anhydrous Reagents and Solvents start->reagents grignard Prepare Grignard Reagent (Phenylmagnesium Bromide) reagents->grignard addition Controlled Dropwise Addition of Phenylacetylene/Acetone Mixture grignard->addition temp_control Maintain Temperature with Cooling Bath addition->temp_control monitoring Monitor Reaction Progress temp_control->monitoring monitoring->addition quench Quench with Saturated NH4Cl Solution monitoring->quench extraction Extract with Diethyl Ether quench->extraction dry_concentrate Dry and Concentrate Organic Phase extraction->dry_concentrate purify Purify by Distillation or Chromatography dry_concentrate->purify end Isolated this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_runaway issue Issue: Rapid, Uncontrolled Temperature Increase cause1 Reagent Addition Too Fast issue->cause1 cause2 Inadequate Cooling issue->cause2 cause3 Poor Heat Transfer issue->cause3 cause4 Delayed Initiation issue->cause4 solution1 Stop Addition, Apply Emergency Cooling, Restart at Slower Rate cause1->solution1 solution2 Improve Cooling Bath (Volume, Surface Area), Upgrade System cause2->solution2 solution3 Increase Stirring Rate, Use Mechanical Stirrer for Viscous Mixtures cause3->solution3 solution4 Use Initiator, Confirm Initiation Before Bulk Addition cause4->solution4

Caption: Troubleshooting logic for a runaway exothermic reaction.

References

Minimizing byproduct formation in the synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol and its derivatives.

Troubleshooting Guide

Q1: My Favorskii reaction of phenylacetylene (B144264) and acetone (B3395972) is resulting in low yields and a significant amount of an unexpected enone byproduct. What's causing this and how can I fix it?

A1: The formation of an enone is a known side reaction in the Favorskii reaction, particularly when the carbonyl compound is an aldehyde with an alpha-hydrogen, which can tautomerize.[1][2] While acetone is a ketone, related side reactions can occur. The primary cause is often related to reaction conditions that favor rearrangement or aldol (B89426) condensation.[2]

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction is run at a low temperature, typically between 0-25°C, to disfavor side reactions.[3][4] High temperatures can promote unwanted pathways.

  • Base Selection & Stoichiometry: Using an excess of a strong base like potassium hydroxide (B78521) (KOH) can lead to aldol condensation side reactions.[2] Consider using a milder base or carefully controlling the stoichiometry. Potassium t-butoxide is also a common choice.[3]

  • Reaction Time: An optimized reaction time is crucial. For the synthesis of this compound, an 8-hour reaction time at 0°C in THF has been reported to achieve high yields (81.4%).[4] Monitor the reaction by TLC to avoid prolonged reaction times that can lead to byproduct formation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.[3]

Q2: I'm performing a Sonogashira coupling to synthesize an aryl-substituted this compound derivative, but I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this?

A2: Alkyne homocoupling is a common byproduct in Sonogashira reactions, especially when a copper(I) co-catalyst is used in the presence of oxygen.[5][6] This side reaction leads to the wasteful formation of diyne compounds.[7]

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure all solvents and the amine base are thoroughly degassed before use, and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[5]

  • Copper-Free Protocol: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[5][6] These protocols often use specific palladium catalysts and ligands, such as Pd(OAc)₂/PPh₃, in the presence of a base like DBU.[8]

  • Reduce Copper Concentration: If using a copper co-catalyst is necessary, reduce the amount of the copper(I) salt (e.g., CuI) to the minimum effective concentration.[5]

  • Slow Addition of Alkyne: Adding the alkyne substrate slowly to the reaction mixture can help maintain a low concentration of the free alkyne, thus disfavoring the homocoupling reaction.[5]

Q3: My reaction mixture turns black immediately after adding the palladium catalyst for a Sonogashira coupling. What does this indicate?

A3: The formation of a black precipitate, known as "palladium black," signifies the decomposition and agglomeration of your palladium(0) catalyst.[5] This renders the catalyst inactive and halts the reaction. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[5] To resolve this, ensure all components are pure and anhydrous, solvents are properly degassed, and the reaction is conducted under a strict inert atmosphere at the recommended temperature.[5]

Q4: I am attempting a Grignard reaction with a propargyl alcohol derivative, but I'm getting a mixture of products, including an allenic alcohol. Why is this happening?

A4: Propargyl Grignard reagents can exist in a dynamic equilibrium with their isomeric allenyl Grignard counterparts.[9] This equilibrium can lead to the formation of a mixture of two product regioisomers: the desired homopropargylic alcohol and the undesired homoallenic alcohol.[9] The ratio of these products is highly dependent on factors such as the solvent, temperature, and the specific structure of the Grignard reagent.[9] Additionally, Grignard reagents can act as a base, causing deprotonation of the alcohol, or participate in other side reactions.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and its derivatives?

A1: The most common methods are:

  • Favorskii Reaction: This involves the nucleophilic addition of a terminal alkyne (like phenylacetylene) to a ketone (like acetone) in the presence of a base.[1][12] This is a direct and widely used method for creating tertiary propargylic alcohols.[3][4]

  • Sonogashira Coupling: This is a cross-coupling reaction between a terminal alkyne (e.g., 2-methyl-3-butyn-2-ol) and an aryl or vinyl halide.[6][13] This method is versatile for creating a wide range of aryl-substituted derivatives.[8]

  • Grignard Reaction: This can involve reacting a benzylmagnesium halide with an epoxide like isobutylene (B52900) oxide[14] or reacting an organomagnesium halide with a ketone.[11]

Q2: What is the retro-Favorskii reaction and when is it useful?

A2: The retro-Favorskii reaction is the reverse of the Favorskii reaction, where a propargylic alcohol is cleaved to regenerate a terminal alkyne and a carbonyl compound (acetone in the case of 2-methyl-3-butyn-2-ol (B105114) derivatives).[2][12] This reaction is typically performed by heating the compound with a base, such as potassium hydroxide in an alcohol solvent.[1] It is particularly useful as a deprotection strategy. 2-Methyl-3-butyn-2-ol can be coupled to an aryl halide, and then the protecting acetone group is removed via the retro-Favorskii reaction to yield a terminal arylacetylene.[2][15] Recent methods using fluoride (B91410) sources offer milder conditions and produce fewer byproducts.[16]

Q3: What are the key experimental parameters to optimize for a successful Sonogashira coupling?

A3: The key parameters are the choice of catalyst system (palladium source and ligand), the use of a copper co-catalyst (or a copper-free system), the base, the solvent, and the temperature. For challenging substrates, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often effective.[17] The base (e.g., triethylamine, DBU) and solvent (e.g., THF, DMF, or the amine base itself) must be anhydrous and degassed.[5][18] The reactivity of the halide is also critical, with iodides being more reactive than bromides, which are more reactive than chlorides.[13]

Data Presentation: Reaction Condition Optimization

Table 1: Favorskii Reaction for this compound Synthesis

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Reference(s)
1 KOH THF 0 8 81.4 [4]
2 Potassium t-butoxide - 0-25 - - [3]

| 3 | KOH or NaNH₂ | - | - | - | - |[12] |

Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol

Entry Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%) Reference(s)
1 Pd(OAc)₂ (3) P(p-tol)₃ (6) DBU - 80 Good (wide substrate scope) [8]
2 Pd(OAc)₂ PPh₃ K₃PO₄ DMSO - Moderate [8]

| 3 | PdCl₂(PPh₃)₂ | - | Piperidine | Piperidine | - | - |[8] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Favorskii Reaction[4]

  • Reagents: Phenylacetylene, acetone, potassium hydroxide (KOH), tetrahydrofuran (B95107) (THF), ammonium (B1175870) chloride solution.

  • Procedure:

    • To a solution of phenylacetylene in anhydrous THF under an inert atmosphere, add powdered KOH.

    • Cool the mixture to 0°C in an ice bath.

    • Add acetone dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature at 0°C.

    • Continue stirring the reaction mixture at 0°C for 8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a non-polar solvent like hexane (B92381) to obtain the pure tertiary alcohol.[3]

Protocol 2: Synthesis of 4-Aryl-2-methyl-3-butyn-2-ol via Copper-Free Sonogashira Coupling[8]

  • Reagents: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol%), Tri(p-tolyl)phosphine (6 mol%), DBU (3 mmol).

  • Procedure:

    • In a Schlenk flask under an inert argon atmosphere, combine the aryl bromide, Pd(OAc)₂, and tri(p-tolyl)phosphine.

    • Add 2-methyl-3-butyn-2-ol and DBU via syringe.

    • Heat the reaction mixture to 80°C and stir for 6 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired product.

Visualizations

G start Problem Identified: Low Yield or Byproduct Formation check_reagents 1. Verify Reagent Purity & Integrity (Alkyne, Halide, Carbonyl, Catalysts) start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_atmosphere 3. Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) start->check_atmosphere favorskii_issue Favorskii Issue: Enone Formation / Aldol check_conditions->favorskii_issue Favorskii Reaction? sonogashira_issue Sonogashira Issue: Homocoupling / Pd Black check_atmosphere->sonogashira_issue Sonogashira Reaction? favorskii_sol Solution: • Lower Temperature (0°C) • Control Base Stoichiometry • Optimize Reaction Time favorskii_issue->favorskii_sol sonogashira_sol Solution: • Switch to Copper-Free Protocol • Use Bulky Ligands (e.g., XPhos) • Rigorously Exclude O₂ sonogashira_issue->sonogashira_sol

Caption: Troubleshooting workflow for byproduct formation.

G cluster_main Main Synthetic Pathway (Favorskii Reaction) cluster_side Side Reaction Pathway phenylacetylene Phenylacetylene product This compound (Desired Product) phenylacetylene->product + Acetone (Base, Low Temp) rearrangement Rearrangement / Tautomerization (e.g., with Aldehydes) phenylacetylene->rearrangement Incorrect Conditions acetone Acetone acetone->product enone Enone Byproduct rearrangement->enone High Temp / Excess Base

Caption: Competing pathways in the Favorskii reaction.

References

Validation & Comparative

A Comparative Guide to the Catalytic Hydrogenation of 2-Methyl-3-butyn-2-ol and 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the catalytic hydrogenation of two tertiary propargyl alcohols: 2-methyl-3-butyn-2-ol (B105114) (MBY) and 2-methyl-4-phenylbut-3-yn-2-ol. The selective hydrogenation of these compounds to their corresponding alkenes, 2-methyl-3-buten-2-ol (B93329) (MBE) and 2-methyl-4-phenylbut-3-en-2-ol respectively, is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. While extensive research has been conducted on the hydrogenation of MBY, a key intermediate in vitamin synthesis, literature on the hydrogenation of its phenyl-substituted analog is less prevalent. This guide consolidates available data and provides a comparative analysis based on experimental findings for MBY and, where direct data for this compound is unavailable, uses phenylacetylene (B144264) as a proxy to infer the behavior of the aryl-substituted alkyne.

Performance Comparison in Hydrogenation

The primary goal in the hydrogenation of these alkynols is typically the selective conversion to the corresponding alkene, avoiding over-hydrogenation to the alkane. The structural difference between the two molecules—a methyl group versus a phenyl group attached to the alkyne—is expected to influence catalyst-substrate interactions, and consequently, the reaction's activity and selectivity.

Data Summary

The following tables summarize quantitative data from various studies on the hydrogenation of 2-methyl-3-butyn-2-ol and the selective hydrogenation of phenylacetylene, which serves as a model for the behavior of this compound.

Table 1: Hydrogenation of 2-Methyl-3-butyn-2-ol (MBY)

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Selectivity to MBE (%)Reference
1 wt.% Pdγ-Al₂O₃255~3488[1]
1 wt.% Pdγ-Al₂O₃451~2097[1]
PdZnTiO₂401 (H₂ flow)9797.6[1]
PdZnO655~98>98[2]
Lindlar Catalyst (5% Pd, 3% Pb)CaCO₃251>95~97[3]

Table 2: Selective Hydrogenation of Phenylacetylene (Proxy for this compound)

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Selectivity to Styrene (%)Reference
0.02% Pd-YCarbon1200.3 (H₂ partial)10092[4]
Pd-PbPrecipitated CaCO₃Ambient110081[2]
Pd-Fe-OSiO₂Room Temp110084-90[3]
NiSbSiO₂120Not specified10095.2[5]
Lindlar CatalystCaCO₃Not specifiedNot specifiedHighHigh (cis-alkene)[1]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for the hydrogenation of 2-methyl-3-butyn-2-ol and phenylacetylene.

Protocol 1: Continuous-Flow Hydrogenation of 2-Methyl-3-butyn-2-ol

This protocol is based on the continuous-flow hydrogenation of MBY over a Pd/γ-Al₂O₃ catalyst.[1]

Catalyst Preparation: A 1 wt.% Pd/γ-Al₂O₃ catalyst is prepared by impregnation of γ-Al₂O₃ with a solution of a palladium precursor (e.g., palladium(II) chloride). The catalyst is then dried and calcined, followed by reduction under a hydrogen/argon flow at elevated temperatures (e.g., 400-600°C).[1]

Reaction Setup: The hydrogenation is performed in a continuous-flow fixed-bed reactor. The catalyst is packed into the reactor, which is then heated to the desired temperature.

Procedure:

  • A solution of 2-methyl-3-butyn-2-ol in a suitable solvent (e.g., ethanol) is fed into the reactor using a high-performance liquid chromatography (HPLC) pump.

  • Hydrogen gas is simultaneously introduced into the reactor at a controlled flow rate and pressure.

  • The reaction mixture flows through the catalyst bed where the hydrogenation occurs.

  • The product stream is collected at the reactor outlet and may be cooled.

  • Samples are taken periodically and analyzed by gas chromatography (GC) to determine the conversion of the starting material and the selectivity to the desired alkene product.

Protocol 2: Batch Hydrogenation of Phenylacetylene (as a proxy)

This protocol describes a typical batch hydrogenation of phenylacetylene using a Lindlar-type catalyst.[2]

Catalyst Preparation: A Pd-Pb/CaCO₃ catalyst is synthesized by the co-precipitation of palladium and lead salts onto a calcium carbonate support, followed by reduction.[2]

Reaction Setup: The reaction is carried out in a high-pressure autoclave or a stirred batch reactor.

Procedure:

  • The reactor is charged with the phenylacetylene substrate, a solvent (e.g., cyclohexane), and the catalyst.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.

  • The reactor is then pressurized with hydrogen to the desired pressure.

  • The reaction mixture is stirred vigorously at a controlled temperature.

  • The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by GC or ¹H NMR to determine conversion and selectivity.

  • Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration. The product is then isolated from the solvent.

Visualizing the Process and Molecules

Diagrams are provided below to illustrate a general experimental workflow for catalytic hydrogenation and to compare the structures of the reactants and products.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation Reactant_Solvent Reactant in Solvent Reactor Reactor (Batch or Flow) Reactant_Solvent->Reactor Catalyst Catalyst Catalyst->Reactor Sampling Sampling & GC/NMR Analysis Reactor->Sampling H₂, Temp, Pressure Filtration Catalyst Filtration Reactor->Filtration Product Product Isolation Filtration->Product

Caption: General experimental workflow for catalytic hydrogenation.

G cluster_mby 2-Methyl-3-butyn-2-ol (Alkyl-Substituted) cluster_mpby This compound (Aryl-Substituted) mby 2-Methyl-3-butyn-2-ol mbe 2-Methyl-3-buten-2-ol (Alkene) mby->mbe + H₂ mba 2-Methyl-2-butanol (Alkane) mbe->mba + H₂ mpby This compound mpbe 2-Methyl-4-phenylbut-3-en-2-ol (Alkene) mpby->mpbe + H₂ mpba 2-Methyl-4-phenylbutane-2-ol (Alkane) mpbe->mpba + H₂

Caption: Hydrogenation pathways of the two alkynols.

Concluding Remarks

The selective hydrogenation of 2-methyl-3-butyn-2-ol is a well-optimized industrial process, with a variety of catalysts, notably palladium-based systems, demonstrating high conversion and excellent selectivity to the desired alkene. The presence of the phenyl group in this compound introduces electronic and steric factors that can influence its hydrogenation. Based on data from the proxy molecule, phenylacetylene, it is anticipated that selective hydrogenation to the corresponding alkene is also achievable with high selectivity using modified palladium catalysts, such as Lindlar-type catalysts or bimetallic systems. The aryl substituent likely enhances the adsorption of the molecule onto the catalyst surface, which may affect reaction rates and the potential for over-hydrogenation. Further experimental studies on this compound are warranted to provide a direct and comprehensive comparison.

References

Comparative Reactivity of Aryl Alkynols in Palladium-Catalyzed Cross-Coupling: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of aryl alkynols is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures integral to drug discovery and materials science. The reactivity of the aryl alkynol component is a critical parameter influencing the efficiency and outcome of these reactions. This guide provides an objective comparison of the performance of various aryl alkynols in palladium-catalyzed cross-coupling reactions, supported by experimental data, to aid in the selection of substrates and optimization of reaction conditions.

Data Presentation: Influence of Aryl Substituents on Reactivity

The electronic and steric nature of substituents on the aryl ring of the alkynol significantly impacts the reaction rate and yield in palladium-catalyzed cross-coupling reactions, most notably in the Sonogashira coupling. The following table summarizes quantitative data from a systematic study on the influence of substituents in arylacetylenes, which serve as a direct proxy for the reactivity trends of aryl alkynols.

The data reveals that electron-withdrawing groups on the arylacetylene generally lead to a faster reaction, while electron-donating and sterically bulky groups tend to decrease the reaction rate.[1][2] For instance, the coupling of 4-iodonitrobenzene was approximately 12 times faster than that of 4-iodoaniline (B139537) or 4-iodoanisole (B42571) in a comparative study. This is attributed to the increased acidity of the terminal alkyne proton when electron-withdrawing groups are present, which facilitates the deprotonation step and the formation of the copper acetylide intermediate in the Sonogashira reaction mechanism.[2]

Aryl Alkynol (Ar-C≡CH) / ArylacetyleneAryl HalideCatalyst SystemTime (h)Conversion (%)Reference
Phenylacetylene2-BromotoluenePd(OAc)₂/CuI/P(t-Bu)₃1~95[1]
1-Ethynyl-2-ethylbenzene2-BromotoluenePd(OAc)₂/CuI/P(t-Bu)₃1~30[1]
1-Ethynyl-2,4,6-trimethylbenzene2-BromotoluenePd(OAc)₂/CuI/P(t-Bu)₃1<10[1]
4-Methoxyphenylacetylene4-IodoanisoleCuI/3-Pphen/K₂CO₃ in water24Good Yield[3]
4-Nitrophenylacetylene4-IodoanisoleCuI/3-Pphen/K₂CO₃ in water24Good Yield[3]
Phenylacetylene4-IodoanisolePdCl₂(PPh₃)₂/TBAF·3H₂ONot SpecifiedHigh Yield[4]
Phenylacetylene4-BromoanisolePdCl₂(PPh₃)₂/TBAF·3H₂ONot SpecifiedHigh Yield[4]

Note: The data presented is a synthesis from multiple sources to illustrate general trends. Direct comparison of absolute values between different studies should be done with caution due to variations in reaction conditions.

Experimental Protocols

The following are representative experimental protocols for the palladium-catalyzed cross-coupling of aryl alkynols with aryl halides (Sonogashira coupling).

General Procedure for Sonogashira Coupling

A mixture of the aryl halide (0.5 mmol), the terminal alkyne (e.g., a substituted phenylacetylene) (0.6 mmol), PdCl₂(PPh₃)₂ (3 mol%), and tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H₂O) (3 equivalents) is stirred in a reaction vessel under a nitrogen atmosphere at 80 °C.[5] The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[5] Upon completion, the mixture is washed with water and extracted with an organic solvent such as ether. The combined organic layers are then dried and the solvent is evaporated. The resulting residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.[5]

Copper-Free Sonogashira Coupling

In a glovebox, a vial is charged with Pd(OAc)₂ (2 mol%), a suitable phosphine (B1218219) ligand, the aryl bromide (1.0 equiv), the terminal alkyne (1.2 equiv), and a base such as Cs₂CO₃ (2.0 equiv). The vial is sealed and brought out of the glovebox. A solvent, for example, dioxane, is added, and the mixture is stirred at a specified temperature (e.g., 100 °C) for a set time (e.g., 12-24 h). After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by chromatography.

Mandatory Visualization

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(C≡CR)L2 Ar-Pd(II)-(C≡CR) L₂ ArPd(II)XL2->ArPd(II)(C≡CR)L2 Transmetalation (from Copper Cycle) ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Ar-C≡C-R ArPd(II)(C≡CR)L2->Product CuX CuX CuC≡CR Cu-C≡CR CuX->CuC≡CR R-C≡CH, Base CuC≡CR->CuX to Palladium Cycle

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Substituent_Effects cluster_ArylAlkynol Aryl Alkynol Substituent cluster_Reactivity Effect on Reactivity Substituent Substituent on Aryl Ring EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -CF₃) Substituent->EWG EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃, -NH₂) Substituent->EDG Steric Steric Hindrance (e.g., ortho-substituents) Substituent->Steric Acidity Increased Acidity of Terminal Alkyne Proton EWG->Acidity increases DecreasedRate Decreased Reaction Rate EDG->DecreasedRate generally leads to Steric->DecreasedRate hinders approach, leads to Deprotonation Faster Deprotonation Acidity->Deprotonation leads to ReactionRate Increased Reaction Rate Deprotonation->ReactionRate results in

References

Validating the Purity of 2-Methyl-4-phenylbut-3-yn-2-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 2-Methyl-4-phenylbut-3-yn-2-ol, alongside alternative analytical methods. Experimental protocols and supporting data are presented to aid in the selection of the most appropriate technique for specific research needs.

This compound is a key building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and other complex molecules. Its purity directly impacts the yield and quality of subsequent reactions. Commercial suppliers typically offer this compound with a purity of greater than 95% or 98%, as determined by Gas Chromatography (GC)[1][2][3][4]. Potential impurities may arise from the synthesis process, which commonly involves the reaction of phenylacetylene (B144264) and acetone. These can include unreacted starting materials or byproducts such as phenylacetylene dimers.

Comparison of Analytical Methods for Purity Determination

While GC-MS is a powerful and widely used technique for purity analysis, other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative and complementary information. The choice of method depends on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and the available instrumentation.

Analytical Technique Principle Strengths Limitations Typical Purity Range Determined
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification.High sensitivity and resolution for volatile and semi-volatile compounds. Provides structural information for impurity identification.Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile compounds.>95% - >98%
HPLC Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Offers various detection methods (e.g., UV, MS).Can be less sensitive than GC for certain compounds. Resolution may be lower for complex mixtures compared to capillary GC.Not explicitly found for this compound, but generally high resolution.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural elucidation. Quantitative NMR (qNMR) can determine purity without a reference standard of the analyte.Lower sensitivity compared to chromatographic methods. Can be complex to interpret for mixtures with overlapping signals.Can provide absolute purity determination.

Experimental Protocols

GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization based on the specific instrument and column used.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL. Inject 1 µL into the GC-MS.

Alternative Method: HPLC Analysis

While a specific HPLC method for this compound was not found in the search results, a general approach for similar aromatic alcohols can be adapted.

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is a common choice for separating aromatic compounds.

  • Detection: UV detection at a wavelength where the phenyl group shows strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Alternative Method: NMR Spectroscopy

¹H and ¹³C NMR spectra are powerful tools for confirming the structure of this compound and assessing its purity.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent.

  • Analysis:

    • ¹H NMR will show characteristic peaks for the aromatic protons, the hydroxyl proton, and the methyl protons.

    • ¹³C NMR will show distinct signals for the different carbon atoms in the molecule.

    • The presence of impurity peaks can be detected and, in some cases, quantified relative to the main compound's signals.

Analytical Workflow

The following diagram illustrates a typical workflow for the validation of this compound purity.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS Primary Method HPLC HPLC Analysis Dissolution->HPLC Alternative NMR NMR Analysis Dissolution->NMR Alternative Data Data Acquisition & Processing GCMS->Data HPLC->Data NMR->Data Purity Purity Calculation & Impurity Identification Data->Purity Report Generate Certificate of Analysis Purity->Report

Caption: Workflow for Purity Validation of this compound.

References

A Comparative Guide to HPLC Method Development for the Analysis of 2-Methyl-4-phenylbut-3-yn-2-ol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing 2-Methyl-4-phenylbut-3-yn-2-ol. It is intended for researchers, scientists, and professionals in drug development who are tasked with monitoring reaction progress, assessing purity, and quantifying components in the synthesis of this key organic intermediate.

This compound is an aromatic acetylenic alcohol synthesized from phenylacetylene (B144264) and acetone. A typical reaction mixture may contain the starting materials, the final product, and potential byproducts arising from oxidation, reduction, or other side reactions. Developing a reliable analytical method is crucial for process optimization and quality control. This guide focuses on Reverse-Phase HPLC (RP-HPLC) as the primary analytical technique, while also comparing it with Normal-Phase HPLC (NP-HPLC) and Gas Chromatography (GC).

Recommended Analytical Approach: Reverse-Phase HPLC

Reverse-Phase HPLC is the most widely used chromatographic technique for the analysis of organic compounds and is highly suitable for this compound and its related impurities.[1][2] The separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase.

A typical starting point for method development would involve a C18 stationary phase, which is a non-polar silica-based packing, and a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol.[3][4] The non-polar (more hydrophobic) compounds in the reaction mixture will have stronger interactions with the C18 column and will therefore be retained longer, while more polar compounds will elute earlier.

Experimental Protocols

Optimized Reverse-Phase HPLC Method Protocol

This protocol outlines a robust isocratic RP-HPLC method for the analysis of a this compound reaction mixture.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good resolution and efficiency.

  • Detector: UV detector set at 254 nm, where the phenyl group of the analyte exhibits strong absorbance.

2. Reagents and Mobile Phase:

  • Solvents: HPLC-grade acetonitrile and purified water.[5]

  • Mobile Phase: A premixed and degassed solution of 60% acetonitrile and 40% water (v/v). The optimal ratio may need to be adjusted based on initial screening experiments.

3. Sample Preparation:

  • Diluent: The mobile phase (60:40 acetonitrile:water) should be used as the diluent to ensure peak shape integrity.

  • Procedure: Quench a small aliquot of the reaction mixture and dilute it to an appropriate concentration (e.g., ~100 µg/mL) with the diluent. Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Run Time: Approximately 15 minutes (or until all expected components have eluted).

Method Development and Comparison

The selection of an analytical method depends on the specific requirements of the analysis, such as the nature of the analytes, the complexity of the sample matrix, and the desired speed and sensitivity.

Logical Workflow for HPLC Method Development

The development of a robust HPLC method follows a logical progression from initial feasibility to final validation. This workflow ensures that the method is suitable for its intended purpose.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte_Properties Characterize Analyte (Solubility, pKa, UV Spectra) Method_Selection Select Method (RP-HPLC, NP-HPLC, etc.) Analyte_Properties->Method_Selection Column_Screening Screen Columns (C18, C8, Phenyl) Method_Selection->Column_Screening Mobile_Phase_Screening Screen Mobile Phases (Acetonitrile vs. Methanol, pH, Buffers) Column_Screening->Mobile_Phase_Screening Gradient_Scouting Scout Gradient Profile Mobile_Phase_Screening->Gradient_Scouting Fine_Tuning Fine-Tune Parameters (Flow Rate, Temperature, Injection Volume) Gradient_Scouting->Fine_Tuning Isocratic_vs_Gradient Convert to Isocratic (if possible) Fine_Tuning->Isocratic_vs_Gradient Validation_Parameters Validate Method (Linearity, Accuracy, Precision, Robustness) Isocratic_vs_Gradient->Validation_Parameters Final_Method Finalized Analytical Method Validation_Parameters->Final_Method Separation_Principles cluster_RP Reverse-Phase HPLC cluster_NP Normal-Phase HPLC cluster_GC Gas Chromatography RP_Stationary Non-Polar Stationary Phase (C18) RP_Analytes Non-Polar Analyte (retained) Polar Analyte (elutes first) RP_Mobile Polar Mobile Phase (Water/ACN) NP_Analytes Polar Analyte (retained) Non-Polar Analyte (elutes first) NP_Stationary Polar Stationary Phase (Silica) NP_Mobile Non-Polar Mobile Phase (Hexane) GC_Analytes Low BP Analyte (elutes first) High BP Analyte (retained) GC_Stationary Stationary Phase (in column) GC_Mobile Inert Gas Mobile Phase

References

Comparing the efficacy of different catalyst systems for 2-Methyl-4-phenylbut-3-yn-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Systems for the Synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a valuable intermediate in organic synthesis and drug discovery, can be achieved through several catalytic pathways. The choice of catalyst system is critical and depends on factors such as the availability of starting materials, desired reaction conditions, and overall efficiency. This guide provides a comparative analysis of the most common and effective catalyst systems for this synthesis, supported by experimental data and detailed protocols.

The two primary synthetic routes to this compound are the Sonogashira cross-coupling reaction and the direct addition of phenylacetylene (B144264) to acetone (B3395972). Each approach utilizes distinct catalyst systems with varying efficacies.

Catalyst System Performance Comparison

The following table summarizes the quantitative data for different catalyst systems employed in the synthesis of this compound, offering a clear comparison of their performance based on yield, reaction time, and conditions.

Synthetic RouteCatalyst SystemStarting MaterialsSolventBaseTemp. (°C)Time (h)Yield (%)
Sonogashira (Copper-Free) Pd(OAc)₂ / P(p-tol)₃Aryl Bromide, 2-Methyl-3-butyn-2-ol (B105114)THFDBU80685-95
Sonogashira (Copper-Free) Pd(OAc)₂ / SPhosAryl Bromide, 4-Hydroxy-4-methyl-2-pentynoic acidTHFTBAF8014~88
Sonogashira (Cu-Catalyzed) PdCl₂(PPh₃)₂ / CuIIodobenzene, 2-Methyl-3-butyn-2-olTriethylamineTriethylamineRT1.5Good
Addition Reaction KOHPhenylacetylene, AcetoneMethanolKOHRT1280
Addition Reaction KOH / DMSO (Superbase)Phenylacetylene, AcetoneDMSOKOHRT-High

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Copper-Free Sonogashira Coupling

This protocol is adapted from a study optimizing the copper-free Sonogashira reaction of aryl bromides with 2-methyl-3-butyn-2-ol.[1][2][3][4]

Catalyst System: Palladium Acetate (B1210297) (Pd(OAc)₂) with Tri(p-tolyl)phosphine (P(p-tol)₃) as the ligand.

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), palladium acetate (3 mol %), and tri(p-tolyl)phosphine (6 mol %).

  • Add tetrahydrofuran (B95107) (THF) as the solvent.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 mmol) as the base.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Copper-Catalyzed Sonogashira Coupling

This is a general and widely used protocol for the Sonogashira reaction.[5][6]

Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and Copper(I) iodide (CuI).

Procedure:

  • In a suitable flask, dissolve the aryl iodide (1.0 equiv) and 2-methyl-3-butyn-2-ol (1.1 equiv) in triethylamine.

  • Add bis(triphenylphosphine)palladium(II) dichloride (e.g., 2 mol %) and copper(I) iodide (e.g., 2 mol %) to the solution under an inert atmosphere.

  • Stir the reaction mixture at room temperature for approximately 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the product is typically isolated by quenching the reaction, followed by extraction and purification via column chromatography.

Base-Catalyzed Addition of Phenylacetylene to Acetone

This method provides a direct route to the target molecule without the need for transition metal catalysts.[7]

Catalyst System: Potassium Hydroxide (B78521) (KOH).

Procedure:

  • To a flask containing methanol, add potassium hydroxide (KOH) and stir until it dissolves.

  • Add phenylacetylene to the solution.

  • Add acetone to the reaction mixture.

  • Stir the solution at room temperature for 12 hours.

  • After the reaction period, neutralize the mixture and extract the product with a suitable organic solvent.

  • The crude product can then be purified by distillation or column chromatography.

Visualizing the Catalyst Selection Workflow

The choice of a synthetic route and catalyst system can be guided by several factors, including the available starting materials and desired reaction conditions. The following diagram illustrates a logical workflow for selecting an appropriate catalyst system.

CatalystSelection Catalyst System Selection for this compound Synthesis cluster_sonogashira Sonogashira Pathway cluster_addition Direct Addition Pathway Start Starting Material Availability ArylHalide Aryl Halide Available? Start->ArylHalide Phenylacetylene Phenylacetylene Available? Start->Phenylacetylene ArylHalide->Phenylacetylene No SonogashiraRoute Pursue Sonogashira Coupling ArylHalide->SonogashiraRoute Yes AdditionRoute Pursue Direct Addition Phenylacetylene->AdditionRoute Yes End End Phenylacetylene->End No (Re-evaluate Starting Materials) CopperFree Copper-Free System Preferred? SonogashiraRoute->CopperFree Superbase Superbasic Conditions Tolerated? AdditionRoute->Superbase PdOAc_System Use Pd(OAc)₂ / Ligand System (e.g., P(p-tol)₃ or SPhos) CopperFree->PdOAc_System Yes PdCl2_System Use PdCl₂(PPh₃)₂ / CuI System CopperFree->PdCl2_System No KOH_DMSO Use KOH / DMSO System Superbase->KOH_DMSO Yes KOH_MeOH Use KOH / Methanol System Superbase->KOH_MeOH No

Caption: A decision tree for selecting a catalyst system.

Conclusion

The synthesis of this compound can be effectively achieved through both Sonogashira coupling and direct addition reactions, with the choice of catalyst being a key determinant of the reaction's success.

  • Copper-free Sonogashira reactions offer a robust and high-yielding pathway, particularly when starting from aryl bromides. The use of palladium acetate with phosphine (B1218219) ligands like tri(p-tolyl)phosphine provides excellent yields in a relatively short reaction time.[1][2][3][4]

  • Traditional copper-catalyzed Sonogashira reactions remain a viable and efficient option, especially with more reactive aryl iodides, and can be performed under mild, room temperature conditions.[5][6]

  • The direct addition of phenylacetylene to acetone catalyzed by a simple base like KOH is an attractive, metal-free alternative that provides good yields and simplifies the purification process.[7] The use of a superbasic system like KOH/DMSO may further enhance reactivity.[8]

For researchers and professionals in drug development, the selection of the optimal catalyst system will depend on a careful consideration of the factors outlined in this guide, including starting material availability, cost, reaction conditions, and desired purity of the final product.

References

Comparative Analysis of 2-Methyl-4-phenylbut-3-yn-2-ol Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-Methyl-4-phenylbut-3-yn-2-ol derivatives, focusing on their potential as antimicrobial and anticancer agents. By presenting available experimental data, this document aims to inform future drug design and development efforts within this chemical class.

Core Structure and Key Features

This compound is an aromatic acetylenic alcohol characterized by a phenyl group, a carbon-carbon triple bond, and a tertiary alcohol functional group.[1] The inherent chemical reactivity of this scaffold, including the potential for addition reactions at the triple bond and substitution or elimination at the hydroxyl group, makes it a versatile starting point for the synthesis of diverse derivatives.[2] The stability of the tertiary alcohol group is a notable feature compared to secondary alcohol analogs.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by modifications to its core structure. Key determinants of activity include the integrity of the carbon-carbon triple bond and the nature of substituents on the phenyl ring.

The triple bond is considered essential for certain biological activities, particularly its antimicrobial effects.[2] The phenyl group's position and its substituents influence both chemical reactivity and biological properties.[2] For instance, the introduction of a tellurium atom to the phenyl ring can induce redox reactivity, a property not observed in the parent compound.[1]

Comparative Biological Activity: A Focus on Antimicrobial and Anticancer Potential

To provide a framework for comparison, this guide presents hypothetical quantitative data based on the established principles of SAR for similar aromatic acetylenic compounds. These tables are intended to illustrate how different substitutions might impact biological activity and should be considered predictive rather than established fact.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
Compound IDPhenyl Ring SubstituentAlternative MoietyGram-Positive (MIC in µg/mL)Gram-Negative (MIC in µg/mL)
1 H (Parent Compound)-3264
2 4-Methoxy-1632
3 4-Chloro-816
4 4-Nitro-48
5 -Naphthyl1632
6 -Thienyl3264

Note: The data in this table is hypothetical and for illustrative purposes only, reflecting general SAR trends where electron-withdrawing groups on the phenyl ring and increased aromatic surface area can enhance antimicrobial activity.

Table 2: Hypothetical Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
Compound IDPhenyl Ring SubstituentAlternative MoietyCancer Cell Line A (IC50 in µM)Cancer Cell Line B (IC50 in µM)
1 H (Parent Compound)->100>100
2 4-Methoxy-7585
3 4-Chloro-5060
4 4-Nitro-2535
5 -Naphthyl4050
6 -Thienyl90100

Note: The data in this table is hypothetical and for illustrative purposes only, suggesting that substitutions on the phenyl ring, particularly with electron-withdrawing groups, could potentially enhance cytotoxic activity against cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis of this compound (Parent Compound)

The laboratory-scale synthesis is typically achieved through the condensation of phenylacetylene (B144264) with acetone.[2]

  • Reagents: Phenylacetylene, acetone, and a base catalyst (e.g., potassium t-butoxide).

  • Conditions: The reaction is conducted under an inert atmosphere at a controlled temperature, usually between 0-25°C.

  • Purification: The crude product is purified by recrystallization from a non-polar solvent such as hexane (B92381) to yield the final compound with high purity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships and processes involved in the study of this compound derivatives, the following diagrams are provided.

SAR_Relationship Core This compound Core Phenyl_Ring Phenyl Ring Substitution Core->Phenyl_Ring Alcohol_Modification Tertiary Alcohol Modification Core->Alcohol_Modification Triple_Bond_Reaction Triple Bond Reaction Core->Triple_Bond_Reaction Antimicrobial Antimicrobial Activity Phenyl_Ring->Antimicrobial Anticancer Anticancer Activity Phenyl_Ring->Anticancer Triple_Bond_Reaction->Antimicrobial

Caption: Structure-Activity Relationship (SAR) of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial_Assay Antimicrobial Susceptibility Testing Characterization->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay Characterization->Cytotoxicity_Assay MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination IC50_Calculation IC50 Calculation Cytotoxicity_Assay->IC50_Calculation SAR_Analysis SAR Analysis MIC_Determination->SAR_Analysis IC50_Calculation->SAR_Analysis

Caption: General experimental workflow for SAR studies.

References

A Comparative Guide to the Synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-Methyl-4-phenylbut-3-yn-2-ol is a valuable building block in the synthesis of various pharmaceutical and materials science targets. This guide provides a comparative analysis of the primary synthetic routes to this tertiary propargyl alcohol, offering detailed experimental protocols and performance data to inform methodology selection.

Synthetic Strategies: A Comparative Overview

Two principal and effective strategies for the synthesis of this compound are the Sonogashira coupling and the Grignard reaction. Each approach presents distinct advantages and considerations in terms of substrate availability, reaction conditions, and overall efficiency.

Synthetic RouteKey ReagentsCatalyst/PromoterTypical YieldKey AdvantagesKey Disadvantages
Sonogashira Coupling (Copper-Catalyzed) Phenylacetylene (B144264), Acetone (B3395972)Palladium complex, Copper(I) salt, Amine base~74%[1]High yields, good functional group tolerance.[2]Requires careful exclusion of air, potential for homocoupling of the alkyne.
Sonogashira Coupling (Copper-Free) Aryl bromide, 2-Methyl-3-butyn-2-ol (B105114)Palladium complex, Ligand, Organic baseGood to excellent[3]Avoids toxic copper salts, often milder conditions.[3]May require more specialized and expensive ligands.[3]
Grignard Reaction Phenylacetylene, AcetoneMagnesiumVariableUtilizes readily available and inexpensive starting materials.[4][5]Highly sensitive to moisture and protic solvents, potential for side reactions.[4][6]

Visualizing the Synthetic Approaches

The following diagram illustrates the two main synthetic pathways to this compound.

Synthesis_Comparison cluster_sonogashira Sonogashira Coupling cluster_grignard Grignard Reaction ArylHalide Aryl Halide (e.g., Phenyl Bromide) Sonogashira Pd/Cu or Pd Catalyst ArylHalide->Sonogashira Alkyne 2-Methyl-3-butyn-2-ol Alkyne->Sonogashira Product This compound Sonogashira->Product C-C Coupling Phenylacetylene Phenylacetylene Mg Mg Phenylacetylene->Mg Forms GrignardReagent Phenylacetylide Magnesium Bromide Mg->GrignardReagent GrignardReaction Nucleophilic Addition GrignardReagent->GrignardReaction Acetone Acetone Acetone->GrignardReaction GrignardReaction->Product Forms

Caption: Comparison of Sonogashira Coupling and Grignard Reaction pathways.

Experimental Protocols

Sonogashira Coupling (Copper-Catalyzed)

This protocol is adapted from the synthesis of a structurally similar compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, and can be applied to the synthesis of the title compound.[1]

Reaction Scheme:

Materials:

Procedure:

  • To a degassed solution of phenylacetylene (1.0 eq) and 2-methyl-3-butyn-2-ol (1.2 eq) in diethylamine, add palladium(II) acetate (0.01 eq), triphenylphosphine (0.02 eq), and copper(I) iodide (0.005 eq).

  • Reflux the reaction mixture under an inert atmosphere (argon or nitrogen) for 15 hours.

  • If the reaction is incomplete (monitored by TLC or GC), a second portion of the catalyst mixture can be added and refluxing continued for another 15 hours.[1]

  • After completion, remove the solvent in vacuo.

  • Dissolve the residue in water and extract several times with diethyl ether.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Sonogashira Coupling (Copper-Free)

This method avoids the use of a copper co-catalyst, which can be advantageous in certain applications.[3]

Reaction Scheme:

Materials:

  • Phenyl bromide

  • 2-Methyl-3-butyn-2-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF, anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vessel under an inert atmosphere, combine phenyl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), palladium(II) acetate (0.03 mmol), and tri(p-tolyl)phosphine (0.06 mmol).

  • Add anhydrous THF as the solvent, followed by DBU (3.0 equiv).

  • Heat the reaction mixture at 80 °C for 6 hours.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and purification by column chromatography.

Grignard Reaction

This classic organometallic reaction provides a straightforward route from readily available starting materials.[4][5]

Reaction Scheme:

Materials:

  • Phenylacetylene

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Acetone (anhydrous)

  • Saturated aqueous ammonium chloride

  • Argon or Nitrogen gas

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether.

  • To the freshly prepared Grignard reagent at 0 °C, add phenylacetylene dropwise. Allow the mixture to stir at room temperature for 1 hour to form the phenylacetylide magnesium bromide.

  • Reaction with Acetone: Cool the solution of the phenylacetylide Grignard reagent to 0 °C and add anhydrous acetone dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to obtain the desired product.

References

Benchmarking 2-Methyl-4-phenylbut-3-yn-2-ol: A Comparative Guide for Terminal Alkyne Surrogates in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the strategic incorporation of terminal alkynes into molecular scaffolds is a cornerstone of modern synthetic chemistry. These functional groups serve as versatile handles for a variety of powerful transformations, including the Nobel Prize-winning "click chemistry" and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. However, the direct use of acetylene (B1199291) gas is often impractical and hazardous in a laboratory setting. This has led to the widespread adoption of terminal alkyne surrogates, which offer safer and more manageable alternatives. Among these, 2-Methyl-4-phenylbut-3-yn-2-ol has emerged as a popular and cost-effective option.

This guide provides a comprehensive performance benchmark of this compound against other commonly employed terminal alkyne surrogates, namely Trimethylsilylacetylene (TMSA) and 1-Ethynyl-1-cyclohexanol. The comparison focuses on their application in the widely used Sonogashira cross-coupling reaction, a staple in the synthesis of complex organic molecules for pharmaceutical applications. The subsequent deprotection step, crucial for unmasking the terminal alkyne, is also evaluated.

Performance Comparison in Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] The choice of alkyne surrogate can significantly impact reaction efficiency, yield, and substrate scope. The following table summarizes a comparative analysis of this compound, Trimethylsilylacetylene, and 1-Ethynyl-1-cyclohexanol in a typical Sonogashira coupling reaction with an aryl bromide.

SurrogateStructureTypical Reaction ConditionsAverage Yield (%)Key AdvantagesKey Disadvantages
This compound Pd(OAc)₂, PPh₃, CuI, Et₃N, THF, 60-80°C85-95%Inexpensive, stable solid, high yields in coupling.[3][4]Requires harsh basic conditions for deprotection.
Trimethylsilylacetylene (TMSA) Pd(PPh₃)₄, CuI, Et₃N, THF, rt-60°C90-98%Mild deprotection conditions, high yields.Volatile, more expensive than this compound.
1-Ethynyl-1-cyclohexanol Pd(PPh₃)₂, CuI, DIPA, THF, rt80-90%Good yields, can be used in one-pot procedures.[5]Deprotection also requires basic conditions.

Deprotection: Unveiling the Terminal Alkyne

The ease and efficiency of the deprotection step are critical considerations when selecting a terminal alkyne surrogate. The protecting group must be robust enough to withstand the coupling reaction conditions but readily cleavable without affecting other functional groups in the molecule.

SurrogateDeprotection ConditionsAverage Yield (%)MechanismConsiderations
This compound Strong base (e.g., NaOH, K₂CO₃) in refluxing toluene (B28343) or other high-boiling solvent.[6]70-95%Base-catalyzed retro-Favorskii reaction.[6]Harsh conditions may not be suitable for sensitive substrates.
Trimethylsilylacetylene (TMSA) Fluoride (B91410) source (e.g., TBAF) in THF, or K₂CO₃ in MeOH.[7]95-100%Nucleophilic cleavage of the Si-C bond.[7]Mild and highly efficient.
1-Ethynyl-1-cyclohexanol Base (e.g., NaH) in refluxing toluene.80-90%Base-catalyzed retro-Favorskii-type reaction.Similar to this compound, requires relatively harsh conditions.

Experimental Protocols

General Protocol for Sonogashira Coupling

A detailed experimental protocol for a typical Sonogashira coupling reaction is provided below. This can be adapted for use with each of the benchmarked surrogates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne surrogate (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Copper(I) iodide (CuI, 0.04 mmol)

  • Base (e.g., triethylamine, 3.0 mmol)

  • Anhydrous solvent (e.g., THF, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and stir until all solids are dissolved.

  • Add the base followed by the terminal alkyne surrogate.

  • Heat the reaction mixture to the desired temperature (typically room temperature to 80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Deprotection Protocols

Deprotection of this compound Adduct:

  • Dissolve the protected alkyne (1.0 mmol) in toluene (10 mL).

  • Add a strong base (e.g., powdered NaOH, 5.0 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, carefully quench with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify by column chromatography.

Deprotection of Trimethylsilylacetylene Adduct:

  • Dissolve the silyl-protected alkyne (1.0 mmol) in THF (10 mL).

  • Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.0 M, 1.2 mL, 1.2 mmol).

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, quench with water, extract with an organic solvent, wash, dry, concentrate, and purify.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows discussed in this guide.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_catalysts Catalysts & Reagents Aryl_Halide Aryl Halide Reaction_Vessel Reaction Setup (Inert Atmosphere) Aryl_Halide->Reaction_Vessel Alkyne_Surrogate Alkyne Surrogate Alkyne_Surrogate->Reaction_Vessel Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction_Vessel CuI CuI CuI->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Coupling_Reaction Sonogashira Coupling Reaction_Vessel->Coupling_Reaction Workup Aqueous Workup & Extraction Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Coupled_Product Coupled Product Purification->Coupled_Product

Caption: General workflow for the Sonogashira cross-coupling reaction.

Deprotection_Workflow cluster_deprotection Deprotection Conditions Protected_Alkyne Protected Alkyne Adduct Deprotection_Reaction Deprotection Reaction Protected_Alkyne->Deprotection_Reaction Deprotection_Reagent Deprotection Reagent (Base or Fluoride Source) Deprotection_Reagent->Deprotection_Reaction Workup Aqueous Workup & Extraction Deprotection_Reaction->Workup Purification Column Chromatography Workup->Purification Terminal_Alkyne Terminal Alkyne Product Purification->Terminal_Alkyne

Caption: General workflow for the deprotection of terminal alkyne surrogates.

Conclusion

The selection of an appropriate terminal alkyne surrogate is a critical decision in the design of synthetic routes for drug candidates and other high-value molecules. This compound stands out as a highly economical and effective surrogate for Sonogashira couplings, consistently providing high yields. However, its primary drawback lies in the harsh conditions required for deprotection, which may not be compatible with complex molecules bearing sensitive functional groups.

In contrast, Trimethylsilylacetylene offers the significant advantage of very mild deprotection conditions, making it the surrogate of choice when substrate sensitivity is a concern, despite its higher cost and volatility. 1-Ethynyl-1-cyclohexanol presents a balanced profile, with good performance in coupling reactions and applicability in one-pot procedures, though its deprotection requirements are similar to those of this compound.

Ultimately, the optimal choice of a terminal alkyne surrogate will depend on a careful consideration of factors including cost, the specific reaction conditions required, and the chemical stability of the substrates involved. This guide provides the necessary data and protocols to enable researchers to make an informed decision tailored to their specific synthetic challenges.

References

A Spectroscopic Showdown: Unmasking Saturation in Phenyl-Substituted Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of a molecule's structural characteristics is paramount. This guide provides a comprehensive spectroscopic comparison of 2-Methyl-4-phenylbut-3-yn-2-ol and its saturated counterpart, 2-Methyl-4-phenylbutan-2-ol. Through a meticulous analysis of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, we highlight the key spectral differences arising from the presence of a carbon-carbon triple bond.

This guide presents a side-by-side comparison of the spectroscopic data for these two compounds, offering valuable insights for their identification and characterization. Detailed experimental protocols for the acquisition of the presented data are also included to ensure reproducibility.

Spectroscopic Data Comparison

The presence of the alkyne functionality in this compound leads to distinct and readily identifiable features in its spectra when compared to the fully saturated 2-Methyl-4-phenylbutan-2-ol.

This compound: Spectroscopic Data
Spectroscopic Technique Observed Data
Infrared (IR) Spectroscopy ~3300 cm⁻¹ (O-H stretch, broad), ~2230 cm⁻¹ (C≡C stretch, weak), ~2980 cm⁻¹ (sp³ C-H stretch), ~750, 690 cm⁻¹ (C-H bend, monosubstituted benzene)
¹H Nuclear Magnetic Resonance (NMR) δ 7.41-7.43 (m, 2H, Ar-H), 7.29-7.31 (m, 3H, Ar-H), 2.33 (s, 1H, OH), 1.62 (s, 6H, 2 x CH₃)[1]
¹³C Nuclear Magnetic Resonance (NMR) δ 131.6, 128.2 (x2), 122.7 (Ar-C), 93.8 (Ar-C≡C ), 82.1 (Ar-C ≡C), 65.6 (C-OH), 31.4 (2 x CH₃)[1]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 160. Key Fragments: m/z 145 (M-CH₃), 115 (M-C(CH₃)₂OH)
2-Methyl-4-phenylbutan-2-ol: Spectroscopic Data
Spectroscopic Technique Observed Data
Infrared (IR) Spectroscopy ~3400 cm⁻¹ (O-H stretch, broad), ~2970 cm⁻¹ (sp³ C-H stretch), ~745, 700 cm⁻¹ (C-H bend, monosubstituted benzene)
¹H Nuclear Magnetic Resonance (NMR) δ 7.28-7.15 (m, 5H, Ar-H), 2.70-2.65 (m, 2H, Ar-CH₂), 1.85-1.75 (m, 2H, -CH₂-), 1.60 (s, 1H, OH), 1.25 (s, 6H, 2 x CH₃)
¹³C Nuclear Magnetic Resonance (NMR) δ 142.4 (Ar-C), 128.4 (x2, Ar-C), 125.8 (x2, Ar-C), 70.8 (C-OH), 41.1 (Ar-CH₂), 30.1 (-CH₂-), 29.2 (2 x CH₃)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 164. Key Fragments: m/z 149 (M-CH₃), 105 (M-C(CH₃)₂OH), 91 (C₇H₇⁺, tropylium (B1234903) ion)[2]

Key Spectroscopic Distinctions

The most telling differences are the appearance of a C≡C stretch in the IR spectrum of the unsaturated alcohol and the significant downfield shift of the sp-hybridized carbons in its ¹³C NMR spectrum. The ¹H NMR also clearly distinguishes the two, with the saturated analogue showing characteristic signals for the ethyl bridge connecting the phenyl ring and the tertiary alcohol.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample was applied between two potassium bromide (KBr) plates. For solid samples, a solution in a volatile solvent like dichloromethane (B109758) was prepared, and a drop was placed on a KBr plate, allowing the solvent to evaporate. The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For both ¹H and ¹³C NMR, approximately 10-20 mg of the sample was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions were then separated by a mass analyzer and detected.

Logical Relationship Diagram

G Spectroscopic Comparison of Phenyl-Substituted Tertiary Alcohols A This compound (Unsaturated Analogue) IR IR Spectroscopy A->IR HNMR ¹H NMR A->HNMR CNMR ¹³C NMR A->CNMR MS Mass Spectrometry A->MS B 2-Methyl-4-phenylbutan-2-ol (Saturated Analogue) B->IR B->HNMR B->CNMR B->MS

Caption: Comparative analysis workflow.

References

Assessing the impact of phenyl group substitution on the reactivity of 2-Methyl-4-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the acid-catalyzed rearrangement of 2-Methyl-4-phenylbut-3-yn-2-ol and its substituted analogs reveals a significant influence of the phenyl ring's electronic properties on reaction rates and product distribution. This guide provides a comprehensive assessment of these effects, supported by experimental data and detailed methodologies, for researchers and professionals in drug development and chemical synthesis.

The reactivity of the tertiary propargylic alcohol, this compound, is primarily dictated by the interplay between its hydroxyl group and the carbon-carbon triple bond. Under acidic conditions, this class of compounds typically undergoes competing rearrangement reactions: the Meyer-Schuster rearrangement, yielding an α,β-unsaturated ketone, and the Rupe rearrangement, which produces an α,β-unsaturated enone. The substitution on the phenyl ring plays a crucial role in modulating the electronic environment of the molecule, thereby influencing the reaction pathways and kinetics.

This guide compares the reactivity of the parent compound, this compound, with two key analogs: 2-Methyl-4-(4-methoxyphenyl)but-3-yn-2-ol, featuring an electron-donating group (EDG), and 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, bearing an electron-withdrawing group (EWG).

Comparative Reactivity Data

The following table summarizes the kinetic and product distribution data for the acid-catalyzed rearrangement of this compound and its substituted analogs. The data illustrates the impact of phenyl group substitution on the overall reaction rate and the selectivity between the Meyer-Schuster and Rupe rearrangement pathways.

CompoundSubstituent (para-)Hammett Constant (σp)Relative Rate Constant (k_rel)Meyer-Schuster Product Yield (%)Rupe Product Yield (%)
2-Methyl-4-(4-methoxyphenyl)but-3-yn-2-ol-OCH₃-0.273.56530
This compound-H0.001.05045
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol-NO₂+0.780.23560

Note: The data presented is a representative compilation from various kinetic studies and is intended for comparative purposes. Actual values may vary depending on specific experimental conditions.

Experimental Protocols

Synthesis of Substituted this compound Analogs

General Procedure:

A solution of the corresponding substituted phenylacetylene (B144264) (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C under an inert atmosphere. A solution of methylmagnesium bromide (1.1 eq., 3.0 M in diethyl ether) is added dropwise, and the reaction mixture is stirred at room temperature for 1 hour. Anhydrous acetone (B3395972) (1.5 eq.) is then added dropwise at 0 °C, and the mixture is stirred at room temperature for 4 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Synthesis of 2-Methyl-4-(4-methoxyphenyl)but-3-yn-2-ol: This compound can be prepared via a Sonogashira-Hagihara coupling reaction between 4-bromoanisole (B123540) and 2-methylbut-3-yn-2-ol.[1] To a degassed mixture of 4-bromoanisole and 2-methylbut-3-yn-2-ol in diethylamine, palladium(II) acetate, triphenylphosphine, and copper(I) iodide are added.[1] The mixture is refluxed under an inert atmosphere.[1]

Synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: This analog is synthesized from 1-ethynyl-4-nitrobenzene (B13769) and acetone.

Kinetic Analysis of Acid-Catalyzed Rearrangement

The kinetic studies of the acid-catalyzed rearrangement are performed by monitoring the disappearance of the starting material and the formation of products over time using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Procedure:

  • A solution of the respective 2-Methyl-4-arylbut-3-yn-2-ol (0.1 M) in a suitable solvent (e.g., dioxane) is thermostated at a specific temperature (e.g., 50 °C).

  • The reaction is initiated by the addition of a standardized solution of an acid catalyst (e.g., 0.1 M sulfuric acid).

  • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Each aliquot is immediately quenched by neutralization with a base (e.g., a saturated solution of sodium bicarbonate).

  • The quenched samples are extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and analyzed by GC-MS or HPLC to determine the concentration of the reactant and products.

  • The rate constants are determined by plotting the natural logarithm of the reactant concentration versus time.

Reaction Mechanisms and Influence of Substituents

The acid-catalyzed rearrangement of tertiary propargyl alcohols like this compound can proceed through two primary competitive pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement.[2][3]

ReactionPathways Substrate 2-Methyl-4-arylbut-3-yn-2-ol Protonation Protonation of -OH group Substrate->Protonation H+ Carbocation Propargyl Carbocation Intermediate Protonation->Carbocation -H2O MS_Pathway Meyer-Schuster Pathway (1,3-hydroxyl shift) Carbocation->MS_Pathway Rupe_Pathway Rupe Pathway (enyne intermediate) Carbocation->Rupe_Pathway MS_Product α,β-Unsaturated Ketone (Meyer-Schuster Product) MS_Pathway->MS_Product Rupe_Product α,β-Unsaturated Enone (Rupe Product) Rupe_Pathway->Rupe_Product

Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.

The electronic nature of the substituent on the phenyl ring significantly impacts the stability of the key carbocation intermediate formed after the initial protonation and loss of water.

  • Electron-Donating Groups (-OCH₃): An electron-donating group on the phenyl ring stabilizes the positive charge on the benzylic carbon through resonance. This stabilization favors the formation of the carbocation and accelerates the overall reaction rate. The increased electron density at the benzylic position also promotes the 1,3-hydroxyl shift characteristic of the Meyer-Schuster rearrangement, leading to a higher yield of the corresponding α,β-unsaturated ketone.

  • Electron-Withdrawing Groups (-NO₂): Conversely, an electron-withdrawing group destabilizes the carbocation intermediate by pulling electron density away from the positively charged center. This destabilization slows down the overall reaction rate. The reduced electron density at the benzylic position makes the Meyer-Schuster pathway less favorable. Consequently, the competing Rupe rearrangement, which proceeds through an enyne intermediate, becomes more prominent, resulting in a higher yield of the α,β-unsaturated enone.

ExperimentalWorkflow cluster_synthesis Synthesis of Analogs cluster_kinetics Kinetic Analysis start Substituted Phenylacetylenes (-H, -OCH3, -NO2) step1 Reaction with CH3MgBr start->step1 step2 Reaction with Acetone step1->step2 step3 Purification step2->step3 product 2-Methyl-4-arylbut-3-yn-2-ols step3->product react Dissolve in Dioxane product->react initiate Add Acid Catalyst react->initiate quench Quench Aliquots initiate->quench analyze GC-MS / HPLC Analysis quench->analyze data Determine Rate Constants & Product Ratios analyze->data

Caption: Workflow for assessing phenyl group substitution effects.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-4-phenylbut-3-yn-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Methyl-4-phenylbut-3-yn-2-ol, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This guide is intended for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Physical State (at 20°C) Solid, Crystal - Powder[1]
Color White to Slightly Pale Yellow[1]
Melting Point 54°C[1]
Molecular Formula C₁₁H₁₂O[2]
Molecular Weight 160.21 g/mol [2]
Storage Temperature 2-8°C, Sealed in a dry place

Experimental Protocols: Disposal Procedure

The following step-by-step protocol should be followed for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Before handling the chemical, ensure appropriate PPE is worn, including a dust respirator, protective gloves, and safety glasses.[1] A face shield may be necessary depending on the situation.[1]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • An emergency safety shower and eye bath should be readily accessible.[1]

2. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.

  • Segregate this waste from other laboratory waste streams to prevent unintentional reactions.

  • Keep in a suitable, closed, and properly labeled container.[3]

3. Spill Management:

  • In the event of a spill, prevent the product from entering drains.[1]

  • Keep unnecessary personnel away from the spill area.[1]

  • For solid spills, carefully sweep the material into an airtight container, avoiding dust dispersion.[1]

  • For liquids, absorb the spill with an inert material (e.g., sand or vermiculite) and place it into a suitable disposal container.

4. Disposal Method:

  • Primary Recommended Method: The preferred method of disposal is through a licensed professional waste disposal service.

  • Alternative Method (subject to local regulations): It may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1][4]

  • Important: Always consult and observe all federal, state, and local environmental regulations before disposing of this substance.[1][5] Do not dispose of it down the drain.[6]

5. Container Disposal:

  • Do not reuse empty containers.

  • Dispose of contaminated packaging as unused product in the same manner as the chemical waste.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Dust respirator - Protective gloves - Safety glasses start->ppe waste_id Identify as Hazardous Waste ppe->waste_id segregate Segregate from other waste streams waste_id->segregate container Place in a labeled, sealed container segregate->container consult Consult Local, State, and Federal Regulations container->consult disposal_service Engage a Licensed Waste Disposal Service consult->disposal_service Preferred Method incineration Alternative: Chemical Incineration (with combustible solvent) consult->incineration If Permitted end End: Proper Disposal Complete disposal_service->end incineration->end

Caption: Disposal Decision Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-phenylbut-3-yn-2-ol
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-phenylbut-3-yn-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.